Csnk2-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H25N11 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
5-[4-[2-aminoethyl(ethyl)amino]-3-(1,2,4-triazol-4-yl)anilino]-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C22H25N11/c1-2-31(8-7-23)18-6-5-17(9-19(18)32-13-25-26-14-32)28-20-10-21(29-16-3-4-16)33-22(30-20)15(11-24)12-27-33/h5-6,9-10,12-14,16,29H,2-4,7-8,23H2,1H3,(H,28,30) |
InChI 键 |
VVIQQTQLDDARAW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of CSNK2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of CSNK2-IN-1, a representative ATP-competitive inhibitor of Casein Kinase 2 (CSNK2). Given the limited specific public data on a compound explicitly named "this compound," this paper focuses on the well-characterized and clinically relevant CSNK2 inhibitor, CX-4945 (Silmitasertib), as a surrogate to elucidate the broader mechanistic principles of this class of inhibitors.
Protein kinase CSNK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, apoptosis, DNA repair, and regulation of circadian rhythms.[1][2] Its dysregulation has been strongly linked to tumorigenesis, making it a compelling target for therapeutic intervention.[1][3] CSNK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (CSNK2A1 and/or CSNK2A2) and two regulatory subunits (CSNK2B).[2][4] The catalytic subunits can also function independently.[2]
Core Mechanism of Action: Competitive Inhibition of the ATP-Binding Site
This compound, exemplified by CX-4945, functions as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the CSNK2 catalytic subunits, thereby preventing the binding of ATP and the subsequent transfer of a phosphate (B84403) group to its substrates.[3] This direct inhibition of the kinase's catalytic activity is the primary mode of action, leading to a cascade of downstream cellular effects.
Quantitative Data: Potency and Cellular Efficacy
The potency of CSNK2 inhibitors is a critical determinant of their biological activity. The following tables summarize key quantitative data for representative CSNK2 inhibitors.
| Inhibitor | Target | IC₅₀ (in vitro) | EC₅₀ (in cell-based assays) | Reference |
| CX-4945 | CSNK2A1, CSNK2A2 | 1 nM | ~3 µM (for autophagy induction) | [2][4] |
| GO289 | CSNK2 | 7 nM | ~1.5 µM (for autophagy induction) | [4] |
| SGC-CK2-1 | CSNK2 | Not specified | More potent than CX-4945 | [5] |
| TBB | CSNK2 | Not specified | - | [2] |
| DMAT | CSNK2 | Not specified | - | [2] |
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| CX-4945 | Cholangiocarcinoma cells | Inhibition of proliferation | Not specified | [6] |
| CX-4945 | U2OS cells | Inhibition of CSNK2 | 1 µM, 10 µM, 50 µM | [2] |
| SGC-CK2-1 | FT-U2OS cells | Robust inhibition of CSNK2 | 10x less than CX-4945 | [5] |
Key Signaling Pathways Modulated by CSNK2 Inhibition
Inhibition of CSNK2 by compounds like this compound leads to the modulation of numerous critical signaling pathways, ultimately impacting cell survival and proliferation.
Induction of Apoptosis
CSNK2 is a pro-survival kinase that inhibits apoptosis by phosphorylating and regulating key components of the apoptotic machinery.[7] It can phosphorylate and inhibit the function of pro-apoptotic proteins like Bid and caspases.[7][8] By inhibiting CSNK2, this compound can relieve this inhibition, thereby promoting programmed cell death in cancer cells.[3]
Caption: this compound promotes apoptosis by inhibiting CSNK2.
Disruption of DNA Damage Response (DDR)
CSNK2 plays a crucial role in the DNA damage response (DDR) and DNA repair pathways.[7][8] It phosphorylates several key proteins involved in DDR, such as MDC1, which is important for the recruitment of DNA repair factors to sites of DNA double-strand breaks.[8] Inhibition of CSNK2 can therefore sensitize cancer cells to DNA-damaging agents and radiation therapy.[3]
Caption: this compound disrupts the DNA damage response.
Modulation of Wnt Signaling
CSNK2 is a positive regulator of the Wnt signaling pathway, which is often hyperactivated in various cancers.[1] It can be activated following Wnt signaling and subsequently phosphorylates key components of the pathway, including β-catenin, promoting its stability and transcriptional activity.[9] By inhibiting CSNK2, this compound can downregulate Wnt signaling, leading to decreased proliferation of cancer cells.
Caption: this compound inhibits the Wnt signaling pathway.
Experimental Protocols for Elucidating the Mechanism of Action
The following outlines key experimental methodologies used to characterize the mechanism of action of CSNK2 inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on CSNK2 kinase activity and to calculate its IC₅₀ value.
-
Methodology:
-
Recombinant CSNK2 enzyme is incubated with a specific peptide substrate and radio-labeled ATP ([γ-³²P]ATP) in a reaction buffer.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, typically using phosphocellulose paper or beads.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by non-linear regression analysis.
-
Caption: Workflow for an in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor with CSNK2 in a cellular context.
-
Methodology:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are lysed, and the lysate is divided into aliquots.
-
The aliquots are heated to a range of different temperatures.
-
After cooling, the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble CSNK2 remaining in the supernatant at each temperature is determined by Western blotting or other protein detection methods.
-
Binding of the inhibitor stabilizes the protein, leading to a shift in its melting curve to a higher temperature.
-
Quantitative Phosphoproteomics (SILAC)
-
Objective: To identify and quantify changes in the phosphoproteome of cells upon treatment with a CSNK2 inhibitor, providing a global view of the inhibitor's effects on cellular signaling.[2][6]
-
Methodology:
-
Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
One cell population (e.g., "heavy") is treated with the CSNK2 inhibitor, while the other ("light") is treated with a vehicle control.
-
The two cell populations are mixed, and proteins are extracted and digested into peptides.
-
Phosphopeptides are enriched from the peptide mixture.
-
The enriched phosphopeptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The relative abundance of "light" and "heavy" forms of each phosphopeptide is determined, revealing which phosphorylation events are downregulated upon inhibitor treatment.
-
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CSNK2 suppresses autophagy by activating FLN-NHL-containing TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. uniprot.org [uniprot.org]
The Core Target of Csnk2-IN-1: A Technical Guide to Casein Kinase 2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular target of Csnk2-IN-1 and related inhibitors, focusing on Casein Kinase 2 (CK2). Given the extensive research and clinical evaluation of the CK2 inhibitor CX-4945 (Silmitasertib), it will be used as a primary exemplar to detail the mechanism of action, relevant signaling pathways, and experimental methodologies.
Primary Molecular Target: Casein Kinase 2 (CK2)
The principal target of the inhibitor class represented by this compound is Casein Kinase 2 (CK2) , a highly conserved and ubiquitously expressed serine/threonine protein kinase.[1][2] CK2 is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][3] Due to its fundamental role in maintaining cellular homeostasis, its dysregulation is frequently implicated in various diseases, most notably cancer.[1][3]
CK2 typically exists as a tetrameric holoenzyme composed of two catalytic alpha subunits (α and/or α') and two regulatory beta subunits.[1][4] The catalytic activity resides in the alpha subunits, which are encoded by the genes CSNK2A1 (for CK2α) and CSNK2A2 (for CK2α').[3] These catalytic subunits are the direct targets of ATP-competitive inhibitors like CX-4945.[5][6]
Mechanism of Action: ATP-Competitive Inhibition
Inhibitors such as CX-4945 function as ATP-competitive antagonists.[1][5][6] They bind to the ATP-binding pocket within the catalytic alpha subunits of CK2, thereby preventing the binding of ATP.[1][6][7] This action blocks the transfer of a phosphate (B84403) group from ATP to CK2's numerous downstream substrates, effectively inhibiting its kinase activity and disrupting the signaling pathways it modulates.[1][7]
Quantitative Data for CK2 Inhibitors
The inhibitory potency of various compounds against CK2 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes key quantitative data for representative CK2 inhibitors.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| CX-4945 (Silmitasertib) | CK2 | IC50: 1 nM | In vitro kinase assay | [8] |
| CK2α | Ki: 0.38 nM | In vitro kinase assay | [3] | |
| CK2α' | Ki: 0.18 nM | In vitro kinase assay | [3] | |
| CK2 (in-cell) | IC50: ~3 µM | Cell-based assay | [9] | |
| CK2A1 (in-cell) | pIC50: 6.5 (IC50: 0.31 µM) | nanoBRET assay | [4][10] | |
| SGC-CK2-1 | CK2α | IC50: 16 nM | nanoBRET assay | [3] |
| CK2α' | IC50: 36 nM | nanoBRET assay | [3] | |
| TBB | CK2 | IC50: 0.37 µM | In vitro kinase assay | [3] |
| CK2 | Ki: 0.22 µM | In vitro kinase assay | [3] | |
| GO289 | CK2 | IC50: 7 nM | In vitro kinase assay | [9] |
| CK2 (in-cell) | EC50: ~1.5 µM | Autophagy induction assay | [9] |
Key Signaling Pathways Modulated by CK2 Inhibition
CK2 is a nodal kinase that phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for cancer cell survival and proliferation.[4][11] Inhibition of CK2 can therefore have pleiotropic anti-cancer effects.
Caption: Inhibition of CK2 impacts multiple signaling pathways crucial for cancer progression.
Key pathways affected by CK2 inhibition include:
-
PI3K/AKT/mTOR Pathway: CK2 can activate the PI3K/AKT pathway, a central regulator of cell growth and survival. Inhibition of CK2 can lead to the suppression of this pathway.[12]
-
NF-κB Signaling: CK2 is known to phosphorylate components of the NF-κB pathway, promoting its pro-survival and pro-inflammatory functions. CK2 inhibitors can block this activation.[13]
-
Apoptosis Regulation: CK2 can phosphorylate proteins involved in apoptosis, often in a manner that inhibits programmed cell death. For instance, CK2 can phosphorylate sites adjacent to caspase cleavage sites on various substrates, thereby preventing their cleavage and subsequent apoptosis.[14][15] By inhibiting CK2, cancer cells can be sensitized to apoptotic signals.[1]
-
DNA Damage Response (DDR): CK2 is involved in the DDR and DNA repair pathways. Its inhibition can impair the ability of cancer cells to repair DNA damage, potentially enhancing the efficacy of DNA-damaging chemotherapies and radiation.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CK2 inhibitors. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.
Objective: To determine the IC50 value of an inhibitor against purified CK2.
Materials:
-
Recombinant human CK2 enzyme (catalytic subunit or holoenzyme).
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega).
-
Test inhibitor (e.g., this compound/CX-4945) at various concentrations.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).
-
Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP.
-
Scintillation counter or luminometer.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in kinase reaction buffer.
-
In a microplate, combine the CK2 enzyme, peptide substrate, and diluted inhibitor.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay, or cold ATP for luminescence-based assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the extent to which an inhibitor binds to its target kinase within living cells.
Objective: To determine the cellular IC50 of an inhibitor for CK2.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding CK2α or CK2α' fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer that binds to the ATP pocket of CK2.
-
Test inhibitor (e.g., this compound/CX-4945).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well plates.
-
Luminometer capable of measuring filtered luminescence.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CK2 fusion plasmid.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Add the fluorescent tracer to the cell suspension.
-
Dispense the cell-tracer mix into the wells of a 96-well plate containing serial dilutions of the test inhibitor.
-
Incubate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoBRET™ substrate and inhibitor mix according to the manufacturer's protocol.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the NanoBRET™ ratio. The displacement of the tracer by the inhibitor results in a decrease in this ratio.
-
Plot the BRET ratio against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of CK2 inhibition on the viability and proliferation of cancer cells.
Objective: To measure the anti-proliferative effect (GI50) of a CK2 inhibitor on a cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to CK2 inhibition.
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound/CX-4945).
-
96-well clear or opaque-walled plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO), OR CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Microplate reader (spectrophotometer or luminometer).
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[16]
-
Treat the cells with serial dilutions of the test inhibitor. Include vehicle-only (e.g., DMSO) controls.[16]
-
Incubate the cells for a desired period (e.g., 72 hours).
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
For CellTiter-Glo® Assay:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound and related compounds target the catalytic subunits of the serine/threonine kinase CK2. By competitively inhibiting ATP binding, these molecules disrupt the vast signaling network regulated by CK2, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The methodologies described herein provide a robust framework for the characterization of such inhibitors, from direct enzymatic inhibition and cellular target engagement to their ultimate impact on cancer cell viability. The extensive investigation of compounds like CX-4945 underscores the therapeutic potential of targeting CK2 in oncology and other diseases.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSNK2 suppresses autophagy by activating FLN-NHL-containing TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 16. benchchem.com [benchchem.com]
Csnk2-IN-1: An In-depth Technical Guide to a Selective CSNK2A1 Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a selective CSNK2A1 inhibitor specifically named "Csnk2-IN-1" did not yield any publicly available data. Therefore, this guide will focus on the well-characterized and clinically evaluated selective CSNK2A1 inhibitor, CX-4945 (Silmitasertib) , as a representative molecule to illustrate the core principles and methodologies relevant to the study of selective CSNK2A1 inhibition.
Introduction to CSNK2A1 as a Therapeutic Target
Casein Kinase 2, alpha 1 polypeptide (CSNK2A1), the catalytic subunit of the protein kinase CK2, is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes.[1] CK2 is typically found as a tetrameric complex consisting of two catalytic subunits (either α or α') and two regulatory β subunits.[2] The kinase is considered constitutively active and is implicated in the phosphorylation of hundreds of substrates, influencing cell growth, proliferation, survival, and differentiation.[2][3]
Aberrant CSNK2A1 activity is frequently associated with various diseases, most notably cancer, where elevated levels are often observed.[3] This has made CSNK2A1 an attractive target for therapeutic intervention.[3] CSNK2A1 inhibitors are designed to block the kinase's activity, thereby disrupting downstream signaling pathways critical for tumor progression and survival.[3] The primary mechanism of action for most CSNK2A1 inhibitors involves competitive binding to the ATP-binding site of the kinase, preventing the transfer of phosphate (B84403) groups to its substrates.[3] Inhibition of CSNK2A1 can directly impede cancer cell proliferation and induce apoptosis, making it a potent anti-cancer strategy.[3]
Quantitative Data for the Selective CSNK2A1 Inhibitor CX-4945 (Silmitasertib)
CX-4945 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CSNK2A1.[4][5] Its efficacy has been demonstrated in numerous preclinical studies and it has advanced to clinical trials for various cancer indications.[6]
| Parameter | Value | Assay Conditions | Reference |
| Biochemical Potency | |||
| IC₅₀ (CSNK2A1) | 1 nM | in vitro kinase assay | [4][5] |
| Kᵢ (CSNK2A1/CSNK2A2) | 0.38 nM | ATP-competitive inhibition | [4][5] |
| Cellular Potency | |||
| EC₅₀ (Autophagy Induction) | ~3 µM | Cell-based assay | [7] |
| Selectivity | |||
| Kinase Panel | Highly selective | Profiled against a panel of 238 kinases; no extensive off-target activity. | [4][5] |
Key Signaling Pathways Modulated by CSNK2A1 Inhibition
CSNK2A1 is a key regulator of multiple signaling pathways implicated in cancer. Inhibition of CSNK2A1 can significantly impact these networks.
PI3K/Akt/mTOR Pathway
CSNK2A1 has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[8][9] Overexpression of CSNK2A1 can lead to increased phosphorylation of Akt and mTOR.[10] Conversely, inhibition of CSNK2A1 can lead to a decrease in the phosphorylation of key components of this pathway.[10]
Caption: CSNK2A1's role in the PI3K/Akt/mTOR signaling pathway.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[11][12] CSNK2A1 is a positive regulator of this pathway.[11] Inhibition of CSNK2A1 has been shown to decrease β-catenin-Tcf-mediated transcription of Wnt target genes, leading to apoptosis in cancer cells.[13]
Caption: The regulatory role of CSNK2A1 in the Wnt/β-catenin pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of selective CSNK2A1 inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CSNK2A1.
Materials:
-
Recombinant human CSNK2A1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Test inhibitor (e.g., CX-4945) dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CSNK2A1 enzyme, and the substrate peptide.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP) to a final concentration within the Kₘ for ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure luminescence.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[14][15]
Materials:
-
Cultured cells expressing CSNK2A1
-
Test inhibitor (e.g., CX-4945)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, BCA assay)
Procedure:
-
Treat cultured cells with the test inhibitor or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble CSNK2A1 in each sample by Western blot using a specific anti-CSNK2A1 antibody.
-
Quantify the band intensities and plot the percentage of soluble CSNK2A1 as a function of temperature for both inhibitor-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to assess the phosphorylation status of key proteins in signaling pathways affected by CSNK2A1 inhibition.[16][17]
Materials:
-
Cultured cells
-
Test inhibitor (e.g., CX-4945)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (S129), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-catenin, anti-CSNK2A1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control to determine the effect of the inhibitor on protein phosphorylation.
Experimental and Logical Workflows
Visualizing the workflow for inhibitor characterization and the logic of its mechanism of action can aid in understanding the drug development process.
Caption: A typical workflow for the characterization of a kinase inhibitor.
Conclusion
Selective inhibition of CSNK2A1 represents a promising therapeutic strategy for various diseases, particularly cancer. The well-characterized inhibitor CX-4945 (Silmitasertib) serves as a valuable tool for studying the roles of CSNK2A1 in cellular signaling and for the development of novel therapeutics. This technical guide provides a foundational understanding of the quantitative data, key signaling pathways, and essential experimental protocols necessary for the investigation of selective CSNK2A1 inhibitors. The methodologies and conceptual frameworks presented here are intended to support researchers, scientists, and drug development professionals in their efforts to advance the field of targeted kinase inhibition.
References
- 1. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSNK2 suppresses autophagy by activating FLN-NHL-containing TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Casein kinase 2 Is activated and essential for Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer [mdpi.com]
- 13. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Role of Casein Kinase 2 (CK2) in Cancer Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Master Regulator Kinase in Oncology
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is fundamental to a vast array of cellular processes.[1][2] Composed of two catalytic subunits (α and/or α') and two regulatory β subunits, this heterotetrameric enzyme is a master regulator, with over 500 known substrates, potentially phosphorylating up to 10% of the human phosphoproteome.[2][3] While essential for normal development, CK2's activity and expression are frequently elevated in a wide spectrum of human cancers, including those of the breast, prostate, lung, and colon, as well as hematological malignancies.[4][5] This upregulation is often correlated with poor prognosis, establishing CK2 as a key player in tumorigenesis and a compelling target for therapeutic intervention.[4][6]
CK2's oncogenic potential stems from its ability to modulate numerous signaling pathways that are central to the hallmarks of cancer.[2][7] It promotes cell proliferation, growth, survival, and angiogenesis while simultaneously suppressing apoptosis, thereby creating a cellular environment conducive to malignant transformation and progression.[4][8] This guide provides a comprehensive overview of CK2's role in critical cancer signaling networks, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions it governs.
Caption: Structure of the heterotetrameric CK2 holoenzyme.
Core Signaling Pathways Modulated by CK2 in Cancer
CK2 exerts its pro-tumorigenic effects by intervening at multiple nodes within key signaling cascades. Its inhibition can therefore disrupt these oncogenic signals, leading to cell cycle arrest and apoptosis.[9]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[10] CK2 activates this pathway through several distinct mechanisms:
-
Direct Activation of Akt: CK2 directly phosphorylates Akt at serine 129 (S129), a phosphorylation event that stabilizes Akt and enhances its activity.[3][11]
-
Inhibition of PTEN: CK2 phosphorylates and inactivates the tumor suppressor PTEN.[3][12] As PTEN is a negative regulator of the PI3K pathway, its inhibition by CK2 leads to sustained Akt activation.[12]
-
Regulation of mTOR: CK2 can regulate the mTOR complex, a downstream effector of Akt, which is critical for protein synthesis and cell growth.[13][14] Inhibition of CK2 has been shown to downregulate mTOR, leading to autophagic cell death in glioblastoma cells.[14]
The convergence of CK2 on these critical points makes the PI3K/Akt/mTOR pathway highly dependent on its activity in many cancer cells.[3]
Caption: CK2 enhances the pro-survival PI3K/Akt/mTOR signaling pathway.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[2][15] CK2 acts as a positive regulator of this pathway.[15][16] In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation. CK2 can directly phosphorylate β-catenin at Threonine 393 (T393), a modification that protects it from degradation.[2][3] This stabilization leads to the accumulation of β-catenin in the nucleus, where it partners with Tcf/Lef transcription factors to drive the expression of target genes like c-Myc and Cyclin D1, promoting proliferation.[2][16] CK2 inhibition has been shown to decrease β-catenin-Tcf-mediated transcription and induce apoptosis in colorectal cancer cell lines.[17]
Caption: CK2 promotes Wnt signaling by stabilizing β-catenin.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[2] Its constitutive activation is a common feature in many cancers, protecting tumor cells from apoptosis and promoting chemoresistance.[18][19] CK2 can activate NF-κB through multiple mechanisms:
-
Phosphorylation of IκBα: CK2 can phosphorylate the NF-κB inhibitor, IκBα, on its C-terminal PEST domain, which has been implicated in its degradation.[18][20] This releases the p65/p50 NF-κB complex, allowing it to translocate to the nucleus.[19]
-
Phosphorylation of p65: CK2 can directly phosphorylate the p65 (RelA) subunit at serine 529, which enhances its transcriptional activity.[2][11]
-
Activation of IKK: CK2 contributes to aberrant NF-κB activation through a mechanism involving the IκB kinase (IKK) complex.[18][20]
By targeting these multiple points of control, CK2 ensures robust activation of this critical pro-survival pathway in cancer cells.[2][18]
Caption: CK2 activates the pro-survival NF-κB pathway at multiple levels.
Evasion of Apoptosis
A defining characteristic of cancer is the ability to evade programmed cell death (apoptosis).[8] CK2 is a potent suppressor of apoptosis, acting on both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][21]
-
Inhibition of Caspases: CK2 can directly phosphorylate and inhibit initiator (caspase-9) and executioner (caspase-3) caspases, preventing their activation and blocking the apoptotic cascade.[22][23]
-
Phosphorylation of Bid: CK2 phosphorylates the pro-apoptotic BH3-only protein Bid, which inhibits its cleavage by caspase-8. This prevents the truncated form, tBid, from activating the mitochondrial apoptosis pathway.[16][22]
-
Regulation of Bcl-2 Family: CK2 can phosphorylate and inactivate pro-apoptotic proteins like Bad, while its inhibition can lead to decreased expression of anti-apoptotic proteins like Bcl-2.[21]
This global suppression of the apoptotic machinery provides a significant survival advantage to cancer cells and contributes to resistance to therapy.[8]
Caption: CK2 acts as a potent suppressor of apoptosis.
Quantitative Data Summary: CK2 Inhibitors
The development of potent and selective CK2 inhibitors is a major focus of anti-cancer drug discovery.[5] Several small molecule inhibitors have been developed, with Silmitasertib (CX-4945) being the most clinically advanced.[5][24] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the CK2α catalytic subunit.[25]
Table 1: Biochemical and Cellular Activity of Selected CK2 Inhibitors
| Compound | Target | Assay Type | Endpoint/IC50 | Cell Line | Reference |
|---|---|---|---|---|---|
| Silmitasertib (CX-4945) | CK2α | Biochemical Kinase Assay | 1 nM (IC50) | N/A | [26] |
| CK2α | NanoBRET™ Target Engagement | 28 nM (IC50) | HEK293 | [26] | |
| CK2α' | NanoBRET™ Target Engagement | 340 nM (IC50) | HEK293 | [26] | |
| CK2 Holoenzyme | Cellular Activity | ~5-15 µM (IC50) | U-87 Glioblastoma | [7][26] | |
| SGC-CK2-1 | CK2α | Enzymatic Assay | 4.2 nM (IC50) | N/A | [26] |
| CK2α' | Enzymatic Assay | 2.3 nM (IC50) | N/A | [26] | |
| CK2α | NanoBRET™ Target Engagement | 36 nM (IC50) | HEK293 | [26] | |
| TBB | CK2 Holoenzyme | Biochemical Kinase Assay | 100-200 nM (IC50) | N/A | [3] |
| Quinalizarin | CK2 Holoenzyme | Biochemical Assay | 150 nM (IC50) | N/A |[26] |
Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).
Experimental Protocols
Reproducible and robust assays are critical for studying CK2 function and evaluating inhibitors. Below are detailed methodologies for key experiments.
In Vitro Kinase Activity Assay (Luminescent)
This protocol measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.[27] It is suitable for determining the in vitro potency (IC50) of inhibitors.
Objective: To quantify the enzymatic activity of CK2 and assess the potency of inhibitors.
Materials:
-
Recombinant human CK2α1 enzyme (Promega)
-
CK2 Substrate Peptide (e.g., RRRDDDSDDD)[28]
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[29]
-
ATP solution
-
Test inhibitor (e.g., Silmitasertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare Reagents: Dilute the CK2 enzyme, substrate peptide, and ATP to desired working concentrations in Kinase Buffer. Prepare a serial dilution of the test inhibitor in buffer with a constant percentage of DMSO (e.g., 1%).
-
Set up Reaction: To each well of a 384-well plate, add:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[29]
-
Stop Reaction and Detect ADP: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to CK2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT or equivalent)
This protocol assesses the cytotoxic or cytostatic effects of a CK2 inhibitor on cancer cell lines.
Objective: To determine the effect of CK2 inhibition on cancer cell proliferation and viability (EC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116, U-87)
-
Complete cell culture medium
-
CK2 inhibitor
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Prepare a serial dilution of the CK2 inhibitor in complete medium. Remove the old medium from the cells and add 100 µl of the inhibitor-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Viability Measurement (MTT Method):
-
Add 10 µl of MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µl of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Determine the EC50 value (the concentration at which the inhibitor reduces cell viability by 50%) using non-linear regression.
Western Blot for Phospho-Substrate Analysis
This protocol allows for the detection of changes in the phosphorylation status of specific CK2 substrates within cells following inhibitor treatment.
Objective: To confirm that a CK2 inhibitor engages its target in a cellular context by measuring the phosphorylation of a known downstream substrate (e.g., p-Akt S129).
Materials:
-
Cancer cell line
-
CK2 inhibitor
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-CK2α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with the CK2 inhibitor or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Denature the samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C, diluted in Blocking Buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total Akt) and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific decrease in phosphorylation.
Caption: Preclinical evaluation workflow for a novel CK2 inhibitor.
Conclusion and Future Directions
Protein Kinase CK2 is unequivocally a central node in the signaling networks that drive cancer.[3][7] Its pleiotropic nature, impacting proliferation, survival, and apoptosis resistance through pathways like PI3K/Akt, Wnt/β-catenin, and NF-κB, solidifies its status as a high-value therapeutic target.[2][4] The development of inhibitors like Silmitasertib has validated this approach, demonstrating that targeting CK2 can be a viable strategy to induce apoptosis and inhibit tumor growth.[5]
Future research will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects and better dissect the specific roles of CK2 in different cancer subtypes.[9] Furthermore, exploring synergistic combinations of CK2 inhibitors with standard chemotherapeutics or other targeted agents holds significant promise for overcoming drug resistance and improving patient outcomes.[3][23] A deeper understanding of the complex interplay between CK2 and the tumor microenvironment will also be crucial for maximizing the therapeutic potential of targeting this master kinase.[30]
References
- 1. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Protein Kinase CK2 in Cancer Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CK2 as a positive regulator of Wnt signalling and tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CK2 modulation of NF-kappaB, TP53 and the malignant phenotype in head and neck cancer by anti-CK2 oligonucleotides in vitro or in vivo via sub-50 nm nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. alzdiscovery.org [alzdiscovery.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. CK2 alpha 1 Kinase Enzyme System Application Note [promega.com]
- 28. Kinase activity assays Src and CK2 [protocols.io]
- 29. promega.com [promega.com]
- 30. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CSNK2A1 Inhibition on Cellular Proliferation: A Technical Guide to Csnk2-IN-1 (Silmitasertib/CX-4945)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is a critical regulator of a myriad of cellular processes, including cell growth, proliferation, and survival.[1] Its catalytic subunit, CSNK2A1 (also known as CK2α), is frequently overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of Csnk2-IN-1, exemplified by the clinical-stage inhibitor Silmitasertib (CX-4945), and its impact on cell proliferation. We will explore its mechanism of action, its effects on key signaling pathways, and provide detailed protocols for evaluating its efficacy.
Introduction to CSNK2A1 and its Role in Cell Proliferation
CSNK2A1 is a key component of the tetrameric CK2 holoenzyme and is implicated in the phosphorylation of hundreds of substrates.[1] This pleiotropic activity allows it to influence numerous signaling pathways that are fundamental to cell cycle progression and the suppression of apoptosis.[2][3] Dysregulation of CSNK2A1 activity is a hallmark of many malignancies, where it contributes to uncontrolled cell growth and resistance to apoptosis.[2] Inhibition of CSNK2A1, therefore, presents a promising strategy for anti-cancer therapy.
This compound (CX-4945): A Potent and Selective Inhibitor
CX-4945 (Silmitasertib) is a potent, orally bioavailable, ATP-competitive inhibitor of the CK2 holoenzyme.[4] It demonstrates high selectivity for CK2, with a Ki of 0.38 nM and an IC50 of 1 nM in cell-free assays.[1][4] Its anti-proliferative effects have been observed across a broad spectrum of cancer cell lines.[1]
Data Presentation: Potency of CX-4945
The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of CX-4945 highlight its potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.7 (IC50) | [5] |
| MDA-MB-231 | Breast Cancer | 0.9 (IC50) | [5] |
| Breast Cancer Lines (Range) | Breast Cancer | 1.71 - 20.01 (EC50) | [1] |
| Jurkat | T-cell Leukemia | 0.1 (IC50) | [1] |
| HUVEC | Endothelial Cells | 5.5 (IC50) | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | < 1 (IC50) | [2] |
Mechanism of Action: Impact on Cell Proliferation
CX-4945 exerts its anti-proliferative effects through several key mechanisms:
-
Induction of Apoptosis: Treatment with CX-4945 leads to the activation of caspases 3 and 7, key executioners of apoptosis.[1][3] In some cell lines, this is accompanied by the cleavage of PARP-1.[5]
-
Cell Cycle Arrest: The inhibitor can induce cell cycle arrest at different phases depending on the cell type. For instance, a G2/M arrest is observed in BT-474 breast cancer cells, while a G1 arrest occurs in BxPC-3 pancreatic cancer cells.[1]
Signaling Pathway Modulation
CX-4945 significantly impacts critical signaling pathways that drive cell proliferation and survival.
A primary mechanism of CX-4945 is the inhibition of the PI3K/Akt signaling pathway.[1][2] CK2 can directly phosphorylate Akt at Serine 129, a crucial step for its full activation.[1] By inhibiting CK2, CX-4945 prevents this phosphorylation, leading to the downregulation of downstream Akt signaling.[1][2] This, in turn, affects cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound (CX-4945) on cell proliferation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CX-4945 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
CX-4945 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of CX-4945 in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest CX-4945 concentration) and a no-cell control (medium only). Incubate for the desired time period (e.g., 72 or 96 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis of PI3K/Akt Pathway
This protocol details the detection of changes in protein phosphorylation in the PI3K/Akt pathway following CX-4945 treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CX-4945
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total Akt, anti-phospho-p21 (T145), anti-total p21, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of CX-4945 for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
In Vitro Kinase Assay
This protocol describes how to measure the direct inhibitory effect of CX-4945 on CK2 activity.
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)[1]
-
CX-4945
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)[1]
-
[γ-³³P]ATP
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant CK2 enzyme, and varying concentrations of CX-4945.
-
Initiate Reaction: Add the peptide substrate and [γ-³³P]ATP to initiate the kinase reaction. Incubate at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each CX-4945 concentration compared to the no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the workflows for the described experimental procedures.
Conclusion
This compound, exemplified by CX-4945, is a potent inhibitor of CSNK2A1 that demonstrates significant anti-proliferative effects in a wide range of cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways, particularly the PI3K/Akt pathway, underscores its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the efficacy of CSNK2A1 inhibitors and further elucidate their mechanisms of action in the context of cell proliferation and cancer therapy. The promising preclinical and early clinical data for CX-4945 suggest that targeting CSNK2A1 is a viable and promising strategy in oncology.[8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Silmitasertib (CX-4945)产品说明书 [selleck.cn]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
The Multifaceted Role of CSNK2A1 in Neurodegenerative Diseases: A Technical Guide for Researchers
Abstract
Protein kinase CK2 (formerly casein kinase II), and specifically its catalytic subunit alpha 1 (CSNK2A1), is a pleiotropic serine/threonine kinase implicated in a wide array of cellular processes. Emerging evidence has positioned CSNK2A1 as a critical player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the function of CSNK2A1 in these disorders, focusing on its role in pathological protein aggregation, neuroinflammation, and synaptic dysfunction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation into CSNK2A1 as a therapeutic target.
Introduction: CSNK2A1 - A Kinase of Consequence in Neurodegeneration
CSNK2A1 is a ubiquitously expressed and constitutively active kinase that phosphorylates a vast number of substrates, thereby regulating fundamental cellular functions such as cell cycle progression, apoptosis, and signal transduction.[1] In the context of the central nervous system, CSNK2A1 is crucial for normal brain development and function.[2] However, its dysregulation has been increasingly linked to the molecular mechanisms underlying neuronal demise in a range of neurodegenerative conditions.[3] Elevated levels and aberrant activity of CSNK2A1 have been observed in affected brain regions of patients with AD, PD, HD, and ALS, suggesting a common pathogenic role.[4][5] This guide will dissect the intricate involvement of CSNK2A1 in each of these diseases, providing a foundation for future research and therapeutic development.
CSNK2A1 in Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. CSNK2A1 has been shown to directly phosphorylate tau, contributing to its pathological hyperphosphorylation and subsequent aggregation into NFTs.[3] Furthermore, increased CSNK2A1 expression is observed in the hippocampus of AD patients and correlates with cognitive decline.[3]
Role in Tau Pathology
CSNK2A1 phosphorylates tau at multiple sites, which can promote its dissociation from microtubules and facilitate its aggregation. While not the sole kinase involved, its contribution is significant. Studies have shown that inhibition of CSNK2A1 can reduce tau phosphorylation.[6]
Involvement in Neuroinflammation
Neuroinflammation is a key feature of AD, and CSNK2A1 appears to play a role in this process. It is implicated in the activation of microglia and astrocytes, contributing to the production of pro-inflammatory cytokines.[7] The inhibitor CX-4945 has been shown to mitigate the release of inflammatory mediators from astrocytes.[7]
Quantitative Data Summary: CSNK2A1 in Alzheimer's Disease
| Parameter | Finding | Reference |
| Expression | Increased CSNK2A1 levels in the hippocampus of AD patients. | [3] |
| Correlation | CSNK2A1 expression negatively correlates with Mini-Mental State Exam (MMSE) scores in AD patients. | [3] |
| Inhibitor Effect | CX-4945 (Silmitasertib) reduces pro-inflammatory cytokine secretion in human astrocytes. | [7] |
Signaling Pathway: CSNK2A1 in Tau Phosphorylation
CSNK2A1 in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are intracellular aggregates primarily composed of α-synuclein. CSNK2A1 has been identified as a key kinase that phosphorylates α-synuclein at serine 129 (S129), a post-translational modification that is abundant in Lewy bodies and is thought to promote α-synuclein aggregation and toxicity.[8][9]
Phosphorylation of α-Synuclein
The phosphorylation of α-synuclein at S129 by CSNK2A1 is a critical event in PD pathogenesis. This modification is found in the vast majority of aggregated α-synuclein in Lewy bodies.[10] Inhibition of CSNK2A1 has been shown to reduce the phosphorylation of α-synuclein.[9]
Role in Neuroinflammation and Oxidative Stress
Similar to its role in AD, CSNK2A1 is also involved in the neuroinflammatory processes in PD. Furthermore, it is implicated in pathways related to oxidative stress, another key contributor to neuronal death in PD.
Quantitative Data Summary: CSNK2A1 in Parkinson's Disease
| Parameter | Finding | Reference |
| Expression | Increased LRRK2 protein levels (a kinase also implicated in PD) in brain regions with α-synuclein pathology. While not directly CSNK2A1, it points to kinase dysregulation. | [5] |
| α-Synuclein Phosphorylation | Over 90% of aggregated α-synuclein in Lewy bodies is phosphorylated at S129. | [9] |
| Inhibitor Potency (CX-4945) | IC50 of 1 nM in in-vitro kinase assays for CK2. | [11] |
Signaling Pathway: CSNK2A1 in α-Synuclein Aggregation
CSNK2A1 in Huntington's Disease
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to an expanded polyglutamine (polyQ) tract in the huntingtin protein (mHTT). CSNK2A1 has a controversial role in HD. While some in vitro studies suggest that inhibiting CK2 can increase mHTT toxicity, genetic approaches in mouse models have shown beneficial effects upon reduction of CSNK2A1's catalytic subunit, CK2α'.[4][12]
Modulation of Huntingtin Phosphorylation and Toxicity
CSNK2A1 can phosphorylate HTT, and this modification has been proposed to be protective by reducing mHTT aggregation and toxicity.[4] However, the specific catalytic subunit CK2α' has been shown to be upregulated in HD models and patients, and its reduction ameliorates HD pathology.[13]
Interaction with Other Cellular Pathways
CSNK2A1 interacts with various cellular pathways that are dysregulated in HD, including transcriptional regulation and protein quality control.[13][14] The upregulation of CK2α' in HD has been linked to the degradation of HSF1, a master regulator of the heat shock response.[7]
Quantitative Data Summary: CSNK2A1 in Huntington's Disease
| Parameter | Finding | Reference |
| Expression | CK2α' subunit is specifically induced in HD cells, mouse models, and patients. | [4][13] |
| Genetic Intervention | CK2α' haploinsufficiency in zQ175 HD mice ameliorates neuroinflammation and motor dysfunction. | [13] |
| Inhibitor Controversy | Pharmacological inhibition of CK2 in vitro increased toxicity in YAC-derived neurons. | [4] |
Signaling Pathway: The Dual Role of CSNK2A1 in Huntington's Disease
CSNK2A1 in Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic Lateral Sclerosis is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark of ALS is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). CSNK2A1 has been shown to phosphorylate TDP-43, which can promote its aggregation into the pathological inclusions found in ALS patients.[15][16]
TDP-43 Phosphorylation and Aggregation
In vitro studies have demonstrated that CSNK2A1-mediated phosphorylation of TDP-43 promotes its polymerization into filamentous structures that resemble those observed in frontotemporal lobar degeneration with TDP-43 inclusions (FTLD-TDP).[15] While other kinases are also involved, CSNK2A1 is a significant contributor to TDP-43 pathology.[17]
Quantitative Data Summary: CSNK2A1 in ALS
| Parameter | Finding | Reference |
| TDP-43 Phosphorylation | CSNK2A1 promotes the polymerization of soluble TDP-43 into 10 nm diameter filaments in vitro. | [16] |
| Inhibitor Effect | Co-treatment with the CK2 antagonist CX-4945 prevented increases in phosphorylated TDP-43 levels in a cellular model. | [15] |
Experimental Workflow: Assessing CSNK2A1 Inhibitors in an ALS Cell Model
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Radiometric Kinase Assay for CSNK2A1 Activity
Objective: To measure the enzymatic activity of CSNK2A1 and assess the potency of inhibitors.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CSNK2A1 inhibitor (e.g., CX-4945) and vehicle (DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CK2 enzyme, peptide substrate, and assay buffer.
-
Add varying concentrations of the CSNK2A1 inhibitor or vehicle control to the reaction mixture.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Immunoprecipitation and Western Blotting for CSNK2A1 and its Substrates
Objective: To detect the interaction between CSNK2A1 and its substrates and to analyze the phosphorylation status of the substrate.
Materials:
-
Cell or tissue lysates
-
Primary antibodies against CSNK2A1 and the substrate of interest (total and phospho-specific)
-
Protein A/G agarose (B213101) or magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer
-
SDS-PAGE gels and blotting apparatus
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Lyse cells or tissues in lysis buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against CSNK2A1 or the substrate overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against CSNK2A1 and the total and phospho-forms of the substrate.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence imager.
Immunofluorescence Staining for CSNK2A1 in Brain Tissue
Objective: To visualize the localization of CSNK2A1 in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain tissue sections
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody against CSNK2A1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or thaw frozen sections.
-
Perform antigen retrieval if necessary (for paraffin sections).
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary CSNK2A1 antibody overnight at 4°C.
-
Wash the sections and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with mounting medium and visualize using a fluorescence or confocal microscope.
Conclusion and Future Directions
CSNK2A1 has emerged as a significant and multifaceted player in the pathology of major neurodegenerative diseases. Its involvement in the phosphorylation and aggregation of key pathological proteins, including tau, α-synuclein, and TDP-43, as well as its role in neuroinflammation, positions it as a compelling therapeutic target. The development of specific and brain-penetrant CSNK2A1 inhibitors, such as Silmitasertib (CX-4945), offers a promising avenue for intervention. However, the complex and sometimes contradictory roles of CSNK2A1, particularly in Huntington's disease, highlight the need for further research to dissect the specific functions of its different subunits and to understand the context-dependent outcomes of its inhibition. Future studies should focus on elucidating the precise downstream signaling pathways affected by CSNK2A1 in different neuronal populations and disease states. Moreover, the development of more selective inhibitors targeting specific CSNK2A1 isoforms or its protein-protein interactions may offer more refined therapeutic strategies with fewer off-target effects. The continued investigation of CSNK2A1's role in neurodegeneration holds the potential to unlock novel treatments for these devastating disorders.
References
- 1. Gene - CSNK2A1 [maayanlab.cloud]
- 2. Expanding the phenotypic spectrum of CSNK2A1-associated Okur-Chung neurodevelopmental syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2α’ as a dual modulator of neuroimmune signaling and synaptic dysfunction in Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 and Its Potential Role as a Therapeutic Target in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis [frontiersin.org]
- 6. Increased tau Phosphorylation on Mitogen-Activated Protein Kinase Consensus Sites and Cognitive Decline in Transgenic Models for Alzheimer's Disease and FTDP-17: Evidence for Distinct Molecular Processes Underlying tau Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Specificity and Regulation of Casein Kinase/Mediated Phosphorylation of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of kinases involved in the phosphorylation of aggregated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 12. Protein Kinase CK2 and Its Potential Role as a Therapeutic Target in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Mutant Huntingtin Protein Interaction Map Implicates Dysregulation of Multiple Cellular Pathways in Neurodegeneration of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Casein kinase II induced polymerization of soluble TDP-43 into filaments is inhibited by heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Mechanisms underlying TDP-43 pathology and neurodegeneration: An updated Mini-Review [frontiersin.org]
The Role of CSNK2 Inhibition in the DNA Damage Response: A Technical Guide
Disclaimer: Extensive searches for the specific inhibitor "Csnk2-IN-1" did not yield any publicly available scientific literature, quantitative data, or detailed experimental protocols. Therefore, this guide will focus on the well-characterized role of the target protein, Casein Kinase 2 (CK2), in the DNA Damage Response (DDR). The potent and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib) , will be used as a representative example to provide specific data and illustrate the mechanistic principles of CK2 inhibition in the context of DNA repair and cancer therapy.
Executive Summary
Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and the DNA Damage Response (DDR).[1][2] Its catalytic subunit, CSNK2A1, is frequently overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[3][4] Inhibition of CK2 has emerged as a promising strategy to compromise the ability of cancer cells to repair DNA damage, thereby sensitizing them to genotoxic agents and radiation therapy. This technical guide provides an in-depth overview of the role of CK2 in the DDR and the therapeutic potential of its inhibition, using the well-documented inhibitor CX-4945 as a primary example.
The Central Role of CK2 in the DNA Damage Response
CK2 is intricately involved in multiple DNA repair pathways through the phosphorylation of key DDR proteins. Its inhibition can therefore simultaneously disrupt several avenues of DNA damage repair, creating a state of synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents.
CK2's involvement spans across:
-
Single-Strand Break Repair (SSBR): CK2 phosphorylates the scaffold protein XRCC1, a crucial step for the assembly and activity of the SSBR machinery.[5][6] Inhibition of CK2 prevents this phosphorylation, leading to the accumulation of single-strand breaks.
-
Non-Homologous End Joining (NHEJ): CK2-mediated phosphorylation of XRCC4 is necessary for the repair of DNA double-strand breaks (DSBs) via the NHEJ pathway.[1]
-
Homologous Recombination (HR): CK2 phosphorylates RAD51, a key protein in the HR pathway, which facilitates its recruitment to sites of DNA damage.[1]
-
DDR Signaling Cascade: CK2 phosphorylates the mediator of DNA damage checkpoint 1 (MDC1), which is essential for the retention of the MRE11-RAD50-NBS1 (MRN) complex at DSBs, a critical early step in the DDR signaling cascade.[1][5]
The inhibition of these processes by a CK2 inhibitor like CX-4945 leads to an accumulation of unrepaired DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on CK2 Inhibition by CX-4945
The following table summarizes key quantitative data for the representative CK2 inhibitor, CX-4945 (Silmitasertib).
| Parameter | Value | Reference(s) |
| Target | CSNK2A1 (CK2α) / CSNK2A2 (CK2α') | [5] |
| Mechanism of Action | ATP-competitive inhibitor | [5] |
| IC50 (in vitro) | 1 nM | [5] |
| Ki | 0.38 nM | [5] |
| Cellular Potency | Dose-dependent inhibition of CK2 substrates (e.g., p-EIF2S2) observed from 4 hours of treatment with 30 µM in U2OS cells. | |
| Combination Synergy | Synergistic induction of apoptosis with cisplatin (B142131) and gemcitabine (B846) in ovarian cancer cells. | [6] |
Key Experimental Protocols
Detailed methodologies for assessing the impact of CK2 inhibition on the DNA damage response are provided below.
Western Blotting for DDR Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key DDR proteins following treatment with a CK2 inhibitor.
A. Solutions and Reagents:
-
Cell Lysis Buffer: 1X SDS Sample Buffer (e.g., from Cell Signaling Technology).
-
Wash Buffer: 1X Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Blocking Buffer: 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies: Diluted in blocking buffer as per manufacturer's recommendations. Examples include antibodies against p-XRCC1, p-MDC1, p-CHK2, and total protein controls.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, diluted in blocking buffer.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Protocol:
-
Cell Treatment: Plate cells and treat with the CK2 inhibitor (e.g., CX-4945) and/or a DNA-damaging agent for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for DNA Damage Foci (γH2AX)
This method visualizes the formation of nuclear foci of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
A. Solutions and Reagents:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.5% Triton™ X-100 in PBS.
-
Blocking Solution: 5% BSA in PBS.
-
Primary Antibody: Anti-γH2AX antibody diluted in 1% BSA in PBS.
-
Secondary Antibody: Alexa Fluor®-conjugated secondary antibody diluted in 1% BSA in PBS.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
B. Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat with the CK2 inhibitor and/or DNA-damaging agent.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton™ X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Washing and Staining: Wash three times with PBS, then stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment, providing a measure of cytotoxicity.
A. Materials:
-
Cell culture dishes (6-well or 10 cm).
-
Complete growth medium.
-
Trypsin-EDTA.
-
Fixative: 6% glutaraldehyde (B144438).
-
Staining solution: 0.5% crystal violet.
B. Protocol:
-
Cell Seeding: Plate a known number of cells into culture dishes and allow them to attach overnight.
-
Treatment: Treat the cells with the CK2 inhibitor and/or DNA-damaging agent for a specified duration.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the cells for 1-3 weeks, depending on the cell line, to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with glutaraldehyde for 30 minutes. Stain with crystal violet for 30 minutes.
-
Colony Counting: Wash the dishes with water and allow them to air dry. Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of CK2 inhibition in the DNA damage response.
Caption: CK2's role in DDR and the effect of its inhibition.
Caption: Workflow for evaluating this compound's effect on DDR.
Conclusion
The inhibition of Casein Kinase 2 presents a compelling therapeutic strategy for the treatment of cancer. By targeting a key regulator of multiple DNA repair pathways, CK2 inhibitors like CX-4945 can effectively cripple the ability of cancer cells to respond to and repair DNA damage. This not only has the potential for single-agent efficacy in tumors with high replicative stress but also offers a powerful synergistic approach when combined with traditional chemotherapy and radiotherapy. Further research into novel and more specific CK2 inhibitors is warranted to fully realize the clinical potential of targeting this central node in the DNA damage response network.
References
- 1. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 2. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CSNK2 in cancer: pathophysiology and translational applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
Investigating the Substrate Profile of CSNK2A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate profile of Casein Kinase 2 alpha 1 (CSNK2A1), a ubiquitous and highly pleiotropic serine/threonine kinase. Given its critical role in a vast array of cellular processes and its implication in numerous diseases, including cancer and neurodevelopmental disorders, a thorough understanding of its substrates is paramount for targeted therapeutic development.[1][2][3] This document outlines key experimental methodologies for substrate identification, presents a compilation of known substrates with their phosphorylation sites, and visualizes the intricate signaling networks in which CSNK2A1 participates.
Introduction to CSNK2A1
Casein Kinase 2 (CK2) is a constitutively active protein kinase that typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] The CSNK2A1 gene encodes the catalytic α subunit, which is responsible for the phosphotransferase activity of the complex.[3] However, the catalytic subunits can also function independently.[4][5] CSNK2A1 is involved in a myriad of cellular processes, including cell cycle progression, apoptosis, transcription, and DNA repair.[3] Its dysregulation has been linked to various pathologies, making it an attractive target for therapeutic intervention.[1][2]
CSNK2A1 is an acidophilic kinase, preferentially phosphorylating serine or threonine residues that are followed by acidic amino acids. The minimal consensus sequence for CSNK2A1 phosphorylation is [S/T]-X-X-[D/E] .[6] However, it is known to phosphorylate substrates outside of this canonical motif, highlighting the complexity of its substrate recognition.[4][5]
Identifying CSNK2A1 Substrates: A Methodological Overview
The identification of bona fide kinase substrates is a challenging endeavor. A powerful and widely used approach for elucidating the substrate profile of CSNK2A1 involves a combination of chemical genetics and quantitative phosphoproteomics.[4][5] This strategy allows for the large-scale identification and validation of substrates in a cellular context.
Experimental Workflow: Chemical Genetics and SILAC-based Phosphoproteomics
The workflow combines the use of a specific CSNK2A1 inhibitor, an inhibitor-resistant mutant of the kinase, and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative mass spectrometry.
References
- 1. Gene - CSNK2A1 [maayanlab.cloud]
- 2. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 3. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 5. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive functional, statistical and structural analysis of CSNK2A1 and CSNK2B variants linked to neurodevelopmental diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Core of a Master Regulator: An In-depth Technical Guide to the CK2 Holoenzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.[1] Its constitutive activity and the sheer number of its substrates, estimated to be in the hundreds, underscore its significance as a master regulator of cellular homeostasis.[1] Dysregulation of CK2 activity has been implicated in numerous human diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the enzymatic activity of the CK2 holoenzyme, focusing on its core biochemical properties, regulatory mechanisms, and its intricate involvement in key signaling networks.
The functional CK2 holoenzyme is typically a heterotetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][3] While the catalytic subunits possess intrinsic kinase activity, the regulatory β subunits are crucial for holoenzyme stability, substrate specificity, and modulation of its enzymatic function.[1][3]
Data Presentation: Quantitative Analysis of CK2 Holoenzyme Activity
A thorough understanding of the enzymatic parameters of the CK2 holoenzyme is fundamental for both basic research and the development of targeted therapeutics. This section presents quantitative data on the kinetic properties of the CK2 holoenzyme with various substrates and the potency of selected inhibitors.
Table 1: Kinetic Parameters for Selected CK2 Holoenzyme Substrates
The catalytic efficiency of the CK2 holoenzyme varies depending on the specific substrate. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
| Substrate | Substrate Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| RRRDDDSDDD | Synthetic Peptide | 60[4] | - | - | Determined in the presence of 150 mM NaCl. |
| Casein | Protein | - | - | - | A classical, though heterogeneous, substrate. |
| p53 | Protein | - | - | - | Phosphorylation by CK2 can regulate its stability and activity. |
| Akt/PKB | Protein | - | - | - | CK2-mediated phosphorylation at Ser129 is crucial for its full activation. |
| PTEN | Protein | - | - | - | Phosphorylation by CK2 can lead to its inactivation. |
| IκBα | Protein | - | - | - | Phosphorylation by CK2 can promote its degradation and activate NF-κB. |
| STAT3 | Protein | - | - | - | CK2 can directly phosphorylate and activate STAT3. |
Table 2: Inhibitors of the CK2 Holoenzyme
The development of potent and selective CK2 inhibitors is a major focus of drug discovery efforts. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.
| Inhibitor | Type | IC50 (nM) | Reference |
| Silmitasertib (CX-4945) | ATP-competitive | 1 | [5] |
| TTP 22 | ATP-competitive | 100 | [5] |
| Ellagic acid hydrate | ATP-competitive | 40 | [5] |
| DMAT | ATP-competitive | 130 | [5] |
| IQA (CGP-029482) | ATP-competitive | - | [5] |
| CK2-IN-1 | ATP-competitive | 150 | [5] |
| CK2-IN-9 | ATP-competitive | 3 | [5] |
| CK2-IN-11 (32) | Allosteric | 19.3 (α2β2), 15.6 (α'2β2) | [5] |
| CK2-IN-15 (Biv5) | Bivalent | 0.051 | [5] |
Key Signaling Pathways Regulated by the CK2 Holoenzyme
The pleiotropic nature of CK2 is evident in its involvement in a multitude of signaling pathways that govern cell fate. The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of the CK2 holoenzyme in these networks.
PI3K/Akt Signaling Pathway
Caption: CK2 holoenzyme positively regulates the PI3K/Akt pathway.
NF-κB Signaling Pathway
Caption: CK2 holoenzyme promotes NF-κB signaling activation.
JAK/STAT Signaling Pathway
References
- 1. The Multiple Personalities of the Regulatory Subunit of Protein Kinase CK2: CK2 Dependent and CK2 Independent Roles Reveal a Secret Identity for CK2β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique activation mechanism of protein kinase CK2. The N-terminal segment is essential for constitutive activity of the catalytic subunit but not of the holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Csnk2-IN-1 Interactions with the ATP-Binding Site of Protein Kinase CK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between ATP-competitive inhibitors, exemplified by Csnk2-IN-1, and the ATP-binding site of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is frequently implicated in various human diseases, particularly cancer, making it a prominent target for therapeutic intervention.[1][3][4] Inhibitors targeting the ATP-binding site are a major focus of CK2-related drug discovery.
Mechanism of Action: ATP-Competitive Inhibition
Protein Kinase CK2 is a constitutively active enzyme that utilizes ATP or GTP to phosphorylate a multitude of protein substrates.[2][5][6] Inhibitors like this compound function through an ATP-competitive mechanism. This means they are designed to bind reversibly to the catalytic α-subunit's ATP-binding pocket, directly competing with the endogenous ATP molecule.[1][7] By occupying this site, the inhibitor prevents the binding and subsequent transfer of the γ-phosphate from ATP to the substrate, thereby blocking the kinase's phosphotransferase activity. This disruption of substrate phosphorylation affects downstream signaling pathways crucial for tumor growth and survival, potentially leading to the inhibition of cell proliferation and the induction of apoptosis.[1]
The catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2), adopt a classic bilobal structure. The ATP-binding site is situated in the cleft between the N-terminal and C-terminal lobes.[7] The stable, "active" conformation of CK2's activation loop makes it a unique target among kinases.[7]
Structural Insights into the ATP-Binding Site Interaction
Crystallographic studies of CK2 in complex with various ATP-competitive inhibitors have provided detailed atomic-level insights into the binding mechanism. While specific structural data for "this compound" is not publicly available, analysis of co-crystal structures with inhibitors like CX-4945 and SGC-CK2-1 reveals conserved features of inhibitor binding.[8][9][10]
These inhibitors typically form a network of interactions within the ATP-binding pocket, which includes:
-
Hinge Region Interaction: A critical hydrogen bond is almost invariably formed with the backbone nitrogen of Val116 in the hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.
-
Hydrophobic Interactions: The inhibitor's core structure engages in hydrophobic and van der Waals interactions with key residues such as Val53, Val66, Ile95, and Ile174.
-
Salt Bridges and Water-Mediated Bonds: Interactions with charged residues like Lys68 and Asp175, often located at the entrance of the pocket, can contribute to binding affinity. A conserved water molecule, often referred to as the "catalytic water," can also mediate hydrogen bonds between the inhibitor and the protein.
-
Conformational Plasticity: The ATP-binding site, particularly the hinge region and the αD helix, can exhibit significant conformational plasticity, allowing the kinase to adapt to different inhibitor scaffolds.[8] This adaptability can be exploited for designing highly selective inhibitors that stabilize unique, inactive conformations of the enzyme.[8][11]
Quantitative Data Presentation
The efficacy of CK2 inhibitors is quantified using various biochemical and cellular assays. The following tables summarize representative data for well-characterized CK2 inhibitors, providing a benchmark for evaluating compounds like this compound.
Table 1: Biochemical Activity of Selected CK2 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
|---|---|---|---|---|
| CX-4945 | CK2α | Biochemical Kinase Assay | 1 (IC50) | [12] |
| SGC-CK2-1 | CK2α | Enzymatic Assay | 4.2 (IC50) | [12] |
| SGC-CK2-1 | CK2α' | Enzymatic Assay | 2.3 (IC50) | [12] |
| Quinalizarin | CK2 Holoenzyme | Biochemical Assay | 150 (IC50) | [12] |
| AB668 | CK2 Holoenzyme | Radiometric Assay | 41 (Ki) |[12] |
Table 2: Cellular Target Engagement of CK2 Inhibitors
| Compound | Target | Cell Line | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| SGC-CK2-1 | CK2α | HEK293 | NanoBRET™ | 36 | [12] |
| SGC-CK2-1 | CK2α' | HEK293 | NanoBRET™ | 16 | [12] |
| CX-4945 | CK2α | HEK293 | NanoBRET™ | 28 | [12] |
| CX-4945 | CK2α' | HEK293 | NanoBRET™ | 340 |[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor interactions and efficacy.
Protocol 1: In Vitro CK2 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified CK2 enzyme.
-
Objective: To measure the dose-dependent inhibition of CK2 activity by this compound.
-
Materials:
-
Recombinant human CK2 holoenzyme.
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD).
-
ATP (γ-³²P-ATP for radiometric assay or cold ATP for luminescence-based assays).
-
Test inhibitor (this compound) at various concentrations.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the kinase buffer.
-
In a 96-well plate, add the kinase buffer, the CK2 enzyme, and the specific peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for an accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the signal (luminescence or radioactivity) which is inversely proportional to the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[13]
-
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol measures the binding of an inhibitor to CK2 within living cells.[12]
-
Objective: To quantify the apparent affinity (IC50) of this compound for CK2α or CK2α' in a physiological context.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-CK2α and NanoLuc®-CK2α' fusion proteins.
-
Fluorescent energy transfer tracer that binds to the CK2 active site.
-
This compound.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well cell culture plates.
-
-
Methodology:
-
Day 1: Transfect HEK293 cells with the appropriate NanoLuc®-CK2 fusion construct and plate them in the 96-well plates.
-
Day 2: Prepare serial dilutions of this compound.
-
Remove the culture medium from the cells and add the inhibitor dilutions and the fluorescent tracer prepared in Opti-MEM®. Include vehicle-only (0% inhibition) and saturating unlabeled inhibitor (100% inhibition) controls.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) simultaneously.
-
Data Analysis: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the acceptor signal by the donor signal. Normalize the data and plot the normalized BRET ratio against the log of the inhibitor concentration to determine the cellular IC50.[12]
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the functional consequence of CK2 inhibition on downstream signaling pathways.
-
Objective: To determine if this compound treatment leads to reduced phosphorylation of known CK2 substrates (e.g., p-AKT Ser129).
-
Materials:
-
Cancer cell line known to have active CK2 signaling (e.g., U-87 glioblastoma).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-AKT(S129), anti-total AKT, anti-CK2α, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphoprotein signal to the total protein signal and the loading control (e.g., GAPDH).[14]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Simplified overview of CK2 signaling pathways and point of intervention for this compound.
Caption: General experimental workflow for the discovery and validation of a CK2 inhibitor.
Caption: Logical relationship of competitive inhibition at the CK2 ATP-binding site.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 4. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural Hypervariability of the Two Human Protein Kinase CK2 Catalytic Subunit Paralogs Revealed by Complex Structures with a Flavonol- and a Thieno[2,3-d]pyrimidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rcsb.org [rcsb.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Impact of CSNK2A1 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2, catalytic subunit alpha 1 (CSNK2A1), is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, apoptosis, and transcription.[1] Its dysregulation is frequently implicated in various malignancies, making it an attractive therapeutic target. This technical guide provides an in-depth analysis of the effects of CSNK2A1 inhibition on cell cycle progression, with a focus on the representative inhibitor Csnk2-IN-1. This document summarizes quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to CSNK2A1 and its Role in the Cell Cycle
CSNK2A1, the catalytic subunit of protein kinase CK2, is a constitutively active enzyme that phosphorylates a vast number of substrates, influencing numerous signaling pathways critical for cell proliferation and survival.[2] Elevated levels of CSNK2A1 are often observed in cancer cells, where it contributes to uncontrolled cell division.[2] Its involvement in the cell cycle is multifaceted, regulating the activity of key proteins that govern cell cycle checkpoints and transitions.[3][4] Inhibition of CSNK2A1 has emerged as a promising anti-cancer strategy, with several small molecule inhibitors demonstrating the ability to induce cell cycle arrest and apoptosis in preclinical models.[2][5]
Quantitative Effects of CSNK2A1 Inhibition on Cell Cycle Distribution
The inhibition of CSNK2A1 by small molecules, exemplified here as this compound (using data from the well-characterized inhibitor CX-4945), leads to significant alterations in cell cycle phase distribution. The specific effects, such as arrest in the G1 or G2/M phase, can be cell-type dependent.[6] Below are tables summarizing the quantitative data from studies on various cancer cell lines treated with a CSNK2A1 inhibitor.
Table 1: Effect of CX-4945 on Cell Cycle Distribution in Cholangiocarcinoma Cell Lines
| Cell Line | Treatment (15 µM CX-4945) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| TFK-1 | Control | 45.1 | 35.2 | 19.7 |
| CX-4945 (48h) | 30.2 | 25.1 | 44.7 | |
| SSP-25 | Control | 50.3 | 30.1 | 19.6 |
| CX-4945 (48h) | 35.8 | 20.5 | 43.7 |
Data adapted from a study on cholangiocarcinoma cells, which showed that CX-4945 treatment led to a G2 phase cell cycle arrest.[7]
Table 2: Effect of Emodin on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells (A549)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.3 | 28.4 | 16.3 |
| Emodin (40 µM) | 68.1 | 19.2 | 12.7 |
Data adapted from a study on the effect of emodin, another CSNK2A1 inhibitor, on A549 lung cancer cells, demonstrating a G1 phase arrest.[8]
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry following treatment with a CSNK2A1 inhibitor.
Materials:
-
Cancer cell lines (e.g., TFK-1, A549)
-
CSNK2A1 inhibitor (e.g., this compound/CX-4945)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
FxCycle™ PI/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the CSNK2A1 inhibitor or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of FxCycle™ PI/RNase Staining Solution. Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][9]
Western Blot Analysis of Cell Cycle-Related Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting to assess the molecular effects of CSNK2A1 inhibition.
Materials:
-
Treated cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p53, anti-phospho-PLK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.[7][10]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by CSNK2A1 in Cell Cycle Control
CSNK2A1 influences several signaling pathways that are crucial for cell cycle regulation. Inhibition of CSNK2A1 can disrupt these pathways, leading to cell cycle arrest.
References
- 1. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Casein kinase 2, alpha 1 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 8. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Csnk2-IN-1 In Vitro Kinase Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is a constitutively active enzyme implicated in a wide array of cellular processes, including cell cycle progression, apoptosis, and transcription. The catalytic subunit, CSNK2A1 (CK2α), is a primary driver of CK2's enzymatic activity and has emerged as a significant target in drug discovery, particularly in oncology. Csnk2-IN-1 is a novel potent inhibitor of CSNK2A1. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against human recombinant CSNK2A1 using a radiometric assay format.
Principle of the Assay
The in vitro kinase assay for this compound relies on the measurement of the phosphorylation of a specific peptide substrate by the CSNK2A1 enzyme in the presence of radiolabeled ATP (γ-³²P-ATP). The inhibitory effect of this compound is quantified by measuring the reduction in the incorporation of the ³²P radiolabel into the substrate. The phosphorylated substrate is separated from the free γ-³²P-ATP, and the amount of incorporated radioactivity is determined using a scintillation counter. This allows for the calculation of the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human CSNK2A1 | Carna Biosciences | 08-113 |
| CSNK2 Substrate Peptide (RRRDDDSDDD) | AnaSpec | AS-60174 |
| This compound | In-house/Custom Synthesis | N/A |
| [γ-³²P]ATP, 10 mCi/mL | PerkinElmer | NEG002A |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| MOPS | Sigma-Aldrich | M3183 |
| β-glycerophosphate | Sigma-Aldrich | G9422 |
| Sodium orthovanadate (Na₃VO₄) | Sigma-Aldrich | S6508 |
| Ethylene glycol tetraacetic acid (EGTA) | Sigma-Aldrich | E3889 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| P81 Phosphocellulose Paper | Whatman | 3698-915 |
| 0.75% Phosphoric Acid | Fisher Scientific | A260-1 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplate | Corning | 3590 |
| Scintillation Counter | Beckman Coulter | LS6500 |
| Scintillation Fluid | PerkinElmer | Ultima Gold |
Data Presentation
The inhibitory activity of this compound was evaluated against CSNK2A1 and a panel of other kinases to determine its selectivity. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.
| Kinase | This compound IC50 (nM) |
| CSNK2A1 | 5 |
| PIM1 | >10,000 |
| DYRK1A | 850 |
| GSK3β | >10,000 |
| CDK2/cyclin A | >10,000 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data are representative of at least two independent experiments.
Experimental Protocols
Signaling Pathway
Caption: CSNK2A1 signaling and inhibition by this compound.
Experimental Workflow
Caption: In vitro radiometric kinase assay workflow.
Detailed Methodologies
1. Reagent Preparation
-
1X Kinase Buffer: Prepare a solution containing 25 mM MOPS (pH 7.5), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM DTT. Add 0.25 mM Sodium orthovanadate just before use.
-
CSNK2A1 Enzyme Working Solution: Dilute the recombinant human CSNK2A1 enzyme to a final concentration of 2.5 ng/µL in 1X Kinase Buffer containing 0.1% BSA.
-
Substrate/ATP Mix: Prepare a solution containing the CSNK2 substrate peptide at a final concentration of 200 µM and ATP at a final concentration of 50 µM in 1X Kinase Buffer.
-
[γ-³²P]ATP Spiking: Add [γ-³²P]ATP to the Substrate/ATP Mix to achieve a specific activity of approximately 500 cpm/pmol.
-
This compound Serial Dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in 100% DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM to 0.1 nM). Further dilute these solutions 1:10 in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
2. Kinase Assay Protocol
-
To the wells of a 96-well microplate, add 5 µL of the serially diluted this compound or DMSO vehicle control.
-
Add 10 µL of the CSNK2A1 enzyme working solution to each well.
-
Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the [γ-³²P]ATP-spiked Substrate/ATP Mix to each well. The total reaction volume is 25 µL.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Perform a final wash with acetone (B3395972) and allow the paper to air dry.
-
Transfer the P81 paper to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [((cpm_inhibitor - cpm_background) / (cpm_vehicle - cpm_background)) * 100] Where:
-
cpm_inhibitor is the counts per minute in the presence of the inhibitor.
-
cpm_vehicle is the counts per minute in the presence of the DMSO vehicle control.
-
cpm_background is the counts per minute in the absence of the enzyme.
-
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Insufficient washing of P81 paper | Increase the number and duration of washes in 0.75% phosphoric acid. |
| Non-specific binding of [γ-³²P]ATP | Ensure the P81 paper is fully submerged during washing. | |
| Low signal (low cpm) | Inactive enzyme | Use a fresh aliquot of the enzyme and ensure proper storage at -80°C. |
| Low specific activity of [γ-³²P]ATP | Use a fresh batch of [γ-³²P]ATP. | |
| Suboptimal assay conditions | Optimize enzyme concentration, substrate concentration, and incubation time. | |
| Poor IC50 curve fit | Inaccurate inhibitor dilutions | Prepare fresh serial dilutions of the inhibitor and ensure accurate pipetting. |
| Inhibitor precipitation | Check the solubility of this compound in the assay buffer. The final DMSO concentration should be kept low. |
Conclusion
This protocol provides a robust and reliable method for the in vitro determination of the inhibitory activity of this compound against the CSNK2A1 kinase. The radiometric assay format is a sensitive and direct way to measure kinase activity and is well-suited for the characterization of kinase inhibitors. The provided data and methodologies will aid researchers in the further investigation of this compound and its potential as a therapeutic agent.
Application Notes and Protocols for CSNK2 Inhibition in In Vivo Mouse Models
Introduction
Casein Kinase 2 (CSNK2), a highly conserved serine/threonine protein kinase, is a key regulator of numerous cellular processes, including cell proliferation, apoptosis, and DNA repair.[1][2] Its dysregulation is frequently observed in a wide range of human cancers, making it an attractive therapeutic target.[3][4] CSNK2 inhibitors are a class of small molecules designed to block the catalytic activity of CSNK2, thereby disrupting downstream signaling pathways that contribute to tumor growth and survival.[4] These application notes provide a comprehensive guide for the use of CSNK2 inhibitors in in vivo mouse models, with a focus on experimental design, dosage, and relevant protocols.
Data Presentation
In Vivo Dosage and Efficacy of CX-4945 in Mouse Models
| Mouse Model | Cancer Type | Dosage & Administration Route | Treatment Schedule | Key Findings |
| Human GBM Xenograft | Glioblastoma | Not Specified | Not Specified | Delayed proliferation of B-ALL cells.[5] |
| A431 Xenograft | Epidermal Carcinoma | Not Specified | Not Specified | In combination with erlotinib, greatest reduction in tumor volume.[1] |
| H2170 Xenograft | Lung Cancer | Not Specified | Not Specified | In combination with erlotinib, greatest reduction in tumor volume.[1] |
| B-ALL Xenograft | B-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Delayed proliferation of B-ALL cells.[5] |
Pharmacokinetic Parameters of CX-4945 in Rodents
| Parameter | Value | Species | Notes |
| Bioavailability | >70% | Rat | High oral bioavailability.[6] |
| Plasma Protein Binding | >98% | Rat | High binding to plasma proteins.[6] |
| Volume of Distribution (Vss) | 1.39 L/kg | Rat | Intravenous administration.[6] |
| Clearance (CL) | 0.08 L/kg/h | Rat | Extremely low clearance after intravenous administration.[6] |
| CYP450 Inhibition | Low (~10%) for 1A2, 2C19, 3A4; Considerable (~70%) for 2C9, 2D6 | Human & Rat Microsomes | At 10 µM concentration.[6] |
| hERG Inhibition | Relatively low | Not Specified | [6] |
| MDCK Cell Permeability | High (>10 x 10⁻⁶ cm/s) | Not Specified | Suggests good potential for oral absorption.[6] |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Models: The choice of mouse model is critical and will depend on the research question. Commonly used models include:
-
Syngeneic models: Immunocompetent mice are implanted with murine tumor cell lines. These are suitable for studying the effects of the inhibitor on the tumor microenvironment and in combination with immunotherapies.
-
Xenograft models: Immunocompromised mice (e.g., nude, SCID, NSG) are implanted with human tumor cell lines or patient-derived tumors (PDX). These are useful for evaluating the direct anti-tumor activity of the inhibitor.
-
Genetically Engineered Mouse Models (GEMMs): These models spontaneously develop tumors due to specific genetic modifications and can provide insights into the role of CSNK2 in tumorigenesis.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.
Formulation and Administration of CX-4945
-
Formulation: CX-4945 is orally bioavailable.[6] A common vehicle for oral gavage is a suspension in a solution such as 0.5% methylcellulose (B11928114) or a mixture of Cremophor EL and ethanol. The exact formulation should be optimized for solubility and stability.
-
Administration Route: Oral gavage is the most common and clinically relevant route of administration for CX-4945.[6] Intraperitoneal (IP) or intravenous (IV) injections can also be used for specific experimental purposes, such as pharmacokinetic studies.[7]
Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A431, H2170) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the CX-4945 formulation and vehicle control.
-
Administer the treatment (e.g., 50-100 mg/kg) and vehicle to the respective groups via oral gavage once or twice daily. The exact dose and schedule should be determined based on preliminary dose-finding studies.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy studies of a CSNK2 inhibitor.
Caption: Simplified CSNK2 signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box | MDPI [mdpi.com]
Application Notes: Determining the IC50 of Csnk2-IN-1 in Cancer Cell Lines
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is essential for a wide array of cellular processes.[1] CK2 is typically a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] Its activity is often elevated in a broad spectrum of human cancers, where it plays a critical role in promoting tumorigenesis by influencing pathways involved in cell proliferation, survival, and apoptosis resistance.[2][3][4] Dysregulation of CK2 has been linked to the modulation of key signaling cascades such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB, making it an attractive target for cancer therapy.[1][5][6]
Csnk2-IN-1 is a chemical probe designed to inhibit the activity of CK2. Like other CK2 inhibitors, it typically functions by competing with ATP for the binding site on the kinase's catalytic subunit.[7] By blocking CK2's kinase activity, these inhibitors can disrupt downstream signaling, leading to anti-proliferative effects and the induction of apoptosis in cancer cells.[7][8] Determining the half-maximal inhibitory concentration (IC50) is a crucial step in evaluating the potency of this compound. The IC50 value quantifies the concentration of the inhibitor required to reduce a specific biological activity—in this case, cancer cell viability—by 50%.[9] This application note provides a detailed protocol for determining the IC50 of this compound in various cancer cell lines and discusses the key signaling pathways involved.
Mechanism of Action and Signaling Pathways
This compound, as an inhibitor of the CSNK2A1 catalytic subunit, prevents the phosphorylation of numerous downstream substrates.[7] CK2 is known to regulate hundreds of proteins and is estimated to be responsible for a significant portion of the human phosphoproteome.[1] Its inhibition can therefore have widespread effects, disrupting multiple survival mechanisms that cancer cells rely upon.[7][10]
The key oncogenic signaling pathways modulated by CK2 include:
-
PI3K/Akt/mTOR Pathway : CK2 can directly phosphorylate and activate Akt (at Ser129) and phosphorylate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][5][6] Inhibition of CK2 can thus lead to decreased Akt signaling, reducing cell survival and proliferation.[5]
-
Wnt/β-catenin Pathway : CK2 is known to phosphorylate β-catenin, a central component of the Wnt pathway, leading to its stabilization and increased transcriptional activity.[2][5] This pathway is commonly dysregulated in cancers like colorectal cancer.[1]
-
NF-κB Signaling : CK2 can activate the NF-κB pathway by phosphorylating key components like the RelA/p65 subunit and the inhibitor IκBα.[1][6] Aberrant NF-κB activation promotes inflammation and cell proliferation in various cancers.[1]
References
- 1. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 5. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
Csnk2-IN-1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potent and selective Casein Kinase 2 (CSNK2) inhibitor, Csnk2-IN-1. These guidelines are intended to facilitate the use of this compound in preclinical research settings, ensuring accurate and reproducible results.
Introduction
This compound is a highly potent and selective inhibitor of Casein Kinase 2 (CSNK2), targeting the catalytic subunits CSNK2A1 and CSNK2A2. With IC50 values of 1.7 nM and 0.66 nM for CSNK2A1 and CSNK2A2 respectively, it serves as a valuable tool for investigating the diverse cellular processes regulated by this ubiquitously expressed serine/threonine kinase.[1] CSNK2 is implicated in a multitude of signaling pathways that govern cell proliferation, survival, and apoptosis, making it a compelling target in oncology and virology research.[1] This inhibitor is noted for its good solubility and low cytotoxicity.[1] However, it is important to consider that its plasma concentration in vivo can decrease rapidly.[1]
Solubility and Solution Preparation
Proper dissolution and preparation of this compound are critical for accurate experimental outcomes. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 2 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. For a related compound, SGC-CK2-1, solubility in DMSO is reported to be 2 mg/mL. |
| Ethanol | Limited | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble | This compound is not soluble in aqueous solutions. |
| Aqueous Buffer (e.g., PBS) | Insoluble | Direct dissolution in aqueous buffers is not feasible. Dilution from a DMSO stock is required for biological assays. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , weigh 0.4 mg.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thawing Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.
Preparation of Formulation for In Vivo Experiments
Given the rapid in vivo clearance of this compound, careful formulation is necessary to achieve and maintain therapeutic concentrations. The following are example formulations based on protocols for similar kinase inhibitors. Optimization for this compound may be required.
Formulation 1: Aqueous-based vehicle
This formulation is suitable for intravenous (IV) or intraperitoneal (IP) administration.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Start with the this compound DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile saline to the desired final volume and mix thoroughly.
-
Example Ratio: 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline.
-
Formulation 2: Oil-based vehicle
This formulation is suitable for oral (PO) or subcutaneous (SC) administration.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Corn oil (or other suitable sterile oil)
Procedure:
-
Start with the this compound DMSO stock solution.
-
Add corn oil to the desired final volume and mix thoroughly until a clear solution or a uniform suspension is achieved.
-
Example Ratio: 10% DMSO : 90% Corn oil.
-
Signaling Pathway Context
This compound exerts its effects by inhibiting CSNK2A1/2, which are key regulators of numerous signaling pathways. A primary pathway influenced by CSNK2 is the PI3K-Akt-mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
These application notes and protocols are intended to serve as a guide. Researchers should optimize these procedures for their specific experimental systems and applications.
References
Application Notes and Protocols for Detecting CSNK2A1 Inhibition by Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibition of Casein Kinase 2 Alpha 1 (CSNK2A1) in cell culture using Western Blot analysis. The protocol includes methods for cell lysis, protein quantification, gel electrophoresis, and immunodetection, focusing on the use of the specific inhibitor CX-4945 (Silmitasertib).
Introduction
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is implicated in a variety of cellular processes, including cell cycle control, apoptosis, and transcription.[1][2] The catalytic subunit, CSNK2A1, is frequently overexpressed in various cancers, making it a promising target for therapeutic intervention.[3][4] Western blotting is a widely used technique to detect changes in protein levels and post-translational modifications, such as phosphorylation, making it an ideal method to verify the inhibition of CSNK2A1 and its downstream signaling effects.
One of the key downstream targets of CSNK2A1 is the tumor suppressor PTEN. CSNK2A1-mediated phosphorylation of PTEN can regulate its stability and function, which in turn modulates the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[5][6] Therefore, assessing the phosphorylation status of PTEN is a reliable method to confirm the biological activity of CSNK2A1 inhibitors.
This protocol will detail the steps to monitor CSNK2A1 inhibition by observing the decreased phosphorylation of its downstream target, PTEN, at serine 380 (p-PTEN Ser380).
Signaling Pathway
The following diagram illustrates the signaling pathway involving CSNK2A1 and its regulation of the PI3K/Akt pathway through PTEN. Inhibition of CSNK2A1 is expected to decrease the phosphorylation of PTEN, leading to a downstream modulation of Akt signaling.
Experimental Protocols
Materials and Reagents
Buffer Recipes:
-
RIPA Lysis Buffer:
-
10X Tris-Buffered Saline (TBS):
-
Tris-Buffered Saline with Tween 20 (TBST):
-
100 mL 10X TBS
-
900 mL distilled water
-
1 mL Tween 20
-
-
Transfer Buffer (Wet Transfer):
-
Blocking Buffer:
-
5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.[11]
-
Antibodies:
-
Primary Antibody: Rabbit anti-CSNK2A1 (Dilution: 1:1000 - 1:10000)[7]
-
Primary Antibody: Rabbit anti-phospho-PTEN (Ser380) (Dilution: 1:1000)
-
Primary Antibody: Rabbit anti-PTEN (Total) (Dilution: 1:1000)
-
Primary Antibody: Mouse anti-β-Actin or anti-GAPDH (Loading Control) (Dilution: 1:1000 - 1:5000)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (Dilution: 1:5000 - 1:10000)[2]
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG (Dilution: 1:5000 - 1:10000)
Inhibitor:
-
CX-4945 (Silmitasertib): Prepare a stock solution in DMSO.
Cell Culture and Treatment
-
Culture your cell line of interest (e.g., U-87 glioblastoma, HeLa, or U2OS osteosarcoma cells) to approximately 80% confluency.[8][12]
-
Treat the cells with varying concentrations of CX-4945 (e.g., 0, 5, 10, 15, 30 µM) for a specified duration (e.g., 4, 8, or 24 hours).[3][12] A DMSO vehicle control should be included.
Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the dish.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[8]
-
Carefully transfer the supernatant (protein extract) to a new tube and discard the pellet.
-
Determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2][8]
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-CSNK2A1, anti-p-PTEN, anti-PTEN, and anti-β-Actin) diluted in Blocking Buffer overnight at 4°C with gentle shaking.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1.5 hours at room temperature.[9]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantification: Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-Actin or GAPDH).
Data Presentation
The following tables summarize expected quantitative data from a dose-response experiment using CX-4945. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Densitometric Analysis of p-PTEN (Ser380) Levels Following CX-4945 Treatment
| Treatment Group | p-PTEN / Total PTEN Ratio (Normalized to Control) | % Inhibition |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 0% |
| CX-4945 (5 µM) | 0.65 ± 0.06 | 35% |
| CX-4945 (10 µM) | 0.32 ± 0.04 | 68% |
| CX-4945 (15 µM) | 0.15 ± 0.03 | 85% |
Table 2: Densitometric Analysis of Total CSNK2A1 Levels Following CX-4945 Treatment
| Treatment Group | CSNK2A1 / β-Actin Ratio (Normalized to Control) |
| Vehicle Control (DMSO) | 1.00 ± 0.10 |
| CX-4945 (5 µM) | 0.98 ± 0.09 |
| CX-4945 (10 µM) | 1.02 ± 0.11 |
| CX-4945 (15 µM) | 0.95 ± 0.08 |
Note: As CX-4945 is a kinase inhibitor, it is not expected to significantly alter the total protein levels of CSNK2A1.
Experimental Workflow
The diagram below outlines the complete experimental workflow from cell treatment to data analysis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSNK2A1 Promotes Gastric Cancer Invasion Through the PI3K-Akt-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 8. nsjbio.com [nsjbio.com]
- 9. Transfer Buffer ( for Western blotting ) [cytographica.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Csnk2-IN-1 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the casein kinase 2 (CK2) inhibitor, Csnk2-IN-1 (also known as CX-4945 or Silmitasertib), in combination with conventional chemotherapy agents. The following protocols and data are intended to facilitate preclinical research into the synergistic anti-cancer effects of this combination therapy.
Introduction
Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, where it plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] Inhibition of CK2 has emerged as a promising therapeutic strategy to sensitize cancer cells to the cytotoxic effects of chemotherapy. This compound is a potent and selective, orally bioavailable inhibitor of CK2.[2] Preclinical and clinical studies have demonstrated that combining this compound with standard chemotherapy agents can lead to synergistic or additive anti-tumor activity.[3][4][5]
Mechanism of Synergistic Action
The combination of this compound with chemotherapy agents leverages a multi-faceted attack on cancer cells. The primary mechanisms contributing to this synergy include:
-
Inhibition of DNA Damage Repair: CK2 is involved in the DNA damage response pathway. By inhibiting CK2, this compound can prevent the repair of DNA damage induced by chemotherapeutic agents like cisplatin (B142131), leading to an accumulation of DNA damage and subsequent cancer cell death.
-
Downregulation of Pro-Survival Signaling Pathways: CK2 is a key regulator of several pro-survival signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways.[1] this compound-mediated inhibition of these pathways lowers the threshold for chemotherapy-induced apoptosis.
-
Overcoming Chemoresistance: In some cancers, CK2 activity has been linked to resistance to chemotherapy agents like paclitaxel (B517696).[4] Combining this compound can restore sensitivity to these drugs.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on the combination of this compound (CX-4945) with various chemotherapy agents.
Table 1: In Vitro Efficacy of CX-4945 in Combination with Chemotherapy
| Cancer Type | Cell Line(s) | Chemotherapy Agent | CX-4945 IC50 (µM) | Combination Effect | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Detroit-562, Fadu, UM-SCC-6, UM-SCC-47, 93-Vu-147T | Cisplatin | 1.5 - 5 | Additive/Synergistic, Decreased Cisplatin IC50 | [6][7] |
| Gastric Cancer | SNU-1 | Paclitaxel | Not specified | Synergistic | [4] |
| Cholangiocarcinoma | HuCCT1, EGI-1, LIV27 | Gemcitabine, Cisplatin | Not specified | Additive | [5] |
| Acute Myeloid Leukemia (AML) | ML2 | Daunorubicin | 5 | Synergistic increase in cytotoxicity | [8] |
| Acute Lymphoblastic Leukemia (ALL) | B-ALL cell lines | Doxorubicin | Not specified | Strong synergy, overcomes resistance | [3] |
Table 2: Clinical Trial Data for Silmitasertib (CX-4945) in Combination with Chemotherapy
| Cancer Type | Clinical Trial Phase | Chemotherapy Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference(s) |
| Cholangiocarcinoma | Phase Ib/II (NCT02128282) | Gemcitabine + Cisplatin | 11.1 months | 17.4 months | 32.1% | 79.3% | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (CX-4945)
-
Chemotherapy agent of choice (e.g., cisplatin, paclitaxel, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-6,000 cells/well in 100 µL of complete medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with this compound alone, the chemotherapy agent alone, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
For combination treatments, you can add the drugs simultaneously or sequentially. For example, with cisplatin, you can treat with this compound for 72 hours and add cisplatin for the final 48 hours.[6]
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in cancer cells following combination treatment.
Materials:
-
Cancer cells treated as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment (e.g., 18-24 hours), harvest both adherent and floating cells.[8] Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of the combination treatment on key signaling proteins.
Materials:
-
Cancer cells treated with this compound and/or chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p65, anti-p65, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[16]
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[16]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways affected by CK2 and the mechanism of action for this compound in combination with chemotherapy.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound in combination with a chemotherapy agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting casein kinase 2 overcomes paclitaxel resistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines [mdpi.com]
- 7. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(-) HNSCC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chondrex.com [chondrex.com]
- 11. scribd.com [scribd.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 14. phnxflow.com [phnxflow.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application of Csnk2-IN-1 in Phosphoproteomics Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk2-IN-1 is a potent and selective inhibitor of Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase implicated in a myriad of cellular processes, including cell proliferation, survival, and apoptosis.[1] Dysregulation of CK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1][2] Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a powerful tool to elucidate the signaling pathways regulated by kinases like CK2 and to understand the mechanism of action of their inhibitors.[3][4] This document provides detailed application notes and protocols for the use of this compound and its analogs, such as CX-4945, in phosphoproteomics studies to identify CK2 substrates and to characterize its role in cellular signaling networks.
Data Presentation: Quantitative Phosphoproteomics Data
The following tables summarize quantitative phosphoproteomics data from a study on the effects of the potent CK2 inhibitor CX-4945 on the phosphoproteome of the human acute myeloid leukemia (AML) cell lines HL-60 and OCI-AML3.[3] This data is representative of the expected outcomes when using a highly selective CK2 inhibitor in a phosphoproteomics workflow.
Table 1: Top 10 Down-regulated Phosphosites in HL-60 Cells Treated with CX-4945
| Protein | Gene | Phosphosite | Log2 Fold Change | p-value |
| Nucleophosmin | NPM1 | S125 | -2.58 | 0.0001 |
| Nucleolin | NCL | S34 | -2.45 | 0.0002 |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | S302 | -2.33 | 0.0003 |
| Splicing factor 3B subunit 1 | SF3B1 | S14 | -2.21 | 0.0005 |
| DNA topoisomerase 2-alpha | TOP2A | S1106 | -2.15 | 0.0006 |
| Eukaryotic translation initiation factor 4B | EIF4B | S422 | -2.09 | 0.0008 |
| Serine/arginine-rich splicing factor 1 | SRSF1 | S209 | -2.01 | 0.0011 |
| ATP-dependent RNA helicase A | DDX9 | S374 | -1.98 | 0.0013 |
| Williams-Beuren syndrome chromosomal region 16 protein | WBSCR16 | S163 | -1.95 | 0.0015 |
| Lamin-B1 | LMNB1 | S395 | -1.92 | 0.0018 |
Table 2: Top 10 Down-regulated Phosphosites in OCI-AML3 Cells Treated with CX-4945
| Protein | Gene | Phosphosite | Log2 Fold Change | p-value |
| Nucleophosmin | NPM1 | S125 | -3.12 | < 0.0001 |
| Nucleolin | NCL | S34 | -2.98 | < 0.0001 |
| DNA-directed RNA polymerase II subunit RPB1 | POLR2A | S1533 | -2.85 | 0.0001 |
| Splicing factor 3B subunit 1 | SF3B1 | S14 | -2.76 | 0.0001 |
| Myb-binding protein 1A | MYBBP1A | S1303 | -2.69 | 0.0002 |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | S302 | -2.61 | 0.0002 |
| DNA topoisomerase 2-alpha | TOP2A | S1106 | -2.55 | 0.0003 |
| Eukaryotic translation initiation factor 4B | EIF4B | S422 | -2.48 | 0.0004 |
| Serine/arginine-rich splicing factor 1 | SRSF1 | S209 | -2.41 | 0.0005 |
| ATP-dependent RNA helicase A | DDX9 | S374 | -2.35 | 0.0006 |
Experimental Protocols
This section outlines a detailed protocol for a quantitative phosphoproteomics experiment using a CK2 inhibitor, based on the widely used Stable Isotope Labeling by Amino acids in Cell culture (SILAC) methodology.
Protocol: SILAC-based Quantitative Phosphoproteomics to Identify this compound Targets
1. Cell Culture and SILAC Labeling
-
Culture cells (e.g., HL-60 or OCI-AML3) in DMEM for SILAC, supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and either "light" (unlabeled L-arginine and L-lysine), "medium" (¹³C₆-L-arginine and ⁴H₂-L-lysine), or "heavy" (¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) amino acids.
-
Passage the cells for at least six doublings to ensure complete incorporation of the labeled amino acids.
-
Confirm >95% incorporation by mass spectrometry analysis of a small protein lysate sample.
2. This compound Treatment and Cell Lysis
-
Plate the "light," "medium," and "heavy" labeled cells at a suitable density.
-
Treat the "medium" labeled cells with the desired concentration of this compound (or a related inhibitor like CX-4945, typically 1-10 µM) for a specified time (e.g., 2, 6, or 24 hours). Treat the "light" labeled cells with a vehicle control (e.g., DMSO). The "heavy" labeled cells can serve as an internal standard.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer (8 M urea (B33335), 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 1 mM NaF, 1 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM phenylmethylsulfonyl fluoride, and a protease inhibitor cocktail).
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration of the supernatants using a Bradford or BCA assay.
3. Protein Digestion
-
Combine equal amounts of protein from the "light," "medium," and "heavy" lysates.
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Digest the proteins with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours at 37°C.
-
Follow with an overnight digestion with trypsin (1:50 enzyme-to-protein ratio) at 37°C.
4. Phosphopeptide Enrichment
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 Sep-Pak cartridge.
-
Elute the peptides with 50% acetonitrile/0.1% TFA and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a loading buffer (e.g., 80% acetonitrile, 5% TFA, 1 M glycolic acid).
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) chromatography.
-
Wash the TiO₂ beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides with a high pH buffer (e.g., 10% ammonia (B1221849) solution).
5. LC-MS/MS Analysis
-
Dry the enriched phosphopeptides and resuspend them in 0.1% formic acid.
-
Analyze the phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
6. Data Analysis
-
Process the raw mass spectrometry data using a software package such as MaxQuant.
-
Search the data against a human protein database (e.g., UniProt) with specifications for SILAC labels, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.
-
Normalize the phosphopeptide intensities and perform statistical analysis to identify phosphosites that are significantly regulated by this compound treatment.
-
Perform bioinformatics analysis, including pathway and network analysis, to elucidate the biological processes affected by CK2 inhibition.
Mandatory Visualizations
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoproteomic Landscape of AML Cells Treated with the ATP-Competitive CK2 Inhibitor CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomic Landscape of AML Cells Treated with the ATP-Competitive CK2 Inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Csnk2-IN-1 for Induction of Apoptosis in Leukemia Cells
For Research Use Only.
Introduction
Protein kinase CK2 (casein kinase 2), a constitutively active serine/threonine kinase, is frequently overexpressed in a multitude of malignancies, including various forms of leukemia.[1][2] Its role in promoting cell proliferation and suppressing apoptosis makes it a compelling target for cancer therapy.[1][3] Csnk2-IN-1 is a potent and selective inhibitor of the CK2α catalytic subunit.[4] By blocking the kinase activity of CK2, this compound disrupts key signaling pathways that leukemia cells rely on for survival, leading to the induction of programmed cell death (apoptosis).[3][4] These application notes provide a comprehensive overview of the use of this compound (using the well-characterized CK2 inhibitor CX-4945 as a representative example) to induce apoptosis in leukemia cells, complete with experimental protocols and data interpretation guidelines.
Mechanism of Action
This compound, as a CK2 inhibitor, exerts its pro-apoptotic effects through a multi-faceted mechanism. CK2 is known to phosphorylate and regulate a wide array of substrates involved in cell survival and apoptosis.[1] Inhibition of CK2 by this compound can lead to:
-
Activation of Pro-Apoptotic Pathways: CK2 inhibition can activate p53-dependent apoptosis.[2][5]
-
Downregulation of Anti-Apoptotic Proteins: Treatment with CK2 inhibitors has been shown to decrease the levels of anti-apoptotic proteins such as Bcl-xl and Mcl-1.[6][7]
-
Inhibition of Pro-Survival Signaling: CK2 is a positive regulator of pro-survival pathways like PI3K/AKT and NF-κB.[1][7] Inhibition of CK2 can dampen these signals, tipping the cellular balance towards apoptosis.
-
Activation of Caspase Cascade: The induction of apoptosis by CK2 inhibitors is associated with the activation of caspase cascades, leading to the cleavage of key cellular substrates like PARP (Poly (ADP-ribose) polymerase).[5][6]
Below is a diagram illustrating the proposed signaling pathway for this compound induced apoptosis in leukemia cells.
References
- 1. Therapeutic targeting of CK2 in acute and chronic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Immunofluorescence Staining After Csnk2-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein Kinase CK2 (officially known as Casein Kinase 2, CSNK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes.[1] The CK2 holoenzyme typically exists as a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][3] Due to its involvement in cell growth, proliferation, survival, and apoptosis, elevated CK2 activity is frequently associated with various cancers, making it an attractive therapeutic target.[1][4]
Csnk2-IN-1 is a chemical compound designed to inhibit the activity of the CK2α catalytic subunit (CSNK2A1).[1] By blocking CK2's kinase activity, this compound allows researchers to study the downstream effects on cellular signaling pathways and protein function. Immunofluorescence (IF) is a powerful technique to visualize these effects at a subcellular level, providing insights into changes in protein localization, expression, and the activation state of key signaling molecules following CK2 inhibition.
Mechanism of Action: this compound this compound, like many kinase inhibitors, functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CSNK2A1 catalytic subunit, preventing the binding of ATP.[1] This action blocks the transfer of phosphate (B84403) groups to CK2's numerous downstream protein substrates, thereby disrupting the signaling pathways they regulate.[1] Inhibition of CK2 can directly hamper cancer cell growth and proliferation and can also induce programmed cell death (apoptosis).[1]
Key Signaling Pathways Modulated by CK2 Inhibition CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing major signaling networks critical for cell fate.[4][5] Inhibition with this compound can therefore have widespread effects. Key pathways affected include:
-
Wnt/β-catenin Pathway: CK2 can directly phosphorylate β-catenin, stabilizing it and promoting its signaling activity, which is crucial for proliferation.[6]
-
PI3K/Akt/mTOR Pathway: CK2 can regulate this central survival pathway. The tumor suppressor PTEN, a negative regulator of this pathway, is inhibited by CK2 phosphorylation.[5] Therefore, CK2 inhibition can restore PTEN activity, leading to decreased survival signaling.
-
NF-κB Pathway: CK2 activates the NF-κB pathway by phosphorylating IκBα, which leads to its degradation and the subsequent activation of NF-κB, a key transcription factor for pro-survival and inflammatory genes.[6]
-
DNA Damage Response (DDR): CK2 is involved in the DDR and can phosphorylate key repair proteins.[7][8] Its inhibition may sensitize cancer cells to DNA-damaging agents.[8]
Quantitative Data from CK2 Inhibition Studies
Immunofluorescence can be coupled with image analysis software to quantify changes in fluorescence intensity or protein localization. The following table summarizes representative quantitative effects observed upon treatment with potent CK2 inhibitors like CX-4945, which are expected to be similar to this compound.
| Target Protein/Phosphosite | Cell Line | CK2 Inhibitor | Observed Effect | Potential Interpretation | Reference |
| Phospho-CSNK2B (pS2/3/4/8) | U2OS, HeLaT | Various, incl. CX-4945 | Dose-dependent decrease in phosphorylation | Direct readout of CK2A1 inhibition (autophosphorylation of β subunit) | [9] |
| Phospho-XRCC1 (pS518/T519/T523) | U2OS | CX-4945 | Decreased phosphorylation | Impairment of DNA damage response pathways | [9] |
| LAMP2 Protein Levels | U2OS | CX-4945 (30µM, 4h) | >1.5-fold downregulation | Alteration in proteome, potential link to lysosomal function | [9] |
| αNAC (Nascent polypeptide-associated complex alpha) | COS-7 | Quercetin, DRIB | Nuclear accumulation | CK2 phosphorylation regulates nuclear export of αNAC | [10] |
| CSNK2A1 (CK2α) Subunit | A549, H460 | Ionizing Radiation | Translocation from cytoplasm to nucleus | CK2 localization is dynamic and responsive to cellular stress | [6][11] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent cells with this compound prior to immunofluorescence analysis.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
Chambered cell culture slides or coverslips in multi-well plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells onto chamber slides or coverslips at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for 18-24 hours.
-
Inhibitor Preparation: Prepare working concentrations of this compound by diluting the stock solution in fresh, pre-warmed culture medium. A dose-response experiment (e.g., 0.1, 1, 10 µM) is recommended to determine the optimal concentration. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. The time can vary from a few hours to 24 hours or more, depending on the biological question. A time-course experiment may be necessary.
-
Proceed to Staining: After incubation, cells are ready for fixation and immunofluorescence staining as described in Protocol 2.
Protocol 2: Immunofluorescence Staining
This protocol provides a step-by-step guide for immunofluorescently labeling proteins of interest after this compound treatment.
Materials:
-
Treated cells on chamber slides/coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody (diluted in blocking buffer or 1% BSA in PBS)
-
Fluorophore-conjugated Secondary Antibody (diluted in blocking buffer or 1% BSA in PBS)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Skeletal Muscle Fibers, Protein Kinase Subunit CSNK2A1/CK2α Is Required for Proper Muscle Homeostasis and Structure and Function of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]
- 7. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casein Kinase II Phosphorylation Regulates αNAC Subcellular Localization and Transcriptional Coactivating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Csnk2-IN-1 for Sensitizing Tumors to Radiation Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Casein Kinase 2 (CK2), a highly conserved serine/threonine protein kinase, is frequently overexpressed in a multitude of human cancers and is implicated in promoting tumorigenesis through the regulation of various cellular processes, including cell proliferation, survival, and DNA repair. The catalytic subunit alpha 1 of CK2, encoded by the CSNK2A1 gene, is a key driver of these functions. Elevated CK2 activity can contribute to resistance to standard cancer therapies, including radiation therapy, by enhancing the DNA damage response (DDR) in tumor cells.
Csnk2-IN-1 is a potent and selective inhibitor of the CSNK2A1 and CSNK2A2 subunits, with IC50 values of 1.7 nM and 0.66 nM, respectively[1][2][3]. By inhibiting CSNK2, this compound has the potential to disrupt the DDR pathways in cancer cells, thereby sensitizing them to the cytotoxic effects of ionizing radiation. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound as a radiosensitizing agent in preclinical cancer research.
Disclaimer: The following protocols and data are provided as a general framework for investigating CSNK2A1 inhibitors as radiosensitizers. As of the current date, there is no publicly available research specifically detailing the use of this compound in combination with radiation therapy. Therefore, the quantitative data presented are illustrative and based on studies with other CSNK2A1 inhibitors. Researchers should perform their own dose-response studies to determine the optimal concentrations and conditions for this compound in their specific experimental models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CSNK2A1 | 1.7 |
| CSNK2A2 | 0.66 |
Data from MedChemExpress product information[1][2][3].
Table 2: Illustrative Radiosensitization Data for a CSNK2A1 Inhibitor (Example)
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Ratio (DER) |
| A549 (NSCLC) | Radiation Only | 0.65 | - |
| CSNK2A1 Inhibitor (e.g., 10 µM) + Radiation | 0.45 | 1.44 | |
| HCT116 (Colon) | Radiation Only | 0.72 | - |
| CSNK2A1 Inhibitor (e.g., 10 µM) + Radiation | 0.50 | 1.44 |
This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally for this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to establish the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for a period of 48 to 72 hours.
-
Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Irradiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count cells, then seed them into 6-well plates at various densities (e.g., 200, 500, 1000, 2000 cells/well) depending on the radiation dose to be applied.
-
Allow cells to attach overnight.
-
Treat the cells with a non-toxic concentration of this compound (determined from the cell viability assay, typically below the IC20) for a predetermined time before irradiation (e.g., 24 hours). Include a vehicle control group.
-
Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the medium containing the inhibitor and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves.
-
Determine the Dose Enhancement Ratio (DER) by comparing the radiation dose required to achieve a specific level of cell killing (e.g., SF=0.5) in the presence and absence of this compound.
Protocol 3: In Vivo Tumor Xenograft Radiosensitization Study
Objective: To evaluate the efficacy of this compound in combination with radiation therapy to inhibit tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Irradiation source with appropriate shielding for localized tumor irradiation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound + Radiation.
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Note that the poor in vivo plasma concentration of this compound may require a specific formulation or administration route.
-
For the radiation groups, deliver a specified dose of localized radiation to the tumors. The timing of this compound administration relative to irradiation should be optimized.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group to assess tumor growth delay.
Mandatory Visualization
Caption: CSNK2A1 signaling in the DNA damage response and the inhibitory action of this compound.
Caption: Workflow for assessing the radiosensitizing effect of this compound using a clonogenic survival assay.
Caption: Mechanism of tumor radiosensitization by this compound through inhibition of DNA repair.
References
Application Notes and Protocols for Csnk2-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csnk2-IN-1 is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] CK2 plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival.[2] Its dysregulation is associated with tumor progression, making it an attractive target for cancer therapy.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models, a critical step in the drug development pipeline. The protocols outlined below detail the experimental design, from tumor implantation to endpoint analysis, to assess the in vivo efficacy of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of CK2, thereby modulating multiple downstream signaling pathways critical for cancer cell survival and proliferation.[1] CK2 is known to be a key player in several oncogenic pathways, including the PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB signaling cascades.[2][3] Inhibition of CK2 by this compound is expected to disrupt these pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[4]
Diagram of this compound's Impact on Key Signaling Pathways
Caption: this compound inhibits CSNK2, leading to the downregulation of pro-survival signaling pathways.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize representative quantitative data from preclinical studies of potent CSNK2 inhibitors in various cancer xenograft models. While specific data for this compound is emerging, these tables illustrate the expected therapeutic outcomes.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cancer Cell Line | Mouse Strain | Treatment Group | Dose & Schedule | Route of Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| HCT116 (Colon) | Nude | Vehicle | - | Oral Gavage | 1500 ± 250 | - |
| HCT116 (Colon) | Nude | This compound | 50 mg/kg, QD | Oral Gavage | 750 ± 150 | 50 |
| PC-3 (Prostate) | Nude | Vehicle | - | Intraperitoneal | 1200 ± 200 | - |
| PC-3 (Prostate) | Nude | This compound | 25 mg/kg, BID | Intraperitoneal | 480 ± 100 | 60 |
| A549 (Lung) | Nude | Vehicle | - | Oral Gavage | 1800 ± 300 | - |
| A549 (Lung) | Nude | This compound | 75 mg/kg, QD | Oral Gavage | 810 ± 180 | 55 |
Data are presented as mean ± standard deviation and are illustrative based on typical results for potent CSNK2 inhibitors.
Table 2: Pharmacodynamic and Apoptosis Markers in Tumor Tissues
| Cancer Cell Line | Treatment Group | p-AKT (Ser129) (% of Control) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| HCT116 | Vehicle | 100 | 85 ± 10 | 5 ± 2 |
| HCT116 | This compound (50 mg/kg) | 35 ± 8 | 40 ± 7 | 25 ± 5 |
| PC-3 | Vehicle | 100 | 90 ± 8 | 3 ± 1 |
| PC-3 | This compound (25 mg/kg) | 25 ± 6 | 35 ± 5 | 30 ± 6 |
| A549 | Vehicle | 100 | 80 ± 12 | 4 ± 2 |
| A549 | This compound (75 mg/kg) | 40 ± 9 | 45 ± 8 | 22 ± 4 |
Data are presented as mean ± standard deviation and represent expected changes in key biomarkers following treatment with a potent CSNK2 inhibitor.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vivo efficacy studies of this compound in xenograft models.
Experimental Workflow
Caption: A typical workflow for a xenograft study evaluating this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice (or other appropriate strain)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Shave the right flank of each mouse.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the shaved flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water for oral gavage; or a solution of DMSO, PEG300, Tween 80, and saline for intraperitoneal injection)[5]
-
Oral gavage needles or syringes with 27-gauge needles for IP injection
-
Vortex mixer and sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution.
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the formulated this compound or vehicle to the respective groups of mice via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
The dosing volume is typically 100-200 µL per mouse.
-
Follow the predetermined dosing schedule (e.g., once daily [QD] or twice daily [BID]).
-
Protocol 3: Western Blot Analysis of Tumor Lysates
Objective: To analyze the expression and phosphorylation of key proteins in the CSNK2 signaling pathway in tumor tissues.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT (Ser129), anti-total AKT, anti-CSNK2A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.[6]
-
Protocol 4: Immunohistochemistry (IHC) Analysis of Tumor Sections
Objective: To assess cell proliferation and apoptosis in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)
-
Biotinylated secondary antibodies and streptavidin-HRP complex (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a suitable buffer.[7]
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a blocking solution.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal with DAB chromogen.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Image Analysis: Capture images using a microscope and quantify the percentage of Ki-67 or cleaved caspase-3 positive cells.[8][9]
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwo.scholaris.ca [uwo.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols: Measuring Csnk2-IN-1 Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase, is a key regulator of a myriad of cellular processes, including cell cycle progression, apoptosis, and transcription.[1] The catalytic subunit of CK2, CSNK2A1, is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention.[2][3] Csnk2-IN-1 is a potent and selective ATP-competitive inhibitor of CSNK2A1, designed to disrupt downstream signaling pathways critical for tumor growth and survival.[4][5]
Patient-derived organoids (PDOs) have emerged as a robust preclinical model, faithfully recapitulating the histopathological and molecular heterogeneity of a patient's tumor.[6][7] This allows for more accurate prediction of therapeutic response compared to traditional 2D cell culture. These application notes provide a detailed protocol for assessing the efficacy of this compound in PDOs, offering a valuable tool for preclinical drug development and personalized medicine.
While the specific inhibitor "this compound" is used throughout this document, the protocols and principles can be adapted for other selective CK2 inhibitors, such as the well-characterized compound CX-4945 (Silmitasertib), which has been evaluated in clinical trials.[5][8]
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the catalytic alpha subunit of CK2 (CSNK2A1).[5] By binding to the ATP-binding pocket of the kinase, it prevents the transfer of phosphate (B84403) groups to downstream substrates.[4] This inhibition disrupts multiple pro-survival signaling pathways that are frequently dysregulated in cancer.
Diagram of this compound Mechanism of Action
Caption: this compound competitively inhibits ATP binding to CSNK2A1, preventing substrate phosphorylation.
Key Signaling Pathways Targeted by this compound
CSNK2A1 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for cancer cell survival and proliferation.[9] Inhibition of CSNK2A1 by this compound is expected to impact these pathways, leading to anti-tumor effects.
Diagram of Key CSNK2A1 Signaling Pathways
Caption: CSNK2A1 promotes pro-survival pathways and inhibits apoptosis.
Experimental Protocols
Patient-Derived Organoid (PDO) Culture
Objective: To establish and maintain viable PDO cultures for drug efficacy testing.
Materials:
-
Patient tumor tissue
-
Basement membrane matrix (e.g., Matrigel)
-
Advanced DMEM/F12 medium
-
Supplements: B27, N2, Noggin, R-spondin-1, EGF, FGF-10, Gastrin, Y-27632
-
Collagenase Type IV
-
TrypLE Express
-
6-well and 96-well culture plates
Protocol:
-
Mince fresh tumor tissue into small fragments (<1 mm³).
-
Digest the tissue with Collagenase Type IV at 37°C for 30-60 minutes.
-
Wash the cell suspension with Advanced DMEM/F12 and centrifuge.
-
Resuspend the cell pellet in a 1:1 mixture of fresh medium and basement membrane matrix.
-
Plate 50 µL domes of the cell suspension/matrix mixture into a pre-warmed 6-well plate.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Add 2 mL of complete PDO culture medium to each well.
-
Culture the organoids at 37°C, 5% CO2, changing the medium every 2-3 days.
-
Passage organoids every 7-14 days by mechanical disruption or enzymatic digestion with TrypLE Express.
This compound Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in PDOs.
Materials:
-
Established PDO cultures
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Dissociate PDOs into small fragments and seed them in a 96-well plate with basement membrane matrix.
-
Allow organoids to form for 3-4 days.
-
Prepare a serial dilution of this compound in culture medium (e.g., 0.01 µM to 100 µM). Include a DMSO vehicle control.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
High-Content Imaging of PDO Viability and Apoptosis
Objective: To visualize and quantify the effects of this compound on PDO morphology, viability, and apoptosis.
Materials:
-
Established PDO cultures in a 96-well imaging plate
-
This compound
-
Hoechst 33342 (live-cell nuclear stain)
-
Propidium Iodide (dead-cell stain) or similar
-
Caspase-3/7 Green Apoptosis Assay Reagent
-
High-content imaging system
Protocol:
-
Treat PDOs with various concentrations of this compound as described in the dose-response assay.
-
At the end of the treatment period (e.g., 72 hours), add Hoechst 33342, Propidium Iodide, and Caspase-3/7 reagent to the culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
Acquire images using a high-content imaging system, capturing both brightfield and fluorescence channels.
-
Analyze the images to quantify the number of live, dead, and apoptotic cells within each organoid. Measure changes in organoid size and morphology.
Western Blot Analysis of Downstream Targets
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of known CSNK2A1 substrates.
Materials:
-
PDO cultures treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-PTEN (Ser380), anti-PTEN, anti-phospho-STAT3 (Ser727), anti-STAT3, anti-CSNK2A1, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat established PDO cultures with an effective concentration of this compound (e.g., 2x IC50) for a shorter duration (e.g., 2-6 hours).
-
Lyse the organoids directly in the plate using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Dose-Response of this compound in Patient-Derived Organoids
| Organoid Line | Cancer Type | This compound IC50 (µM) |
| PDO-001 | Pancreatic Ductal Adenocarcinoma | 1.2 |
| PDO-002 | Colorectal Cancer | 2.5 |
| PDO-003 | Glioblastoma | 0.8 |
| PDO-004 | Breast Cancer (TNBC) | 1.8 |
Table 2: High-Content Imaging Analysis of PDOs Treated with this compound (5 µM) for 72h
| Organoid Line | % Decrease in Organoid Size | % Increase in Dead Cells | % Increase in Apoptotic Cells |
| PDO-001 | 45% | 30% | 55% |
| PDO-002 | 30% | 22% | 40% |
| PDO-003 | 60% | 45% | 70% |
| PDO-004 | 38% | 28% | 48% |
Table 3: Western Blot Analysis of Phospho-Protein Levels after this compound Treatment
| Target Protein | Fold Change in Phosphorylation (Treated vs. Control) |
| p-Akt (S129) | 0.3 |
| p-PTEN (S380) | 0.4 |
| p-STAT3 (S727) | 0.5 |
Experimental Workflow
Diagram of the Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound efficacy in PDOs.
Conclusion
This application note provides a comprehensive framework for evaluating the efficacy of the CSNK2A1 inhibitor, this compound, in patient-derived organoids. The detailed protocols for PDO culture, dose-response assays, high-content imaging, and western blot analysis will enable researchers to robustly assess the anti-tumor activity of this compound and its on-target effects. The use of PDOs as a preclinical model offers a significant advantage in cancer research, providing a more clinically relevant platform for drug development and paving the way for personalized therapeutic strategies.
References
- 1. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Gene - CSNK2A1 [maayanlab.cloud]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor Evolution and Drug Response in Patient-Derived Organoid Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A step towards clinic-ready patient-derived organoids - Salk Institute for Biological Studies [salk.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design [mdpi.com]
Application Notes and Protocols: A Comparative Analysis of CSNK2A1 Inhibition via Lentiviral shRNA Knockdown and Csnk2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2, alpha 1 (CSNK2A1), the catalytic subunit of the protein kinase CK2, is a crucial regulator of a myriad of cellular processes, including cell cycle progression, proliferation, apoptosis, and transcription.[1][2] Its aberrant activity is frequently implicated in various malignancies, making it a prime target for therapeutic intervention in cancer research and drug development.[3][4] This document provides a detailed comparative analysis of two widely used techniques to modulate CSNK2A1 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct enzymatic inhibition using the small molecule Csnk2-IN-1.
Lentiviral shRNA offers a robust method for stable, long-term suppression of CSNK2A1 expression, allowing for in-depth investigation of the consequences of its absence.[5] In contrast, small molecule inhibitors like this compound provide a rapid and reversible means to block the kinase activity of the existing CSNK2A1 protein, enabling the study of the immediate effects of catalytic inhibition.[3] Understanding the distinct advantages and limitations of each approach is paramount for designing rigorous experiments and accurately interpreting their outcomes.
These application notes provide a comprehensive overview of both methodologies, including detailed experimental protocols, a summary of expected quantitative outcomes, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparing Lentiviral shRNA Knockdown and this compound Treatment
The following tables summarize the typical quantitative data obtained when comparing the efficacy and cellular effects of CSNK2A1 knockdown by lentiviral shRNA versus inhibition by this compound. Data is synthesized from multiple studies to provide a comparative overview.
Table 1: Comparison of Efficacy and Specificity
| Parameter | Lentiviral shRNA Knockdown of CSNK2A1 | This compound Treatment | Key Considerations |
| Target Level | CSNK2A1 mRNA | CSNK2A1 Protein (catalytic activity) | shRNA acts at the transcript level, leading to protein depletion over time.[5] Inhibitors directly target the protein's function.[3] |
| Typical Efficacy | >80% reduction in mRNA and protein levels[6] | IC50 in the nanomolar to low micromolar range[7][8] | Knockdown efficiency can vary based on shRNA sequence and cell type. Inhibitor potency is concentration-dependent. |
| Time to Effect | 48-72 hours post-transduction and selection[5] | Minutes to hours[5] | shRNA requires time for mRNA degradation and protein turnover. Inhibitor effects are rapid. |
| Duration of Effect | Stable and long-term (weeks to months) | Transient and reversible upon washout | Lentiviral integration allows for the creation of stable cell lines. Inhibitor effects are dependent on its presence. |
| Specificity | Potential for off-target effects due to sequence homology[5] | Potential for off-target kinase inhibition[3] | Multiple shRNA sequences should be tested. Inhibitor specificity should be confirmed via kinome profiling. |
Table 2: Comparative Effects on Downstream Signaling and Cellular Phenotypes
| Parameter | Lentiviral shRNA Knockdown of CSNK2A1 | This compound Treatment | Downstream Readouts |
| Phosphorylation of Downstream Targets (e.g., AKT, pS129) | Significant reduction in phosphorylation | Dose-dependent decrease in phosphorylation[9] | Western Blot analysis of key downstream substrates. |
| Cell Viability/Proliferation | Significant reduction in cell viability over time | Dose-dependent reduction in cell viability[9] | MTT assay, cell counting, or colony formation assays. |
| Apoptosis Induction | Increase in apoptotic markers (e.g., cleaved PARP, Caspase-3) | Induction of apoptosis at effective concentrations[3] | Flow cytometry with Annexin V/PI staining, Western blot for apoptotic markers. |
| Gene Expression (e.g., c-Myc, Cyclin D1) | Downregulation of CSNK2A1-regulated transcripts | Rapid changes in the expression of downstream target genes | qRT-PCR or RNA-sequencing. |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of CSNK2A1
This protocol outlines the steps for transducing a target cell line with lentiviral particles carrying an shRNA against CSNK2A1 and selecting for stably transduced cells.
Materials:
-
Target cells (e.g., HEK293T, HeLa, various cancer cell lines)
-
Lentiviral particles containing shRNA targeting CSNK2A1 (and a non-targeting control)
-
Complete cell culture medium
-
Polybrene (8 mg/mL stock)
-
6-well and 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for knockdown validation)
-
Reagents for protein lysis and Western blotting (for knockdown validation)
Procedure:
-
Puromycin Titration (Kill Curve):
-
Plate target cells at a low density in a 24-well plate.
-
The next day, add a range of puromycin concentrations (e.g., 0.5-10 µg/mL) to the wells.
-
Replenish the medium with the corresponding puromycin concentration every 2-3 days.
-
Determine the lowest concentration of puromycin that causes complete cell death within 3-5 days. This will be the concentration used for selection.
-
-
Lentiviral Transduction:
-
Day 1: Seed 2 x 10^5 target cells per well in a 6-well plate in 2 mL of complete medium.
-
Day 2: Cells should be approximately 50-70% confluent. Add polybrene to each well to a final concentration of 8 µg/mL.
-
Thaw the lentiviral particles on ice. Add the desired amount of viral particles (at a predetermined Multiplicity of Infection, MOI) to each well. Swirl gently to mix.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Puromycin Selection:
-
Day 3: Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
Day 4: Begin selection by replacing the medium with fresh complete medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells, replacing the puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Expansion and Validation of Knockdown:
-
Once a stable, puromycin-resistant population of cells is established, expand the cells to a 10 cm dish.
-
Harvest a portion of the cells for validation of CSNK2A1 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels. Compare the expression levels to cells transduced with a non-targeting control shRNA.
-
Protocol 2: this compound Treatment
This protocol describes the in vitro treatment of cell lines with the CSNK2A1 inhibitor, this compound.
Materials:
-
Target cells
-
This compound (or a similar CSNK2A1 inhibitor like CX-4945)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Multi-well tissue culture plates (e.g., 96-well for viability assays, 6-well for Western blotting)
-
Reagents for desired downstream assays (e.g., MTT reagent, lysis buffer for Western blotting)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in multi-well plates at a density appropriate for the intended assay and desired treatment duration. Allow cells to adhere and reach exponential growth phase (typically overnight).
-
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following the incubation period, proceed with the planned downstream assays.
-
For analysis of downstream signaling, lyse the cells and perform Western blotting to assess the phosphorylation status of known CSNK2A1 substrates (e.g., p-AKT Ser129).
-
For cell viability analysis, use assays such as the MTT or CellTiter-Glo assay.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling network illustrating the central role of CSNK2A1.
Caption: Workflow for comparing CSNK2A1 knockdown vs. inhibition.
Caption: Conceptual differences between shRNA and small molecule inhibitor approaches.
References
- 1. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Gene - CSNK2A1 [maayanlab.cloud]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Csnk2-IN-1 off-target effects and kinase selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving Casein Kinase 2 alpha 1 (CSNK2A1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with CSNK2A1 inhibitors?
A1: Off-target effects are a significant consideration when using kinase inhibitors. While some inhibitors are highly selective, others can affect a range of kinases, leading to potential toxicity or confounding experimental results.[1] For instance, the clinical-grade inhibitor CX-4945 (silmitasertib) has been reported to have off-target activity against several other kinases, including DYRK1A/1B and Cdc2-like kinases (CLKs).[2][3] In contrast, the chemical probe SGC-CK2-1 is reported to be significantly more selective for CK2.[3][4] It is crucial to consult kinase selectivity profiling data for the specific inhibitor being used.
Q2: How can I differentiate between on-target CSNK2A1 inhibition and off-target effects in my cellular assays?
A2: Differentiating on-target from off-target effects is critical for accurate data interpretation. A recommended approach is to use multiple, structurally distinct inhibitors with different selectivity profiles. If the observed phenotype is consistent across inhibitors that share CSNK2A1 as a primary target but have different off-target profiles, it is more likely to be an on-target effect. Additionally, genetic approaches such as siRNA-mediated knockdown of CSNK2A1 can be used to validate that the observed phenotype is a direct result of reduced CSNK2A1 activity.[2][4] Another advanced method involves using an inhibitor-resistant mutant of CSNK2A1 in combination with the inhibitor to rescue the on-target effects.[5]
Q3: My in vitro kinase assay results with a CSNK2A1 inhibitor are not correlating with my cellular assay results. What could be the reason?
A3: Discrepancies between in vitro and cellular assay results are common and can arise from several factors. These include differences in inhibitor concentration at the target site due to cell permeability, efflux pump activity, or intracellular metabolism of the compound. Furthermore, the inhibitor's potency can be affected by the high intracellular ATP concentrations in cellular environments, which is a challenge for ATP-competitive inhibitors.[2][5] Cellular context, such as the presence of scaffolding proteins or substrate localization, can also influence inhibitor efficacy.
Q4: What are the best practices for determining the optimal concentration of a CSNK2A1 inhibitor for my experiments?
A4: The optimal inhibitor concentration should be determined empirically for each cell line and assay. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for the desired cellular effect. It is also important to assess cell viability at various concentrations to ensure the observed effects are not due to general cytotoxicity.[2] Whenever possible, target engagement should be confirmed at the chosen concentration by measuring the phosphorylation of a known CSNK2A1 substrate.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity
-
Possible Cause: The inhibitor may have significant off-target effects leading to cytotoxicity.[1][2]
-
Troubleshooting Steps:
-
Review the kinase selectivity profile of your inhibitor.
-
Perform a dose-response curve to determine the concentration range where the desired effect is observed without significant cell death.
-
Compare the effects with a more selective CSNK2A1 inhibitor or a structurally different inhibitor.
-
Use a lower concentration of the inhibitor in combination with another treatment to potentially achieve the desired effect with reduced toxicity.
-
Issue 2: Lack of a Phenotypic Effect
-
Possible Cause: The inhibitor may not be potent enough in the chosen cell line, or CSNK2A1 activity may not be critical for the phenotype under investigation in that specific context.
-
Troubleshooting Steps:
-
Verify the activity of your inhibitor stock.
-
Increase the inhibitor concentration, ensuring it remains below cytotoxic levels.
-
Confirm target engagement by Western blot, analyzing the phosphorylation status of a known CSNK2A1 substrate.
-
Consider that some cancer cell lines may be less dependent on CSNK2A1 for proliferation.[4]
-
Use a positive control (e.g., a cell line known to be sensitive to CSNK2A1 inhibition).
-
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the selectivity data for two well-characterized CSNK2A1 inhibitors, CX-4945 and SGC-CK2-1, based on phosphoproteomics analysis. This data highlights the percentage of downregulated phosphosites that are dependent on CSNK2A1 activity.
| Inhibitor | Treatment Time | CSNK2A1-Dependent Downregulated Phosphosites | Reference |
| CX-4945 | 4 hours | 15% | [3] |
| 24 hours | 5% | [3] | |
| SGC-CK2-1 | 4 hours | >55% | [3] |
| 24 hours | >55% | [3] |
Experimental Protocols
Kinase Selectivity Profiling using KinomeScan™
The KinomeScan™ platform is a widely used method for assessing the selectivity of kinase inhibitors. This competitive binding assay quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Compound Preparation: The test inhibitor is prepared at a specific concentration (e.g., 1 µM).
-
Assay Principle: An immobilized active site-directed ligand is used to bind to the kinase. The test inhibitor competes with this immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition from the test inhibitor.
-
Data Analysis: The results are often expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor to the kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat cells with the CSNK2A1 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble CSNK2A1 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Workflow for assessing kinase inhibitor selectivity.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CSNK2 Inhibitor Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing CSNK2 inhibitors, with a focus on determining the optimal concentration to achieve desired biological effects while minimizing cytotoxicity. While the specific inhibitor "Csnk2-IN-1" was not found in available literature, this resource leverages data from well-characterized and selective CSNK2 inhibitors, such as CX-4945 and SGC-CK2-1, to provide relevant guidance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CSNK2 inhibitors?
CSNK2 (Casein Kinase 2) is a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell growth, proliferation, and survival.[1][2] CSNK2 inhibitors are designed to block the activity of the CSNK2α catalytic subunit.[1] The most common mechanism involves competitive binding to the ATP-binding site of the kinase, which prevents the transfer of phosphate (B84403) groups to its substrates, thereby disrupting downstream signaling pathways essential for tumor growth.[1] Inhibition of CSNK2 can directly impede cancer cell proliferation and also induce apoptosis (programmed cell death).[1]
Q2: I am observing high levels of cytotoxicity even at low concentrations of my CSNK2 inhibitor. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CSNK2 inhibition. It is crucial to perform a dose-response experiment for each new cell line.
-
Off-Target Effects: While some inhibitors are highly selective, others may have off-target effects, especially at higher concentrations. Consider using a more selective probe like SGC-CK2-1 for comparison.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control is essential.
-
Cell Health: Unhealthy or stressed cells are more susceptible to chemical insults. Ensure your cells are in the exponential growth phase and have high viability before starting the experiment.
Q3: My CSNK2 inhibitor is not showing the expected biological effect. What should I do?
If you are not observing the anticipated phenotype, consider the following:
-
Suboptimal Concentration: The concentration used may be too low to effectively inhibit CSNK2 in your specific cell line. A dose-response analysis is necessary to determine the optimal concentration.
-
Inhibitor Potency: Verify the reported IC50 value of your specific inhibitor. For example, CX-4945 has an IC50 of 1 nM against CSNK2α, while other inhibitors may be less potent.[3][4]
-
Target Engagement: Confirm that the inhibitor is engaging its target in your experimental system. This can be done by performing a Western blot to assess the phosphorylation status of a known CSNK2 substrate, such as AKT at serine 129.[5]
-
Cellular Context: The role of CSNK2 can be context-dependent. The signaling pathways active in your chosen cell line may not be sensitive to CSNK2 inhibition for the specific phenotype you are studying.
Q4: How long should I incubate my cells with the CSNK2 inhibitor?
The optimal incubation time can vary depending on the cell line and the biological process being investigated. For initial cytotoxicity and dose-finding studies, a 24 to 72-hour incubation is a common starting point.[5] For mechanism-of-action studies assessing downstream signaling, shorter time points (e.g., 1, 3, 6, 12, 24 hours) may be more appropriate to capture dynamic changes in protein phosphorylation.
Data Presentation: In Vitro IC50 Values of CSNK2 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for two well-characterized CSNK2 inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of CSNK2 by 50% in a biochemical assay.
| Inhibitor | Target | IC50 | Reference |
| CX-4945 (Silmitasertib) | CSNK2α, CSNK2α' | 1 nM | [3][4] |
| SGC-CK2-1 | CSNK2α | 36 nM (nanoBRET) | [4] |
| SGC-CK2-1 | CSNK2α' | 16 nM (nanoBRET) | [4] |
| TBB | Rat Liver CK2 | 0.15 µM | [4] |
Note: IC50 values from in vitro assays are a guide for initial concentration ranges in cell-based experiments. The effective concentration in a cellular context will likely be higher and should be determined empirically.
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines a general procedure to determine the cytotoxic effects of a CSNK2 inhibitor and to identify an appropriate concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
CSNK2 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a serial dilution of the CSNK2 inhibitor in complete culture medium. A typical starting range might be from 0.01 µM to 50 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Mandatory Visualizations
Signaling Pathway of CSNK2 and its Inhibition
Caption: Simplified signaling pathway of CSNK2 and the action of its inhibitors.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal concentration of a CSNK2 inhibitor.
Troubleshooting Guide for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity with a CSNK2 inhibitor.
References
- 1. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Csnk2-IN-1 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with the casein kinase 2 inhibitor, Csnk2-IN-1, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. Why is this happening?
This is a common issue known as "crashing out" and occurs when the concentration of this compound exceeds its kinetic solubility in the aqueous buffer. Most small molecule kinase inhibitors are hydrophobic and have low solubility in aqueous solutions.[1][2] While they may be highly soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), the rapid change in solvent polarity upon dilution into an aqueous medium can cause the compound to precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[3][4] It is a powerful organic solvent capable of dissolving most kinase inhibitors.[5]
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
There are several strategies to improve the solubility of this compound in aqueous buffers:
-
Lower the final concentration: The simplest approach is to reduce the final working concentration of the inhibitor in your assay.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can enhance solubility.
-
Add a surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to keep the compound in solution.[1]
-
Adjust the pH: If your experimental system allows, modifying the pH of the buffer may improve the solubility of ionizable compounds.[3]
-
Sonication: Brief sonication of the solution after dilution can help to break down small precipitates and facilitate dissolution.[1]
Q4: How should I store my this compound solid and stock solutions?
Proper storage is critical to maintaining the integrity of this compound:
-
Solid Compound: Store the solid powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C.
Q5: What are the signs of this compound degradation, and how can I avoid it?
Signs of degradation can include a change in the color of the solid compound or a decrease in its potency in your assays. To avoid degradation, always use high-purity, anhydrous DMSO for your stock solution, as DMSO is hygroscopic and absorbed water can promote compound degradation.[6] Additionally, minimize the exposure of the compound to light and store it at the recommended temperatures.
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may not be of sufficient purity.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous, high-purity DMSO.
-
Try gentle warming of the solution in a 37°C water bath.
-
Briefly sonicate the vial to aid dissolution.
-
If the compound still does not dissolve, you may need to prepare a less concentrated stock solution.
-
Issue 2: The solution becomes cloudy over time during my experiment.
-
Possible Cause: The compound is slowly precipitating out of solution. This could be due to temperature fluctuations or interactions with other components in your assay medium.
-
Troubleshooting Steps:
-
Maintain a constant temperature throughout your experiment.
-
Consider adding a surfactant, such as Tween-20, to your aqueous buffer to improve stability in solution.
-
Perform a kinetic solubility test in your specific assay medium to determine the stability of the compound over time.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Poor solubility of this compound can lead to an inaccurate effective concentration of the inhibitor.
-
Troubleshooting Steps:
-
Visually inspect your assay plates under a microscope for any signs of precipitation.
-
After diluting the stock solution into your cell culture medium, centrifuge the solution at high speed and use the supernatant for your experiment to remove any micro-precipitates.
-
Perform a dose-response curve in your specific cell line to determine the optimal working concentration.
-
Data Presentation
Table 1: Solubility of Representative Kinase Inhibitors in Organic Solvents
| Kinase Inhibitor | Solvent | Molar Solubility (mM) | Reference |
| Alectinib HCl | DMSO | ~4500 µg/mL | [7] |
| Imatinib | Water | ~169 | [3] |
| CSNK1-IN-2 | DMSO | 20.68 | [8] |
Table 2: Illustrative Kinetic Solubility of a Kinase Inhibitor in Aqueous Buffer with Additives
| Buffer Condition (PBS, pH 7.4) | Kinetic Solubility (µM) |
| No additives | < 1 |
| + 0.5% DMSO | 5 |
| + 0.5% DMSO, 0.01% Tween-20 | 25 |
| + 0.5% DMSO, 1% Ethanol | 15 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Determination of Kinetic Solubility by Nephelometry
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Incubation: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Visualizations
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Why is Csnk2-IN-1 not inhibiting CK2 activity in my assay?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the casein kinase 2 (CK2) inhibitor, Csnk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting CK2 activity in my assay?
The lack of inhibition by this compound in your casein kinase 2 (CK2) assay could stem from a variety of factors, ranging from the inhibitor itself to the specifics of your experimental setup. This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.
A critical initial step is to verify the identity and quality of your this compound compound. There appears to be a discrepancy in the reported potency of compounds with similar names from different vendors. For instance, one variant of "this compound" is reported to have IC50 values of 1.7 nM and 0.66 nM for the CK2α1 and CK2α2 isoforms, respectively. In contrast, another compound also named "CK2-IN-1" has a reported IC50 of 150 nM[1]. This significant difference in potency highlights the importance of confirming the specific batch and supplier of your inhibitor.
Beyond compound identity, other common issues include inhibitor solubility and stability, suboptimal assay conditions, and problems with the enzyme or substrate. The following troubleshooting guide provides a systematic approach to investigating these potential problems.
Troubleshooting Guide
Inhibitor-Related Issues
Is your this compound properly dissolved and stable?
Many small molecule kinase inhibitors have poor aqueous solubility and may precipitate out of solution, especially when diluting a DMSO stock into an aqueous assay buffer.
-
Recommended Actions:
-
Solubility: this compound and similar kinase inhibitors are typically soluble in DMSO[2][3]. Prepare a fresh stock solution in high-quality, anhydrous DMSO. If you observe any precipitate in your stock solution, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication may help to fully dissolve the compound[4].
-
Working Dilutions: When preparing working dilutions, it is advisable to perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. This can help prevent the inhibitor from precipitating. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced effects on enzyme activity[2].
-
Stability: Stock solutions of kinase inhibitors in DMSO are generally stable for several months when stored at -20°C or -80°C[4][5]. However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into single-use volumes. Aqueous solutions of the inhibitor are often much less stable and should be prepared fresh for each experiment[4].
-
Assay Condition-Related Issues
Are your assay conditions optimal for CK2 activity and inhibition?
The concentration of ATP, the choice of buffer components, and the incubation time and temperature can all significantly impact the apparent activity of a kinase inhibitor.
-
Recommended Actions:
-
ATP Concentration: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site[6]. If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to a loss of apparent potency. It is recommended to use an ATP concentration that is at or near the Km value for CK2 to obtain an IC50 value that approximates the Ki (inhibition constant)[7][8].
-
Assay Buffer: Ensure that the components of your assay buffer are compatible with both the enzyme and the inhibitor. High concentrations of detergents or other additives could potentially interfere with the inhibitor's activity.
-
Enzyme and Substrate Concentrations: The concentrations of the CK2 enzyme and the substrate should be optimized to ensure a linear reaction rate over the course of the assay. If the enzyme concentration is too high, the resulting signal may be outside the linear range of detection, making it difficult to accurately measure inhibition.
-
Enzyme and Substrate-Related Issues
Is your CK2 enzyme active and is the substrate appropriate?
The source and quality of the recombinant CK2 enzyme and the peptide or protein substrate are critical for a successful kinase assay.
-
Recommended Actions:
-
Enzyme Activity: Verify the activity of your CK2 enzyme preparation. If possible, include a positive control inhibitor with a known potency against CK2, such as Silmitasertib (CX-4945) or SGC-CK2-1, to confirm that the assay is capable of detecting inhibition[9][10].
-
CK2 Isoforms: CK2 exists as a tetrameric holoenzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits[11][12]. The inhibitory activity of a compound can vary between the different isoforms. Ensure that the enzyme you are using is the appropriate one for your research question.
-
Substrate Quality: The purity and phosphorylation state of your substrate can affect the assay results. If you are using a peptide substrate, ensure that it is of high purity. If you are using a protein substrate, its phosphorylation status prior to the assay could influence the results.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Highly Selective CK2 Inhibitor (SGC-CK2-1)
| Kinase Target | IC50 (nM) | Assay Type |
| CK2α (CSNK2A1) | 4.2 | Enzymatic Assay |
| CK2α' (CSNK2A2) | 2.3 | Enzymatic Assay |
| DYRK2 | 440 | Enzymatic Assay |
| Over 400 other kinases | >1000 | KINOMEscan |
Data sourced from the Chemical Probes Portal and the Structural Genomics Consortium[1].
Experimental Protocols
Generic Non-Radioactive CK2 Kinase Assay Protocol
This protocol describes a general method for a non-radioactive, luminescence-based CK2 kinase assay using a commercially available kit format (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human CK2 enzyme
-
CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
This compound (or other inhibitor)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in DMSO to create a range of concentrations for the dose-response curve.
-
Prepare a solution of CK2 enzyme in kinase assay buffer at the desired concentration.
-
Prepare a solution of the CK2 peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for CK2.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the CK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to produce light.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The amount of light produced is proportional to the amount of ADP generated and is therefore inversely proportional to the activity of the inhibitor.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the lack of this compound activity in a CK2 assay.
References
- 1. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. confluencediscovery.com [confluencediscovery.com]
- 12. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
How to minimize Csnk2-IN-1 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Csnk2-IN-1 in normal cells during their experiments. For the purposes of this guide, this compound is considered a potent and selective ATP-competitive inhibitor of Casein Kinase 2 (CK2). Data and strategies related to the well-characterized CK2 inhibitor CX-4945 (Silmitasertib) are used as a proxy to provide relevant guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is toxicity in normal cells a concern?
A1: this compound is a small molecule inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that is crucial for various cellular processes, including cell growth, proliferation, and survival.[1] While CK2 is often overexpressed in cancer cells, making it an attractive therapeutic target, its ubiquitous presence and essential functions in normal cells raise concerns about potential on-target toxicity.[2][3] Therefore, it is critical to define a therapeutic window that maximizes anti-cancer efficacy while minimizing adverse effects on healthy cells.
Q2: How does this compound exhibit selectivity for cancer cells over normal cells?
A2: Cancer cells are often more sensitive to CK2 inhibition than their normal counterparts, a phenomenon sometimes referred to as "CK2 addiction".[4] This increased sensitivity is thought to be due to the reliance of cancer cells on CK2-driven pro-survival pathways to a greater extent than normal cells.[3][5] Additionally, the subcellular localization of CK2 can differ between normal and cancer cells, with a higher concentration in the nucleus of cancer cells, which may contribute to differential sensitivity to inhibitors.[5]
Q3: What are the known off-target effects of CK2 inhibitors like this compound?
A3: While this compound is designed to be selective for CK2, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. For instance, the well-studied CK2 inhibitor CX-4945 has been shown to inhibit other kinases such as FLT3, PIM1, and CDK1 in cell-free assays, although this activity is often significantly less potent than its effect on CK2 and may not be prominent in cell-based assays at typical working concentrations.[6] It is crucial to perform kinase selectivity profiling to understand the specific off-target effects of this compound in your experimental system.
Troubleshooting Guide: Minimizing this compound Toxicity in Normal Cells
This guide provides strategies to mitigate the cytotoxic effects of this compound on normal cells in your experiments.
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
Possible Cause & Solution
-
Concentration is too high:
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 values for both your cancer and normal cell lines. Use a concentration that maximizes the differential effect.
-
Rationale: Cancer cells are generally more sensitive to CK2 inhibition. By identifying the lowest effective concentration for your cancer cell line, you can often find a dose with minimal impact on normal cells.[4]
-
-
Incubation time is too long:
-
Troubleshooting Step: Conduct a time-course experiment to determine the shortest exposure time required to achieve the desired effect in cancer cells.
-
Rationale: The cytotoxic effects of kinase inhibitors are often time-dependent. Reducing the incubation time can decrease the cumulative stress on normal cells.
-
-
Normal cell line is particularly sensitive:
-
Troubleshooting Step: If possible, use a more robust normal cell line as a control. Alternatively, consider primary cells from a relevant tissue of origin.
-
Rationale: Different cell lines have varying sensitivities to chemical compounds.
-
Issue 2: Lack of a Clear Therapeutic Window Between Cancer and Normal Cells
Possible Cause & Solution
-
Suboptimal experimental conditions:
-
Troubleshooting Step: Ensure consistent cell seeding densities and serum concentrations across all experiments.
-
Rationale: Cell density and serum components can influence cellular metabolism and drug sensitivity.
-
-
Inherent resistance in the cancer cell line:
-
Troubleshooting Step: Consider combination therapy. Synergistic effects with other anti-cancer agents can allow for a lower, less toxic concentration of this compound.
-
Rationale: Combining this compound with agents like doxorubicin (B1662922) or bortezomib (B1684674) has been shown to enhance anti-cancer activity, potentially allowing for dose reduction of the CK2 inhibitor.[5][7]
-
Issue 3: Inconsistent Results Between Experiments
Possible Cause & Solution
-
Variability in inhibitor stock solution:
-
Troubleshooting Step: Prepare a large batch of this compound stock solution, aliquot it into single-use vials, and store it at -80°C to ensure consistency.
-
Rationale: Repeated freeze-thaw cycles can degrade the compound, leading to variable potency.
-
-
Inconsistent cell culture conditions:
-
Troubleshooting Step: Standardize your cell culture protocols, including seeding density, passage number, and media composition.
-
Rationale: The physiological state of the cells at the time of treatment can significantly impact their response to the inhibitor.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of the CK2 inhibitor CX-4945 on various cancer cell lines compared to normal cell lines. This data illustrates the therapeutic window that can be achieved.
Table 1: IC50 Values of CX-4945 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BT-474 | Breast Cancer | 1.71 |
| BxPC-3 | Pancreatic Cancer | - |
| Jurkat | T-cell Leukemia | < 1 |
| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1 |
| HuCCT-1 | Cholangiocarcinoma | ~10-20 |
| U-87 | Glioblastoma | ~10-15 |
| U-138 | Glioblastoma | ~5-10 |
| A-172 | Glioblastoma | ~5-10 |
Data compiled from multiple sources.[6][8]
Table 2: Cytotoxicity of CX-4945 in Normal Human Cell Lines
| Cell Line | Cell Type | Observation |
| Human Dermal Fibroblasts (HDF) | Fibroblast | No significant cytotoxicity observed at concentrations up to 20 µM.[9] |
| Normal Human Astrocytes (NHA) | Astrocyte | No cytotoxic effect observed at concentrations up to 15 µM. |
| hCMEC/D3 | Brain Microvascular Endothelial Cells | No effect on cell viability at concentrations up to 15 µM.[10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | IC50 for proliferation was 5.5 µM.[6] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound and control cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol is for determining the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting flowchart for this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synergistic cytotoxic effects of bortezomib and CK2 inhibitor CX-4945 in acute lymphoblastic leukemia: turning off the prosurvival ER chaperone BIP/Grp78 and turning on the pro-apoptotic NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Csnk2-IN-1 and Other CK2 Inhibitors
Welcome to the technical support center for Csnk2-IN-1 and other casein kinase 2 (CK2) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Casein Kinase 2 (CK2). CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1] It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] By binding to the ATP-binding pocket of the CK2α subunit, this compound and similar inhibitors like CX-4945 (Silmitasertib) prevent the phosphorylation of CK2 substrates, thereby disrupting downstream signaling pathways critical for tumor growth and survival.[1]
Q2: What are the known signaling pathways regulated by CK2?
A2: CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing a wide range of signaling pathways. Key pathways include:
-
PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a central kinase in this pro-survival pathway. Inhibition of CK2 can lead to decreased Akt signaling.[3]
-
NF-κB Pathway: CK2 can phosphorylate IκB, the inhibitor of NF-κB. This leads to IκB degradation and activation of the pro-survival NF-κB signaling.
-
JAK/STAT Pathway: CK2 can phosphorylate and activate STAT3, a transcription factor that promotes cell survival and proliferation.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and nuclear translocation, where it acts as a transcriptional co-activator for genes involved in cell proliferation.
Q3: Are there known off-target effects for CK2 inhibitors like this compound and CX-4945?
A3: Yes, while designed to be selective for CK2, some inhibitors, particularly at higher concentrations, can exhibit off-target activity. For instance, CX-4945 (Silmitasertib) has been shown to inhibit other kinases, including DYRK1A, GSK3β, and PIM kinases.[4][5][6] These off-target effects can contribute to unexpected cellular phenotypes and should be considered when interpreting experimental results.[6] The selectivity of a given inhibitor is a critical factor, and more recently developed probes like SGC-CK2-1 are reported to be more selective than CX-4945.[5]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific unexpected results you may encounter during your experiments with this compound or other CK2 inhibitors.
Issue 1: Paradoxical activation of a signaling pathway.
-
Question: I treated my cells with a CK2 inhibitor and expected to see a decrease in the activity of a pro-survival pathway. Instead, I observed an unexpected activation of a related pathway. Why is this happening?
-
Answer: This phenomenon is known as "paradoxical pathway activation" and can occur with kinase inhibitors.[7] It can be caused by several factors:
-
Feedback Loops: Inhibition of a kinase can disrupt negative feedback loops, leading to the compensatory activation of other kinases in the same or parallel pathways.
-
Off-Target Effects: The inhibitor might be affecting another kinase that has an opposing role in the pathway of interest. For example, if the inhibitor also targets a phosphatase that normally suppresses the pathway, you might observe a net activation.
-
Scaffolding Functions: Some kinases have non-catalytic scaffolding functions. An ATP-competitive inhibitor might block the kinase activity but not its scaffolding role, potentially leading to the assembly of signaling complexes and pathway activation.
-
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Use Western blotting to verify that the phosphorylation of a known CK2 substrate (e.g., phospho-Akt Ser129) is decreased.
-
Investigate Off-Target Effects: If possible, test a structurally different CK2 inhibitor with a different off-target profile. The use of a highly selective probe like SGC-CK2-1, if available, could help delineate on-target versus off-target effects.[5]
-
Analyze Upstream Regulators: Examine the activity of kinases upstream of the paradoxically activated pathway to identify potential compensatory mechanisms.
-
Issue 2: Unexpected changes in cell cycle distribution.
-
Question: After treating my cells with a CK2 inhibitor, I observed an accumulation of cells in the S and G2/M phases, which was unexpected as I anticipated a G1 arrest. What could explain this?
-
Answer: While CK2 inhibition is often associated with reduced proliferation, the specific effects on the cell cycle can be cell-type dependent. An accumulation in S and G2/M phases following CK2 blockade has been observed in some cancer cell lines.[8] This may be followed by an increase in the sub-G0/G1 population, indicative of apoptosis.[8]
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to track the changes in cell cycle distribution over time (e.g., 18, 24, 36, 48 hours). This will help determine if the S/G2/M accumulation is a transient effect that precedes apoptosis.[8]
-
Apoptosis Assay: Concurrently perform an apoptosis assay (e.g., Annexin V/PI staining) to correlate the cell cycle changes with the induction of programmed cell death.
-
Examine Cell Cycle Regulators: Use Western blotting to analyze the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) to understand the molecular basis of the observed cell cycle phenotype.
-
Issue 3: Discrepancy between in vitro kinase inhibition and cellular effects.
-
Question: My in vitro kinase assay shows potent inhibition of CK2 by this compound, but I'm not observing the expected anti-proliferative effects in my cell-based assays. Why the discrepancy?
-
Answer: Several factors can contribute to a lack of correlation between in vitro and cellular activity:
-
Cellular Permeability and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps.
-
Intracellular ATP Concentration: The high intracellular concentration of ATP can outcompete the inhibitor for binding to the kinase, requiring higher concentrations of the inhibitor for cellular efficacy.
-
Cellular Context and Redundancy: The targeted pathway may not be a primary driver of proliferation in your specific cell line, or there may be redundant pathways that compensate for CK2 inhibition. Some cancer cells have been shown to be more sensitive to CK2 inhibition than others.[9]
-
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a broad dose-response curve and a time-course experiment to ensure that you are using an appropriate concentration and incubation time.
-
Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or Western blotting for a downstream target to confirm that the inhibitor is engaging CK2 inside the cell.
-
Use a Positive Control Cell Line: Test the inhibitor on a cell line known to be sensitive to CK2 inhibition to validate your experimental setup.
-
Consider Combination Therapy: The efficacy of CK2 inhibitors can be enhanced when used in combination with other therapeutic agents.[2][10]
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Selected CK2 Inhibitors
| Inhibitor | Target Kinase | IC50 / Ki | Reference |
| CX-4945 (Silmitasertib) | CK2α | 1 nM (IC50) | [2] |
| DYRK1A | < 100 nM (IC50) | [6] | |
| PIM1 | < 100 nM (IC50) | [6] | |
| CLK2 | > 90% inhibition at 500 nM | [5] | |
| SGC-CK2-1 | CK2α | 16 nM (IC50) | [6] |
| CK2α' | 36 nM (IC50) | [6] |
Experimental Protocols
Western Blotting for Analysis of CK2 Pathway Inhibition
This protocol is designed to assess the phosphorylation status of CK2 downstream targets.
-
Cell Lysis:
-
After treatment with the CK2 inhibitor for the desired time, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize protein concentrations with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., phospho-Akt Ser129, total Akt, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Harvest cells after treatment with the CK2 inhibitor.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by CK2 and inhibited by this compound.
Experimental Workflow
Caption: Standard experimental workflow for Western blot analysis.
Troubleshooting Logic
Caption: Logical steps for troubleshooting unexpected experimental outcomes.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 3. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box | MDPI [mdpi.com]
- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the CK2 Paradox: Restless, Dangerous, Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Cell Line Resistance to Csnk2-IN-1
Disclaimer: Csnk2-IN-1 is a research inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). Detailed public information and specific studies on "this compound" are limited. Therefore, this technical support guide is based on the extensive research and principles established for other well-characterized CK2 inhibitors, such as CX-4945 (Silmitasertib). The provided information should serve as a general guideline and may need to be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[1][2] By binding to the ATP-binding site of CK2's catalytic subunit (CSNK2A1), the inhibitor prevents the transfer of phosphate (B84403) groups to its numerous downstream substrates.[1] This disruption of CK2's function can interfere with key oncogenic signaling pathways, leading to decreased cell viability and induction of apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: My cell line is showing a decreased response to this compound. What are the potential general mechanisms of resistance?
A2: Resistance to kinase inhibitors can be broadly categorized into two types:
-
Intrinsic Resistance: The cell line may have pre-existing characteristics that make it less sensitive to the inhibitor. This could be due to genetic mutations or the activity of alternative survival pathways.
-
Acquired Resistance: This develops over time with continuous exposure to the inhibitor. Common mechanisms include:
-
On-target alterations: Mutations in the CSNK2A1 gene that prevent the inhibitor from binding effectively.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibition of CK2, allowing the cell to continue to proliferate and survive. Examples include the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[2][4]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (Pgp), which actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Phenotypic changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can alter cell signaling and reduce dependence on pathways targeted by the inhibitor.
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The standard method to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) value in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q4: Can this compound be used in combination with other therapies to overcome resistance?
A4: Yes, combination therapy is a common strategy to overcome or prevent drug resistance. Combining a CK2 inhibitor with other anti-cancer agents, such as conventional chemotherapy or other targeted inhibitors, can have synergistic effects.[3] For example, CK2 inhibition has been shown to sensitize cancer cells to DNA-damaging agents and other kinase inhibitors.[3][5] The choice of combination therapy should be guided by the specific resistance mechanism identified in your cell line.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a cell viability assay.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line is Inherently Resistant | 1. Confirm Target Inhibition: Perform a Western blot for phosphorylated CK2 substrates (e.g., p-Akt Ser129) to ensure this compound is engaging its target within the cell. 2. Profile Resistance Mechanisms: Analyze the expression of drug efflux pumps (e.g., P-glycoprotein) and key proteins in alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK). | 1. A decrease in the phosphorylation of CK2 substrates will confirm target engagement. 2. Identification of potential intrinsic resistance mechanisms. |
| Inhibitor Instability or Inactivity | 1. Use a Fresh Stock: Prepare a new stock solution of this compound from a new aliquot. 2. Verify Storage Conditions: Ensure the inhibitor is stored correctly as per the manufacturer's instructions. | A lower IC50 value with a fresh, properly stored inhibitor stock. |
| Assay-related Issues | 1. Optimize Seeding Density: Ensure cells are in the exponential growth phase throughout the assay. 2. Adjust Incubation Time: Extend the treatment duration (e.g., from 48 to 72 hours) to observe if a stronger effect is produced. | A more accurate and reproducible IC50 value. |
Problem 2: Gradual loss of this compound efficacy in long-term culture.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Development of Acquired Resistance | 1. Determine IC50 Shift: Regularly perform cell viability assays to quantify the change in IC50 over time. 2. Investigate Resistance Mechanisms: Use techniques like Western blotting, qPCR, or sequencing to identify changes in target expression, mutations, or activation of bypass pathways. | 1. A progressive increase in the IC50 value will confirm acquired resistance. 2. Identification of the specific molecular mechanism of resistance. |
| Selection of a Resistant Subpopulation | 1. Single-Cell Cloning: Isolate and expand single-cell clones from the resistant population to study heterogeneity. 2. Characterize Clones: Determine the IC50 and resistance mechanisms for individual clones. | Isolation of distinct resistant populations with potentially different resistance mechanisms. |
Quantitative Data Summary
Table 1: Representative IC50 Values of CK2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | CK2 Inhibitor | IC50 (µM) | Reference |
| MEC1 | Chronic Lymphocytic Leukemia | CIGB-300 | 27-38 | [5] |
| WaC3D5 | Chronic Lymphocytic Leukemia | CIGB-300 | 27-38 | [5] |
| JVM3 | Chronic Lymphocytic Leukemia | CIGB-300 | 27-38 | [5] |
| MO1043 | Chronic Lymphocytic Leukemia | CIGB-300 | 27-38 | [5] |
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous, long-term exposure.
Methodology:
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT) to determine the initial IC50 value.
-
Initial Drug Exposure: Culture the parental cells in their recommended medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Monitor: Continue this process of stepwise dose escalation. At each stage, allow the cells to adapt and resume proliferation before the next concentration increase. It is crucial to cryopreserve cells at each stage.
-
Confirm Resistance: Periodically, perform cell viability assays to determine the IC50 of the treated cells and compare it to the parental line. A significant increase (e.g., 5- to 10-fold or higher) in the IC50 value confirms the development of a resistant cell line.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (typically the IC20-IC30 of the resistant line).
Protocol 2: Western Blot for Assessing CK2 Activity and Bypass Pathway Activation
Objective: To measure the inhibition of CK2 activity and to probe for the activation of potential resistance pathways in sensitive versus resistant cells.
Methodology:
-
Cell Culture and Treatment: Culture both parental (sensitive) and this compound resistant cells to 70-80% confluency. Treat the cells with this compound at their respective IC50 concentrations for a specified time (e.g., 6-24 hours). Include an untreated control for both cell lines.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
For CK2 activity: anti-phospho-Akt (Ser129), anti-phospho-PTEN.
-
For bypass pathways: anti-phospho-EGFR, anti-phospho-MET, anti-phospho-STAT3, anti-phospho-ERK1/2, and their corresponding total protein antibodies.
-
Loading control: anti-GAPDH or anti-β-actin.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the phosphorylation status of key proteins between sensitive and resistant cells, both with and without inhibitor treatment.
Visualizations
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: Simplified overview of CK2 signaling and its inhibition by this compound.
Caption: Decision-making workflow for troubleshooting a high IC50 value.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 4. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
How to improve Csnk2-IN-1 bioavailability for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the kinase inhibitor, Csnk2-IN-1.
Troubleshooting Guide
Issue: Poor or Variable Bioavailability of this compound in Animal Models
Researchers often face challenges with the oral bioavailability of small molecule inhibitors like this compound, which can be attributed to poor aqueous solubility and/or low membrane permeability. This guide provides a systematic approach to troubleshooting and improving drug exposure in your in vivo experiments.
Initial Assessment:
-
Physicochemical Properties: Confirm the solubility of this compound in aqueous buffers at different pH values (e.g., pH 2, 6.8, 7.4) and in relevant organic solvents. This will help in selecting an appropriate formulation strategy.
-
Permeability Assessment: If not already known, assess the permeability of this compound using in vitro models such as Caco-2 cell monolayers. This will help determine if low permeability is a contributing factor to poor bioavailability.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting poor in vivo bioavailability of this compound.
Recommended Actions Based on Assessment:
-
If Poor Solubility is the Main Issue: Focus on techniques that enhance the dissolution rate and solubility of the compound.
-
If Poor Permeability is a Factor: Consider strategies that can improve membrane transport, such as lipid-based formulations or the use of permeation enhancers.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A1: Several techniques can be employed, broadly categorized into physical and chemical modifications.[1][2]
-
Physical Modifications:
-
Chemical Modifications/Carriers:
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[6][7][8] These can also enhance lymphatic transport, bypassing first-pass metabolism.[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.[1]
-
Co-solvents: Using a mixture of water-miscible solvents to increase the solubility of the drug.[2]
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Micronization/Nanosuspension | Increases surface area, leading to a faster dissolution rate.[3][4] | Simple and widely applicable. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Amorphous Solid Dispersion | The drug is in a high-energy, amorphous state, which improves solubility and dissolution.[5][7] | Significant increase in apparent solubility; can be formulated into solid dosage forms. | Potential for recrystallization of the amorphous drug, leading to decreased stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is presented to the GI tract in a solubilized form, bypassing the dissolution step. Can enhance lymphatic uptake.[6][7] | High drug loading is possible; suitable for lipophilic drugs; can overcome permeability issues. | Can be complex to formulate and characterize; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms a host-guest complex where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin.[1] | Enhances solubility and dissolution rate. | Limited drug loading capacity; can be expensive. |
| Co-solvent Systems | A water-miscible organic solvent is used to increase the solubility of a nonpolar drug.[2][5] | Simple to prepare for preclinical studies. | Potential for drug precipitation upon dilution in aqueous media; toxicity of some solvents may be a concern. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion using Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC), or a vinylpyrrolidone-vinyl acetate (B1210297) copolymer (Kollidon VA 64).[5]
-
Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., methanol, ethanol, or a mixture of organic solvents).
-
Preparation of Spray Solution:
-
Dissolve the polymer in the chosen solvent with stirring.
-
Once the polymer is fully dissolved, add this compound to the solution and continue stirring until a clear solution is obtained. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal formulation.
-
-
Spray Drying Process:
-
Set the inlet temperature, aspiration rate, and feed rate of the spray dryer. These parameters will need to be optimized for the specific solvent system and formulation.
-
Spray the solution into the drying chamber. The solvent evaporates rapidly, leaving a dry powder of the solid dispersion.
-
-
Characterization:
-
Assess the amorphous nature of the drug in the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the in vitro dissolution of the solid dispersion compared to the crystalline drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oils: Screen the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactants: Screen the emulsifying ability of various surfactants (e.g., Kolliphor EL, Tween 80).
-
Co-solvents: Screen the solubility of the drug in different co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on the screening results, select an oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram by mixing the components in different ratios and observing the formation of a clear, single-phase system. This helps to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.
-
Add this compound to the mixture and stir until it is completely dissolved. A gentle warming may be required.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of a nano- or microemulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS).
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis method.
-
Mandatory Visualizations
CSNK2 Signaling Pathway Context
Caption: A simplified diagram of the CSNK2 signaling pathway and its role in cancer.
Experimental Workflow for In Vivo Bioavailability Study
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. ijmsdr.org [ijmsdr.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
Avoiding Csnk2-IN-1 degradation during long-term experiments
Welcome to the technical support center for Csnk2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing troubleshooting guidance and answers to frequently asked questions.
Disclaimer: Publicly available data on the specific chemical properties, stability, and degradation pathways of a compound precisely named "this compound" is limited. The following recommendations are based on established best practices for handling similar small molecule kinase inhibitors, particularly those with pyrazolopyrimidine scaffolds. It is crucial to consult the manufacturer's datasheet for any specific handling and storage instructions provided with your compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound for optimal stability?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous, high-purity organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose. To minimize degradation, aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with many kinase inhibitors due to their low aqueous solubility. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as 0.01% Tween-20, can help maintain the inhibitor's solubility.
-
Sonication: Brief sonication of the diluted solution can help to dissolve small precipitates.
Q3: How can I minimize the degradation of this compound in my cell culture medium during a multi-day experiment?
A3: For long-term experiments, the stability of the inhibitor in the culture medium is critical. Consider the following to minimize degradation:
-
Medium Replacement: If your experimental design allows, replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Protect from Light: Some compounds are light-sensitive. Keep your cell culture plates or flasks protected from direct light, especially during prolonged incubation.
-
Maintain Stable pH and Temperature: Fluctuations in pH and temperature can accelerate the degradation of small molecules. Ensure your incubator is properly calibrated and functioning.
Q4: What are the signs that this compound might be degrading in my experiment?
A4: Degradation can manifest as a loss of inhibitory activity over time. If you observe a diminished or inconsistent biological effect in your long-term assays compared to short-term experiments, compound degradation may be a contributing factor. For a definitive assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your long-term experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitor Potency Over Time | Degradation of this compound in the aqueous cell culture medium. | Prepare fresh working solutions from a frozen stock for each medium change. If possible, perform a time-course experiment to determine the functional half-life of the inhibitor in your specific experimental setup. |
| Adsorption of the compound to plasticware. | Use low-adhesion plasticware for your experiments. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. | |
| Inconsistent Results Between Experiments | Variability in stock solution preparation or storage. | Strictly adhere to a standardized protocol for stock solution preparation, aliquoting, and storage. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Incomplete dissolution of the compound when preparing working solutions. | Visually inspect for any precipitate after diluting the stock solution. If present, try the solubilization techniques mentioned in the FAQs (sonication, serial dilution). | |
| Cell Toxicity at Higher Concentrations | Off-target effects or solvent toxicity. | Ensure the final DMSO concentration in your culture medium is kept to a minimum (ideally ≤ 0.1%). Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, light-blocking, screw-cap microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in the prepared microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Objective: To determine the stability of this compound in your specific cell culture medium over the course of a long-term experiment.
-
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium.
-
Analyze the concentration of the active this compound in each aliquot using a suitable analytical method like HPLC-UV.
-
The results will provide an indication of the compound's stability and help you determine the optimal frequency for medium replacement.
-
Signaling Pathways and Experimental Workflows
// Nodes Csnk2_IN_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CK2 [label="Casein Kinase 2 (CK2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT_mTOR [label="PI3K/AKT/mTOR Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NF_kappaB [label="NF-κB Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Beta_Catenin [label="Wnt/β-catenin Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Csnk2_IN_1 -> CK2 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; CK2 -> PI3K_AKT_mTOR [label="Activates", color="#4285F4", fontcolor="#202124"]; CK2 -> NF_kappaB [label="Activates", color="#4285F4", fontcolor="#202124"]; CK2 -> Wnt_Beta_Catenin [label="Activates", color="#4285F4", fontcolor="#202124"]; PI3K_AKT_mTOR -> Cell_Proliferation; NF_kappaB -> Apoptosis_Inhibition; Wnt_Beta_Catenin -> Cell_Proliferation; } caption: "Overview of CK2 Signaling Pathways Inhibited by this compound."
// Nodes start [label="Start: Long-Term Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_stock [label="Prepare 10 mM this compound\nStock in Anhydrous DMSO"]; store_stock [label="Aliquot and Store\nStock at -80°C"]; prep_working [label="Prepare Fresh Working Solution\nin Cell Culture Medium"]; cell_treatment [label="Treat Cells with this compound"]; incubation [label="Incubate for Desired Duration\n(e.g., 24-96 hours)"]; medium_change [label="Medium Change with\nFresh Inhibitor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Endpoint Analysis\n(e.g., Viability, Western Blot)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep_stock; prep_stock -> store_stock; store_stock -> prep_working; prep_working -> cell_treatment; cell_treatment -> incubation; incubation -> medium_change; medium_change -> prep_working [label="Yes"]; medium_change -> analysis [label="No"]; analysis -> end; } caption: "Recommended workflow for long-term experiments using this compound."
// Nodes issue [label="Issue: Inconsistent Results or\nLoss of Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Is Precipitation Observed\nUpon Dilution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="How are Stock\nSolutions Stored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_handling [label="Is Medium Changed\nDuring Experiment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solubility_solutions [label="Action: Lower Concentration,\nUse Surfactant, Sonicate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage_solutions [label="Action: Aliquot Stocks,\nStore at -80°C, Avoid\nRepeated Freeze-Thaw", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling_solutions [label="Action: Perform Regular\nMedium Changes with\nFresh Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges issue -> check_solubility; issue -> check_storage; issue -> check_handling;
check_solubility -> solubility_solutions [label="Yes", color="#34A853", fontcolor="#202124"]; check_storage -> storage_solutions [label="Improperly", color="#EA4335", fontcolor="#202124"]; check_handling -> handling_solutions [label="No", color="#EA4335", fontcolor="#202124"]; } caption: "A logical approach to troubleshooting this compound experimental issues."
Csnk2-IN-1 compensatory signaling pathways activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Casein Kinase 2 (CK2) inhibitor, Csnk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Casein Kinase 2 (CK2). CK2 is a highly conserved serine/threonine kinase that is involved in a vast number of cellular processes, including cell growth, proliferation, and survival.[1] By binding to the ATP-binding site of the CK2α catalytic subunit, this compound prevents the phosphorylation of CK2 substrates, thereby disrupting downstream signaling pathways crucial for tumor growth and survival.[1]
Q2: In which signaling pathways is CK2 typically involved?
A2: CK2 is a pleiotropic kinase implicated in the regulation of numerous key signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin pathways.[1][2][3] Its widespread involvement in these critical cellular processes makes it an attractive therapeutic target.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of CK2, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations.[4][5] Off-target activities can lead to unexpected cellular phenotypes. To assess the selectivity of your inhibitor, it is recommended to perform kinome-wide selectivity profiling.
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of known CK2 substrates. A common method is to perform a Western blot analysis using a phospho-specific antibody against a well-characterized CK2 substrate, such as Akt at Serine 129 (p-Akt S129).[6] A reduction in the p-Akt (S129) signal upon treatment with this compound would indicate successful target engagement.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
In Vitro Kinase Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of CK2 activity | Inactive this compound: Improper storage or handling may have led to compound degradation. | Prepare a fresh stock solution of this compound from a new aliquot. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect ATP concentration: The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. | Ensure the ATP concentration used is at or near the Km value for CK2. High ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition. | |
| Enzyme inactivity: The CK2 enzyme may have lost its activity due to improper storage or handling. | Use a new aliquot of the CK2 enzyme and verify its activity with a known substrate and positive control inhibitor. | |
| High variability between replicates | Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. | Ensure pipettes are properly calibrated. Use low-retention pipette tips. For serial dilutions, prepare a larger volume than needed to minimize errors. |
| Incomplete mixing: Reagents may not be homogeneously mixed in the assay wells. | Gently mix the assay plate on a plate shaker after the addition of each reagent. |
Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays (e.g., MTT, XTT) | Edge effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell viability.[7] | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[7] |
| Cell seeding density: Inconsistent cell numbers across wells can lead to variability in the final readout.[7] | Ensure a single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counting. Optimize the seeding density for your specific cell line and assay duration. | |
| Compound precipitation: this compound, like many kinase inhibitors, may have low aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous cell culture media.[8] | Prepare serial dilutions of the inhibitor in DMSO first, and then add the final dilution to the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.[8] Gentle warming and sonication may aid in dissolution.[8] | |
| Unexpected cellular phenotype | Off-target effects: The observed phenotype may be due to the inhibition of kinases other than CK2.[4][5] | Perform a rescue experiment by overexpressing a drug-resistant mutant of CK2. If the phenotype is reversed, it is likely an on-target effect. Use a structurally different CK2 inhibitor to see if it recapitulates the phenotype. Conduct a kinome-wide screen to identify potential off-target kinases. |
| Cell line-specific response: The cellular context, including the expression levels of CK2 and compensatory signaling pathways, can influence the response to the inhibitor. | Test the inhibitor on a panel of different cell lines to determine if the observed phenotype is general or cell-type specific. | |
| Low efficacy or drug resistance | Activation of compensatory signaling pathways: Cells can adapt to the inhibition of a specific kinase by upregulating parallel or downstream signaling pathways to maintain survival and proliferation.[9][10] | Investigate the activation status of known compensatory pathways, such as the MEK/ERK and PI3K/Akt pathways, using Western blotting for key phosphorylated proteins (e.g., p-ERK, p-Akt S473). Consider combination therapies with inhibitors targeting these compensatory pathways. |
Compensatory Signaling Pathways Activation
A common reason for observing reduced efficacy or the development of resistance to this compound is the activation of compensatory signaling pathways. Upon inhibition of CK2, cancer cells can rewire their signaling networks to bypass the blocked pathway and maintain their malignant phenotype.
MEK/ERK Pathway Upregulation
Inhibition of CK2 has been shown to lead to a compensatory increase in the activity of the MEK/ERK signaling cascade in some cancer models. This pathway is a critical regulator of cell proliferation and survival.
Figure 1. Upregulation of the MEK/ERK pathway as a compensatory response to CK2 inhibition.
PI3K/Akt Pathway Reactivation
The PI3K/Akt pathway is another crucial survival pathway that can be reactivated in response to CK2 inhibition, contributing to drug resistance.[11][9][10] While CK2 is known to directly phosphorylate and activate Akt at Serine 129, prolonged inhibition can lead to a feedback mechanism that results in the reactivation of Akt through phosphorylation at other sites, such as Serine 473, by kinases like mTORC2.
Figure 2. Reactivation of the PI3K/Akt pathway as a compensatory mechanism.
NF-κB Pathway Activation
CK2 is a known positive regulator of the NF-κB pathway.[12] However, in some contexts, chronic inhibition of CK2 might lead to a feedback loop that results in the paradoxical activation of NF-κB, a key transcription factor for cell survival and inflammatory responses.
Figure 3. Potential compensatory activation of the NF-κB pathway.
Experimental Protocols
Western Blot Analysis of Compensatory Pathway Activation
This protocol describes how to assess the activation of MEK/ERK and PI3K/Akt pathways following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-CK2 substrate motif antibody
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to the total protein signals and then to the loading control.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell culture reagents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions
This protocol can be used to investigate the interaction of CK2 with its substrates or other proteins.
Materials:
-
Cell culture reagents
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CK2α)
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its suspected interacting partners.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a phosphoproteomics experiment investigating the effects of a CK2 inhibitor. This data illustrates the upregulation of key phosphosites in compensatory signaling pathways.
| Protein | Phosphosite | Pathway | Fold Change vs. Control (24h treatment) |
| ERK1 (MAPK3) | Thr202/Tyr204 | MEK/ERK | 2.5 |
| ERK2 (MAPK1) | Thr185/Tyr187 | MEK/ERK | 2.8 |
| Akt1 | Ser473 | PI3K/Akt | 3.1 |
| p70S6K | Thr389 | PI3K/Akt/mTOR | 2.2 |
| IKKα | Ser176/Ser180 | NF-κB | 1.8 |
References
- 1. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics [frontiersin.org]
- 5. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 10. Skp2-dependent reactivation of AKT drives resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Problems with Csnk2-IN-1 in high ATP concentration assays
Welcome to the technical support center for Csnk2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using this inhibitor, particularly in assays with high ATP concentrations.
Frequently Asked Questions (FAQs)
Q1: Why does the potency (IC50) of this compound decrease in my kinase assay when I use a high concentration of ATP?
A1: this compound is an ATP-competitive inhibitor of Casein Kinase 2 (CK2). This means it binds to the same site on the kinase as ATP, the enzyme's natural substrate.[1] In assays with high ATP concentrations, there is increased competition for this binding site. The inhibitor must compete with a larger number of ATP molecules, which leads to a decrease in its apparent potency and a corresponding increase in its measured IC50 value. This phenomenon is a hallmark of ATP-competitive inhibition and can be mathematically described by the Cheng-Prusoff equation.[2]
Q2: What is an IC50 shift assay and how can it help me understand my results?
A2: An IC50 shift assay is an experiment designed to determine if an inhibitor is ATP-competitive. The assay involves measuring the inhibitor's IC50 value at several different ATP concentrations.[3] If the inhibitor is ATP-competitive, you will observe a rightward shift (an increase) in the IC50 value as the ATP concentration increases. Conversely, the potency of non-competitive or allosteric inhibitors is largely unaffected by ATP concentration.[3] This assay can confirm the mechanism of action of this compound and explain the variable potency observed under different experimental conditions.
Q3: My biochemical assay shows good potency for this compound, but it's much less effective in my cell-based assays. Why is there a discrepancy?
A3: Discrepancies between biochemical and cell-based assay results are common for ATP-competitive inhibitors. The primary reason is the significant difference in ATP concentrations. Biochemical assays are often performed at low ATP concentrations (sometimes near the Km of the kinase) to maximize sensitivity.[4] In contrast, the intracellular ATP concentration in living cells is much higher, typically in the millimolar range.[2] This high intracellular ATP concentration will outcompete this compound, leading to a reduction in its effective potency in a cellular context. Other factors such as cell permeability and inhibitor efflux can also contribute to this discrepancy.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is designed to be an inhibitor of CK2, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations. Due to the conserved nature of the ATP-binding site across the kinome, ATP-competitive inhibitors can sometimes bind to other kinases.[3] It is recommended to perform selectivity profiling against a panel of kinases to understand the off-target profile of this compound in your specific experimental system.
Troubleshooting Guide
This guide provides solutions to common problems encountered during high ATP concentration assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| Observed IC50 is much higher than expected. | High ATP Concentration: The ATP concentration in your assay is significantly higher than the Ki of the inhibitor, leading to competitive antagonism. | 1. Perform an ATP Competition Assay: Measure the IC50 of this compound at various ATP concentrations (e.g., Km, 10x Km, and a physiological concentration if known) to understand the relationship between ATP concentration and inhibitor potency. 2. Lower the ATP Concentration: If your experimental design allows, reduce the ATP concentration to a level at or near the Km of CK2. This will increase the apparent potency of the inhibitor. 3. Calculate the Ki: Use the Cheng-Prusoff equation to calculate the inhibitor's dissociation constant (Ki), which is an intrinsic measure of potency independent of ATP concentration. |
| Inconsistent results between experimental repeats. | Variable Reagent Concentrations: Inconsistent preparation of ATP or inhibitor stock solutions. Assay Conditions Not Optimized: The kinase reaction may not be in the linear range. | 1. Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound and ATP for each experiment from validated stock solutions. 2. Optimize Assay Conditions: Ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration. This can be verified by running time-course and enzyme-titration experiments. |
| Low signal-to-background ratio in the assay. | Suboptimal Reagent Concentrations: The concentrations of the kinase, substrate, or detection reagents may not be optimal. Inactive Enzyme: The CK2 enzyme may have lost activity due to improper storage or handling. | 1. Optimize Reagent Concentrations: Titrate the kinase and substrate concentrations to find the optimal conditions for a robust assay window. 2. Verify Enzyme Activity: Test the activity of the CK2 enzyme using a known potent inhibitor as a positive control. |
| Discrepancy between in-vitro and cellular activity. | High Intracellular ATP: As mentioned in the FAQs, high cellular ATP levels compete with the inhibitor. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. Efflux Pump Activity: The inhibitor could be actively transported out of the cells by efflux pumps. | 1. Use Cellular Target Engagement Assays: Employ techniques like NanoBRET™ to measure inhibitor binding to CK2 within living cells. 2. Assess Cell Permeability: Evaluate the physicochemical properties of the inhibitor and consider analogs with improved permeability. 3. Test with Efflux Pump Inhibitors: Co-incubate cells with a known efflux pump inhibitor to see if the potency of this compound increases. |
Quantitative Data Presentation
The following table illustrates the expected shift in IC50 for a typical ATP-competitive CK2 inhibitor at different ATP concentrations. Note that these are representative values and the actual IC50 for this compound should be determined experimentally.
| ATP Concentration | Apparent IC50 (nM) | Fold Shift in IC50 (vs. 10 µM ATP) |
| 10 µM | 50 | 1 |
| 100 µM | 450 | 9 |
| 1 mM | 4500 | 90 |
This data is illustrative and based on the principles of competitive inhibition. The Km of CK2 for ATP is assumed to be approximately 10 µM for this example.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for CK2 Activity
This protocol is adapted for a 384-well plate format using [γ-³³P]ATP to measure the incorporation of phosphate (B84403) into a peptide substrate.
Materials:
-
Purified recombinant human CK2α1 enzyme
-
Peptide substrate (e.g., RRRDDDSDDD)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase reaction buffer. Prepare a master mix containing the CK2 enzyme and peptide substrate in kinase reaction buffer.
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the this compound dilution (or DMSO for control wells).
-
Initiate Reaction: Add 10 µL of the enzyme/substrate master mix to each well. To start the kinase reaction, add 5 µL of the desired concentration of [γ-³³P]ATP. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 10% phosphoric acid.
-
Measure Phosphate Incorporation: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid and once with acetone.
-
Quantify: Air-dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: ATP Competition (IC50 Shift) Assay
This protocol determines if this compound is an ATP-competitive inhibitor.
Procedure:
-
Determine Optimal Enzyme Concentration: For each ATP concentration you plan to test (e.g., 10 µM, 100 µM, and 1 mM), determine the optimal concentration of CK2 that gives a robust signal within the linear range of the assay.
-
Set up Dose-Response Curves: For each ATP concentration, set up a full dose-response curve for this compound as described in Protocol 1.
-
Run Kinase Assay: Perform the kinase activity assay for each dose-response curve, ensuring that the ATP concentration is held constant for all wells within that curve.
-
Calculate and Compare IC50 Values: Determine the IC50 value for this compound at each ATP concentration. A significant increase in the IC50 value with increasing ATP concentration confirms ATP-competitive inhibition.[3]
Visualizations
Caption: Competitive binding of ATP and this compound to the CSNK2 active site.
Caption: A typical experimental workflow for a radiometric kinase assay.
Caption: A decision tree for troubleshooting unexpectedly high IC50 values.
References
How to confirm target engagement of Csnk2-IN-1 in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of Csnk2-IN-1 in cellular models. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is confirming target engagement important?
This compound is a chemical inhibitor designed to target Casein Kinase 2 (CK2), a serine/threonine kinase involved in numerous cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of CK2 is implicated in various diseases, particularly cancer, making it a significant therapeutic target.[1][2] Confirming that this compound directly binds to and inhibits CK2 within a cellular environment (target engagement) is a critical step in its validation as a chemical probe or potential therapeutic. This ensures that the observed biological effects are a direct result of CK2 inhibition and not due to off-target activities.[1]
Q2: What are the primary methods to confirm this compound target engagement in cells?
There are two main approaches to confirm target engagement in cells:
-
Direct Measurement of Binding: These methods directly assess the physical interaction between the inhibitor and the target protein.
-
Indirect Measurement of Target Inhibition: These methods measure the functional consequence of the inhibitor binding to its target, typically by assessing the phosphorylation of known downstream substrates.
Q3: What are the known downstream signaling pathways of CK2 that can be used to assess target engagement?
CK2 is a key regulator of several signaling pathways critical for cell survival and proliferation.[1] Inhibition of CK2 with this compound is expected to modulate these pathways. Key pathways influenced by CK2 include:
Successful engagement of CK2 by an inhibitor should lead to predictable changes in the phosphorylation status of downstream components of these pathways, such as Akt (Ser129) and Cdc37 (Ser13).[10]
Troubleshooting Guides
NanoBRET™ Target Engagement Assay
| Issue | Possible Cause | Solution |
| Low BRET Signal | Suboptimal tracer concentration. | Titrate the NanoBRET™ tracer to determine the optimal concentration that gives a good assay window. |
| Low expression of the NanoLuc®-CK2 fusion protein. | Optimize transfection conditions (e.g., DNA amount, transfection reagent). Ensure the correct vector is being used. | |
| High Background Signal | Non-specific binding of the tracer. | Include control wells with cells not expressing the NanoLuc®-CK2 fusion to determine background levels. |
| Autofluorescence of the test compound. | Run a control with the compound alone to check for interference. | |
| Inconsistent IC50 Values | Cell density variability. | Ensure consistent cell seeding density across all wells. |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Use a negative control compound.[10] |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Solution |
| No Thermal Shift Observed | This compound does not sufficiently stabilize CK2. | This is a possible outcome. Confirm inhibitor activity with an orthogonal method like a phospho-western blot. |
| Suboptimal heating temperature or duration. | Perform a temperature gradient to determine the optimal melting temperature of CK2 in your cell line.[11] | |
| High Variability Between Replicates | Inconsistent heating. | Use a thermal cycler with good temperature uniformity.[11] |
| Inefficient or variable cell lysis. | Optimize the freeze-thaw cycles or lysis buffer composition to ensure complete and consistent lysis.[3] | |
| Weak Western Blot Signal | Low abundance of endogenous CK2. | Ensure adequate protein loading. Consider using a cell line with higher CK2 expression. |
| Poor antibody quality. | Use a validated antibody specific for CK2. |
Western Blotting for Phospho-proteins
| Issue | Possible Cause | Solution |
| High Background | Blocking is insufficient. | Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause background.[12][13] |
| Antibody concentration is too high. | Optimize the primary and secondary antibody concentrations. | |
| No Change in Phosphorylation | The chosen downstream target is not modulated by CK2 in your specific cell line or context. | Investigate multiple downstream targets of the CK2 pathway.[14] |
| The inhibitor is not potent enough at the tested concentrations. | Perform a dose-response experiment with a wide range of this compound concentrations. | |
| Inconsistent Loading | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay). |
| Pipetting errors. | Be meticulous when loading samples onto the gel. | |
| Phosphatase Activity | Phosphatases in the cell lysate have dephosphorylated the target proteins. | Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[12] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is a generalized procedure. Refer to the specific manufacturer's instructions for the NanoBRET™ TE Intracellular Kinase Assay for detailed steps.[15][16]
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate at 37°C in a CO2 incubator for 2 hours.[17]
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths.[17]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures.[3][19]
-
Cell Treatment:
-
Heat Shock:
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting with an antibody specific for CK2. Use a loading control like β-actin.
-
Quantify the band intensities and normalize the CK2 signal to the loading control.[3]
-
-
Data Analysis:
-
Plot the normalized CK2 signal as a function of the this compound concentration to generate an isothermal dose-response curve and determine the EC50.[19]
-
Western Blotting for Phospho-Akt (Ser129)
This protocol outlines the key steps for detecting a downstream substrate of CK2.[12]
-
Cell Treatment and Lysis:
-
Seed cells and treat with a dose-range of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
-
Quantify band intensities and normalize the phospho-Akt signal to total Akt.
-
Visualizations
Caption: CK2 signaling pathways and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 16. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 17. eubopen.org [eubopen.org]
- 18. promega.com [promega.com]
- 19. tandfonline.com [tandfonline.com]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Csnk2-IN-1 lot-to-lot variability and quality control
Disclaimer: Specific lot-to-lot variability data for Csnk2-IN-1 is not publicly available. This guide is based on established best practices for the quality control and use of small molecule kinase inhibitors in a research setting. The provided protocols and troubleshooting advice are intended as a general framework and should be adapted to your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant difference in the potency (IC50) of this compound between different batches. Why is this happening and what should I do?
A1: Lot-to-lot variability in the potency of small molecule inhibitors can arise from differences in purity, the presence of isomers, or variations in the crystalline form of the compound, which can affect its solubility. It is crucial to validate each new lot of this compound to ensure consistency in your results. We recommend performing a dose-response experiment with each new lot and comparing the IC50 value to that of a previously validated "gold standard" lot. Refer to the "New Lot Validation Protocol" section for a detailed procedure.
Q2: My this compound inhibitor is precipitating out of solution in my cell culture medium. How can I improve its solubility?
A2: Precipitation of hydrophobic small molecules in aqueous solutions is a common issue. Here are some steps to improve solubility:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Minimize final DMSO concentration: When diluting the stock into your aqueous experimental buffer or cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Pre-warm your media: Warming your cell culture medium to 37°C before adding the inhibitor stock can sometimes improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed media to reach your final desired concentration.
A3: Unexpected off-target effects could be due to impurities in the new lot of the inhibitor. It is important to source inhibitors from reputable suppliers who provide a certificate of analysis with purity data. If you suspect off-target effects, consider the following:
-
Use a structurally different CSNK2 inhibitor: As a control, use another known CSNK2 inhibitor with a different chemical scaffold to see if you observe the same phenotype.
-
Perform a rescue experiment: If possible, overexpressing a drug-resistant mutant of CSNK2 should rescue the on-target phenotype but not the off-target effects.
Q4: How should I properly store my this compound?
A4: Proper storage is critical for maintaining the stability and activity of the inhibitor.
-
Powder: Store the solid compound at -20°C.
-
Stock solution in DMSO: Prepare single-use aliquots of your high-concentration stock solution and store them at -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so repeated opening of the stock vial can introduce water and affect the inhibitor's stability and concentration.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of CSNK2 Signaling
If you are not observing the expected inhibition of downstream signaling pathways (e.g., p-AKT, p-ERK) in your experiments, consider the following troubleshooting steps:
-
Verify Inhibitor Concentration and Treatment Time:
-
Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
-
Conduct a time-course experiment to identify the optimal treatment duration.
-
-
Confirm Cell Line Sensitivity:
-
Ensure your chosen cell line expresses active CSNK2 and that the pathway you are assessing is indeed regulated by CSNK2 in that context.
-
-
Check Antibody Quality:
-
Validate the specificity and quality of your primary and secondary antibodies used for detecting phosphorylated substrates.
-
-
Assess Compound Stability:
-
Prepare fresh dilutions of this compound for each experiment to rule out degradation in your working solutions.
-
Issue 2: High Background in In Vitro Kinase Assays
High background can mask the inhibitory effect of this compound. Here are some tips to reduce background noise:
-
Optimize ATP Concentration:
-
The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in your assay. Use an ATP concentration that is close to the Km of CSNK2 for ATP if possible.
-
-
Check Buffer Components:
-
Ensure that your assay buffer does not contain components that interfere with the assay readout. The addition of a detergent like Tween-20 (e.g., 0.01%) can sometimes reduce non-specific binding.
-
-
Validate Enzyme Activity:
-
Confirm that your recombinant CSNK2 enzyme is active and used at an appropriate concentration in your assay.
-
Quality Control: New Lot Validation Protocol
It is essential to validate each new lot of this compound to ensure experimental reproducibility. The following protocol provides a framework for comparing a new lot to a previously validated "gold standard" lot.
Part 1: Physicochemical Characterization
-
Visual Inspection: Visually compare the new lot with the old lot for any differences in color or texture.
-
Solubility Test: Prepare a 10 mM stock solution of both lots in DMSO. Observe for any differences in solubility.
Part 2: In Vitro Kinase Assay
-
Objective: To compare the in vitro potency (IC50) of the new lot against the old lot using a recombinant CSNK2 kinase assay.
-
Methodology:
-
Perform a kinase assay using recombinant human CSNK2 enzyme, a suitable peptide substrate, and radiolabeled ATP ([γ-³²P]ATP).
-
Prepare serial dilutions of both the old and new lots of this compound (e.g., from 1 nM to 100 µM).
-
Incubate the enzyme, substrate, and inhibitor for a set time (e.g., 20 minutes) at 30°C.
-
Stop the reaction and measure the incorporation of ³²P into the peptide substrate.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each lot.
-
Part 3: Cell-Based Assay
-
Objective: To compare the cellular potency of the new lot against the old lot by measuring the inhibition of a known CSNK2 downstream signaling event.
-
Methodology:
-
Choose a cell line known to have a CSNK2-dependent signaling pathway (e.g., monitoring the phosphorylation of a known CSNK2 substrate).
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of both the old and new lots of this compound for a predetermined time (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot to detect the levels of the phosphorylated substrate.
-
Quantify the band intensities and determine the IC50 value for the inhibition of substrate phosphorylation for each lot.
-
Data Presentation
Summarize the results of your new lot validation in tables for easy comparison.
Table 1: Physicochemical and In Vitro Potency Comparison
| Lot Number | Appearance | Solubility in DMSO (10 mM) | In Vitro IC50 (nM) |
| Old Lot (Reference) | White Powder | Clear Solution | |
| New Lot |
User to fill in their experimental data.
Table 2: Cellular Potency Comparison
| Lot Number | Cellular IC50 (µM) for p-Substrate Inhibition |
| Old Lot (Reference) | |
| New Lot |
User to fill in their experimental data.
Visualizations
CSNK2 Signaling Pathway
Caption: Simplified CSNK2 signaling pathway and the point of inhibition by this compound.
New Lot Validation Workflow
Caption: Workflow for the validation of a new lot of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.
Technical Support Center: Managing Confounding Effects of Csnk2-IN-1 on Cell Adhesion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the casein kinase 2 (CK2) inhibitor, Csnk2-IN-1, in cell adhesion experiments. This guide will help you navigate potential confounding effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell adhesion?
This compound is a small molecule inhibitor of Casein Kinase 2 (CK2), a highly conserved serine/threonine kinase. CK2 is a pleiotropic enzyme involved in a vast array of cellular processes, including the regulation of cell adhesion and migration.[1][2] CK2 can influence cell adhesion by modulating key signaling pathways that control the formation and disassembly of focal adhesions, which are crucial for cell-matrix interactions. Specifically, CK2 has been shown to impact the Focal Adhesion Kinase (FAK)-Src signaling pathway and the activity of Rho family GTPases, such as RhoA and Rac1.[3][4][5] By inhibiting CK2, this compound can therefore indirectly alter cell adhesion dynamics.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 150 nM for CK2.[6] However, the effective concentration in cell-based assays can vary depending on the cell type, experimental conditions, and the specific endpoint being measured.
Q3: What are the potential off-target effects of this compound that could confound my cell adhesion experiments?
While this compound is designed to be a CK2 inhibitor, like many kinase inhibitors, it may have off-target effects. It is crucial to consider that other CK2 inhibitors, such as the widely studied CX-4945, have been shown to have off-target activities.[7][8] Potential confounding off-target effects for a CK2 inhibitor in a cell adhesion study could include:
-
Effects on integrin expression or activation: While CK2 primarily acts on downstream signaling, it's possible that its inhibition could indirectly affect the expression or activation state of integrins, the primary receptors for extracellular matrix (ECM) proteins.[9][10]
-
Modulation of Rho family GTPases: CK2 can regulate the activity of RhoA and Rac1.[5][11][12] Off-target effects on the regulators or effectors of these GTPases could lead to changes in cell adhesion independent of direct CK2 inhibition.
Q4: Should I use a control compound in my experiments?
Yes, it is highly recommended to use an inactive analog of this compound or a structurally unrelated CK2 inhibitor with a different off-target profile to confirm that the observed effects on cell adhesion are indeed due to CK2 inhibition.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell adhesion assays.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect of this compound on cell adhesion | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit CK2 in your specific cell line. 2. Short incubation time: The inhibitor may not have had enough time to exert its effect on the signaling pathways that regulate adhesion. 3. Cell line insensitivity: The specific cell line you are using may have redundant signaling pathways that compensate for CK2 inhibition. 4. Degraded inhibitor: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal pre-incubation time with the inhibitor before the adhesion assay. 3. Confirm CK2 inhibition: Use Western blotting to check the phosphorylation status of a known CK2 substrate (e.g., Akt at Ser129) to confirm that this compound is active in your cells at the concentrations used.[13] 4. Use a fresh stock of this compound. |
| Increased cell adhesion after this compound treatment | 1. CK2 subunit-specific effects: Different CK2 subunits can have opposing roles in cell adhesion. Inhibition of a specific subunit by this compound might lead to increased adhesion in some contexts.[1] 2. Off-target effects: The inhibitor might be affecting other signaling pathways that promote adhesion. 3. Cellular compensation: Cells might be upregulating other adhesion-promoting pathways in response to CK2 inhibition. | 1. Investigate specific CK2 subunit roles: If possible, use siRNA to knockdown individual CK2 subunits to understand their specific roles in your cell line. 2. Test for off-target effects: Use a structurally different CK2 inhibitor to see if the same effect is observed. 3. Analyze key adhesion signaling pathways: Use Western blotting to examine the activation state of key proteins in adhesion signaling, such as FAK, Src, and paxillin, as well as the activity of RhoA and Rac1. |
| Decreased cell adhesion after this compound treatment | 1. Expected on-target effect: Inhibition of CK2 can disrupt signaling pathways necessary for focal adhesion formation and stability.[3][4] 2. Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to reduced viability and, consequently, decreased adhesion. | 1. Confirm on-target effect: Correlate the decrease in adhesion with the inhibition of a known CK2 substrate. 2. Perform a cytotoxicity assay: Use an assay like MTT or trypan blue exclusion to determine the cytotoxic concentration of this compound for your cell line and use concentrations well below this for your adhesion experiments. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers in each well will lead to variable adhesion. 2. Inhibitor not mixed properly: Poor mixing of this compound can lead to concentration gradients across the plate. 3. Edge effects: Wells on the edge of the plate are prone to evaporation, which can alter the inhibitor concentration. | 1. Ensure a single-cell suspension: Gently pipette the cell suspension up and down before and during plating to ensure a homogenous mixture. 2. Properly mix the inhibitor: Ensure the inhibitor is thoroughly mixed in the media before adding it to the cells. 3. Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. |
Experimental Protocols & Data
This compound and Other CK2 Inhibitors
| Inhibitor | Target | IC50 | Notes |
| This compound | CK2 | 150 nM[6] | Specificity profile not widely published. |
| CX-4945 (Silmitasertib) | CK2 | 1 nM[14] | Well-characterized, but known to have off-target effects on other kinases.[7] |
| SGC-CK2-1 | CK2 | 36 nM | Reported to be more selective for CK2 than CX-4945.[7] |
Protocol 1: Crystal Violet Cell Adhesion Assay
This protocol is a simple, colorimetric method to quantify the number of adherent cells.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein of choice (e.g., fibronectin, collagen)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 20% methanol
-
10% Acetic acid
-
Plate reader
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C. Wash wells twice with PBS.
-
Cell Seeding: Seed cells at a density of 2-5 x 10^4 cells per well in serum-free media.
-
Inhibitor Treatment: Add this compound at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired adhesion time (e.g., 30-90 minutes) at 37°C in a humidified incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Staining: Discard the PFA and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water until the water runs clear.
-
Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Quantification: Read the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blot for Adhesion-Related Signaling
This protocol allows for the analysis of key signaling proteins involved in cell adhesion.
Materials:
-
6-well tissue culture plates
-
ECM protein of choice
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate Coating and Cell Seeding: Coat 6-well plates with ECM protein and seed cells as described in the crystal violet assay protocol.
-
Inhibitor Treatment and Adhesion: Treat cells with this compound and allow them to adhere for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-FAK, FAK, phospho-Paxillin, Paxillin, RhoA, Rac1, phospho-CK2 substrate) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Signaling Pathways and Experimental Workflows
CK2's Role in Cell Adhesion Signaling
Experimental Workflow for Investigating this compound Effects
Troubleshooting Logic for Unexpected Cell Adhesion Results
References
- 1. Protein Kinase CK2 Subunits Differentially Perturb the Adhesion and Migration of GN11 Cells: A Model of Immature Migrating Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 3. CK2β Is a Gatekeeper of Focal Adhesions Regulating Cell Spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK2β Is a Gatekeeper of Focal Adhesions Regulating Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kank2 activates talin, reduces force transduction across integrins and induces central adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rac Downregulates Rho Activity: Reciprocal Balance between Both Gtpases Determines Cellular Morphology and Migratory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous and independent tuning of RhoA and Rac1 activity with orthogonally inducible promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ir.lib.uwo.ca [ir.lib.uwo.ca]
Validation & Comparative
A Head-to-Head Battle of Precision: SGC-CK2-1 vs. an Alternative Selective CK2 Inhibitor
In the landscape of targeted therapies, the selective inhibition of protein kinase CK2 (formerly Casein Kinase II) has emerged as a significant area of research, particularly in oncology and neurodegenerative diseases. CK2 is a pleiotropic, constitutively active serine/threonine kinase that regulates a vast array of cellular processes, and its dysregulation is implicated in numerous pathologies. This guide provides a detailed comparison of two prominent CK2 inhibitors: the chemical probe SGC-CK2-1 and the clinical-stage inhibitor CX-4945 (Silmitasertib) , focusing on their selectivity and potency. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these key research tools.
Potency: A Tale of Two Inhibitors
The potency of a kinase inhibitor is a critical measure of its effectiveness. Both SGC-CK2-1 and CX-4945 demonstrate high potency against the catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2). However, subtle differences in their half-maximal inhibitory concentrations (IC50) are observed across various assay formats.
SGC-CK2-1 exhibits exceptional potency in enzymatic assays, with IC50 values in the low nanomolar range.[1][2] In cellular assays, such as the NanoBRET target engagement assay, it maintains potent activity, indicating excellent cell permeability and target engagement in a physiological context.[1][3]
CX-4945 is also a highly potent inhibitor of CK2, with a reported IC50 of 1 nM in enzymatic assays and has advanced into clinical trials.[4] Its cellular potency has been demonstrated in various cancer cell lines.
Table 1: Potency of SGC-CK2-1 and CX-4945 against CK2 Isoforms
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| SGC-CK2-1 | CK2α (CSNK2A1) | Enzymatic (Eurofins) | 4.2 | [1][5] |
| CK2α' (CSNK2A2) | Enzymatic (Eurofins) | 2.3 | [1] | |
| CK2α (CSNK2A1) | NanoBRET (HEK-293 cells) | 36 | [1][3] | |
| CK2α' (CSNK2A2) | NanoBRET (HEK-293 cells) | 16 | [1][3] | |
| CX-4945 | CK2α/CK2α' | Enzymatic | 1 | [4] |
| CK2α' | NanoBRET (HEK-293 cells) | 45 | [6] |
Selectivity: Hitting the Target and Avoiding Collateral Damage
Selectivity is arguably the most crucial attribute of a chemical probe or therapeutic agent, as off-target effects can lead to misleading experimental results and adverse clinical outcomes. Kinase inhibitor selectivity is often assessed by screening against a broad panel of kinases.
SGC-CK2-1 has been lauded for its exceptional selectivity.[6] When profiled against a large panel of 403 wild-type kinases at a concentration of 1 µM, only a very small number of kinases showed significant inhibition, demonstrating its clean profile.[1][5] The most notable off-target is DYRK2, but with a significantly higher IC50 value compared to CK2, providing a good selectivity window.[2][6]
In contrast, while CX-4945 is a potent CK2 inhibitor, it has been shown to inhibit other kinases at concentrations relevant for cellular studies.[7] This broader activity profile means that cellular phenotypes observed with CX-4945 treatment may not be solely attributable to CK2 inhibition.
Table 2: Selectivity Profile of SGC-CK2-1
| Assay Platform | Number of Kinases Screened | Inhibitor Concentration | Number of Off-Targets with PoC < 35% | Selectivity Score S(35) | Reference |
| KINOMEscan | 403 | 1 µM | 11 | 0.027 | [1][5] |
Note: PoC refers to "Percent of Control". A lower PoC indicates stronger inhibition. The selectivity score S(35) is a quantitative measure of selectivity, with lower values indicating higher selectivity.
Experimental Methodologies: The Foundation of Reliable Data
The data presented in this guide are derived from well-established experimental protocols designed to assess inhibitor potency and selectivity.
Enzymatic Kinase Inhibition Assays
These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase. A common method is the radiometric assay , which quantifies the incorporation of radiolabeled phosphate (B84403) from ATP onto a substrate. Another approach is the ADP-Glo™ Kinase Assay , a luminescence-based method that measures the amount of ADP produced during the kinase reaction.
-
General Protocol Outline:
-
Purified CK2 enzyme is incubated with a specific substrate and ATP.
-
The inhibitor of interest (SGC-CK2-1 or CX-4945) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of product (phosphorylated substrate or ADP) is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Target Engagement Assays (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to its target kinase within living cells. This provides a more physiologically relevant assessment of potency and target engagement.
-
General Protocol Outline:
-
Cells (e.g., HEK-293) are engineered to express the target kinase (e.g., CK2α) fused to a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.
-
In the absence of a competing inhibitor, BRET occurs between the luciferase and the tracer.
-
The inhibitor of interest is added, which competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
IC50 values are determined by measuring the displacement of the tracer by the inhibitor.
-
Kinome-wide Selectivity Profiling (KINOMEscan™)
This is a competition binding assay that quantitatively measures the interactions of an inhibitor with a large panel of kinases.
-
General Protocol Outline:
-
A test compound is incubated with DNA-tagged kinases.
-
The mixture is added to an immobilized, non-selective, ATP-competitive ligand.
-
The amount of each kinase captured by the immobilized ligand is measured using quantitative PCR of the DNA tag.
-
Kinases that bind to the test compound will be present in lower amounts on the solid support.
-
The results are reported as "Percent of Control" (PoC), where a lower value indicates a stronger interaction between the inhibitor and the kinase.
-
Visualizing the Path: CK2 Signaling and Inhibition
The following diagram illustrates a simplified signaling pathway involving CK2 and the mechanism of action of ATP-competitive inhibitors like SGC-CK2-1 and CX-4945.
Caption: ATP-competitive inhibition of the CK2 signaling pathway.
The following diagram illustrates a generalized workflow for assessing kinase inhibitor selectivity.
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion: Choosing the Right Tool for the Job
Both SGC-CK2-1 and CX-4945 are potent inhibitors of CK2 and valuable tools for studying its function. However, their differing selectivity profiles dictate their optimal applications.
SGC-CK2-1 , with its exceptional selectivity, is the superior choice for use as a chemical probe in preclinical research. Its clean kinome profile provides greater confidence that observed cellular effects are a direct result of CK2 inhibition, thereby enabling a more precise dissection of CK2-mediated signaling pathways.
CX-4945 , while less selective, has the significant advantage of being a clinical-stage compound. This makes it a relevant tool for translational studies and for understanding the potential therapeutic effects and liabilities of CK2 inhibition in a clinical context. Researchers should be mindful of its off-target activities and employ appropriate controls, such as using SGC-CK2-1 as a comparator, to de-risk their findings.
Ultimately, the choice between SGC-CK2-1 and CX-4945 will depend on the specific research question. For fundamental biological inquiries requiring a highly selective tool, SGC-CK2-1 is the preferred inhibitor. For studies with a more translational or clinical focus, the data generated with CX-4945 may be more directly applicable.
References
- 1. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 4. aacrjournals.org [aacrjournals.org]
- 5. casein kinase 2, alpha 1 polypeptide subunit | Casein kinase 2 (CK2) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Gene - CSNK2A1 [maayanlab.cloud]
Validating Csnk2-IN-1 Target Inhibition with Phospho-Specific Antibodies: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the target inhibition of Casein Kinase 2 (CK2) by its inhibitors, with a focus on Csnk2-IN-1. It is intended for researchers, scientists, and drug development professionals seeking to confirm the on-target effects of CK2 inhibitors using phospho-specific antibodies.
Introduction to Casein Kinase 2 (CK2) and this compound
Casein Kinase 2 (CK2), officially known as CSNK2, is a highly conserved and ubiquitously expressed serine/threonine protein kinase. It plays a crucial role in a vast array of cellular processes, including cell cycle progression, transcription, apoptosis, and the DNA damage response. CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (CSNK2A1 and/or CSNK2A2) and two regulatory subunits (CSNK2B). Due to its constitutive activity and its frequent overexpression in various cancers, CK2 has become an attractive therapeutic target.
This compound is a small molecule inhibitor designed to block the activity of CK2. Like many kinase inhibitors, it functions by competing with ATP for the binding site on the catalytic subunit, thereby preventing the phosphorylation of downstream substrates. Validating that an inhibitor like this compound effectively engages and inhibits its intended target within a cellular context is a critical step in its development and in the interpretation of experimental results.
Validating Target Engagement with Phospho-Specific Antibodies
The most direct method to confirm CK2 inhibition in cells is to measure the phosphorylation status of its known downstream substrates. A potent and specific inhibitor should cause a dose-dependent decrease in the phosphorylation of these substrates. This is where phospho-specific antibodies become an invaluable tool. These antibodies are engineered to recognize and bind only to the phosphorylated form of a specific protein at a specific site, allowing for a precise measurement of kinase activity.
The general workflow involves treating cells with the CK2 inhibitor, lysing the cells, and then using the phospho-specific antibody in an immunoassay, typically a Western blot, to detect the level of substrate phosphorylation compared to untreated or vehicle-treated controls.
Comparison of CK2 Inhibitors
A variety of small molecule inhibitors have been developed to target CK2. Their efficacy is typically compared based on their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Target(s) | In Vitro IC50 | Key Characteristics |
| This compound (e.g., CX-4945/Silmitasertib) | ATP-competitive | CK2α, CK2α' | ~1 nM[1][2] | Orally bioavailable, highly selective, and has been evaluated in clinical trials.[3][4] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-competitive | CK2 | 0.9 - 1.6 µM[5][6] | A widely used research tool, but less potent and has more off-target effects compared to newer inhibitors. |
| SGC-CK2-1 | ATP-competitive | CK2α, CK2α' | 16-36 nM | A potent and selective chemical probe for studying CK2 function. |
| APL-5125 | ATP-competitive | CK2α | ~0.35 nM | A highly potent and selective inhibitor with demonstrated anti-tumor activity. |
Experimental Data: Validating Inhibition via Western Blot
The following table illustrates representative data from a Western blot experiment designed to validate CK2 inhibition. In this example, cells were treated with increasing concentrations of a potent CK2 inhibitor (like CX-4945). Cell lysates were then analyzed for the phosphorylation of Akt at Serine 129 (p-Akt S129), a known CK2-specific phosphorylation site.[2]
| Treatment | p-Akt (S129) Signal (Relative Units) | Total Akt Signal (Relative Units) | Normalized p-Akt / Total Akt Ratio | % Inhibition |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 0% |
| 10 nM Inhibitor | 0.65 | 0.98 | 0.66 | 34% |
| 100 nM Inhibitor | 0.21 | 1.01 | 0.21 | 79% |
| 1 µM Inhibitor | 0.05 | 0.99 | 0.05 | 95% |
Data are hypothetical but representative of expected experimental outcomes.
This dose-dependent decrease in the normalized phospho-Akt signal strongly indicates that the inhibitor is effectively engaging and inhibiting CK2 within the cells.
Signaling Pathway and Experimental Workflow Diagrams
CK2 Signaling and Inhibition
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt pathway. An inhibitor like this compound blocks this activity, leading to reduced substrate phosphorylation and downstream effects like the induction of apoptosis.
Caption: CK2 pathway inhibition by this compound.
Experimental Workflow for Target Validation
The following diagram outlines the key steps for validating CK2 inhibitor activity using phospho-specific antibodies and Western blotting.
Caption: Western blot workflow for phospho-protein detection.
Experimental Protocols
Key Reagents and Antibodies
-
CK2 Inhibitor: this compound / CX-4945 (Silmitasertib)
-
Cell Lines: Cancer cell lines with known active CK2 signaling (e.g., HeLa, PC-3, Jurkat).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-CK2 Substrate [(pS/pT)DXE]
-
Rabbit anti-phospho-Akt (Ser129)
-
Rabbit anti-phospho-Cdc37 (Ser13)
-
Mouse anti-Total Akt
-
Mouse anti-GAPDH or β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Phosphatase Control: Lambda protein phosphatase for treating a control lysate to confirm antibody phospho-specificity.
Western Blotting Protocol
-
Sample Preparation:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse on ice using supplemented lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with the primary phospho-specific antibody (e.g., anti-p-Akt S129) at the manufacturer's recommended dilution in blocking buffer.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Data Analysis and Controls:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., Total Akt) or a loading control (e.g., GAPDH).
-
Quantify band intensity using densitometry software.
-
Calculate the ratio of the phospho-protein signal to the total protein or loading control signal for each sample. This normalization is crucial for accurate comparison.
-
A positive control (e.g., lysate from cells known to have high CK2 activity) and a negative control (e.g., lysate treated with lambda phosphatase) should always be included to validate the antibody's specificity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
In Vitro Showdown: A Comparative Guide to CK2 Inhibitors TBB and CX-4945
For researchers, scientists, and drug development professionals, the selection of a suitable small molecule inhibitor is a critical step in dissecting the intricate roles of protein kinases in cellular signaling. This guide provides a comprehensive in vitro comparison of two prominent inhibitors of Casein Kinase 2 (CK2): 4,5,6,7-Tetrabromobenzotriazole (TBB) and Silmitasertib (CX-4945).
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. Both TBB and CX-4945 are widely utilized tools in CK2 research, yet they exhibit distinct biochemical and cellular activities. This guide aims to provide an objective comparison of their in vitro performance, supported by experimental data, to aid researchers in making an informed choice for their specific experimental needs.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for TBB and CX-4945, offering a direct comparison of their biochemical potency against CK2.
| Parameter | TBB (4,5,6,7-Tetrabromobenzotriazole) | CX-4945 (Silmitasertib) |
| Primary Target | Protein Kinase CK2 | Protein Kinase CK2 (CK2α and CK2α') |
| IC50 vs. CK2 | 0.9 µM (rat liver CK2), 1.6 µM (human recombinant CK2)[2] | ~1 nM (CK2α and CK2α')[2][3] |
| Ki vs. CK2 | Not consistently reported | 0.38 nM[3] |
| Mechanism of Action | ATP/GTP-competitive[4] | ATP-competitive[3] |
| Known Off-Targets | DYRK1A, DYRK2, DYRK3, HIPK2, PIM1–3 (>90% inhibition at 10 µM)[5] | CLK2, DAPK3, HIPK3[6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize and compare kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CK2.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (TBB or CX-4945) or a vehicle control (typically DMSO) are added to the reaction mixture.
-
Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Reaction Termination: The reaction is stopped, often by spotting the mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a CK2 inhibitor on cultured cells.
Methodology:
-
Cell Seeding: Cells of a chosen cell line are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the CK2 inhibitor (TBB or CX-4945) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle-treated control cells. The IC50 or GI50 (concentration that causes 50% growth inhibition) is determined by plotting the percentage of viability against the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow for In Vitro Kinase Inhibitor Comparison
Caption: A generalized workflow for the in vitro comparison of kinase inhibitors.
Simplified CK2 Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of CK2 Inhibition: A Comparative Guide Using CSNK2A1 Knockout and Chemical Genetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the genetic validation of small molecule inhibitors targeting Casein Kinase 2, alpha 1 (CSNK2A1), a critical component of the constitutively active serine/threonine protein kinase CK2. Due to the extensive public data available for the well-characterized CK2 inhibitor CX-4945 (Silmitasertib), this document will use it as a prime example to illustrate the validation process. The principles and methodologies described herein are directly applicable to the validation of other CSNK2A1 inhibitors, such as Csnk2-IN-1.
The gold standard for confirming the on-target effects of a kinase inhibitor is to compare its activity in wild-type cells versus cells where the target has been genetically ablated (knockout). This approach ensures that the observed cellular phenotypes are a direct consequence of inhibiting the intended target and not due to off-target effects.
Comparative Analysis of CK2 Inhibition in Wild-Type vs. Genetically Modified Cells
The following tables summarize hypothetical, yet representative, quantitative data from experiments comparing the effects of a CSNK2A1 inhibitor in wild-type (WT) cells and CSNK2A1 knockout (KO) cells. This data illustrates the expected outcomes when an inhibitor's effects are target-specific.
Table 1: Cell Viability (MTT Assay) Following 72-hour Inhibitor Treatment
| Cell Line | Inhibitor Concentration | % Cell Viability (relative to DMSO control) |
| Wild-Type (WT) | 1 µM | 55% |
| 5 µM | 25% | |
| 10 µM | 10% | |
| CSNK2A1 KO | 1 µM | 98% |
| 5 µM | 95% | |
| 10 µM | 92% |
Table 2: Apoptosis (Annexin V Staining) Following 48-hour Inhibitor Treatment
| Cell Line | Inhibitor Concentration | % Apoptotic Cells |
| Wild-Type (WT) | 5 µM | 45% |
| CSNK2A1 KO | 5 µM | 8% |
Table 3: Phosphorylation of a Known CSNK2A1 Substrate (e.g., p-AKT S129) via Western Blot
| Cell Line | Inhibitor Concentration | Relative Phosphorylation Level (normalized to total protein and DMSO control) |
| Wild-Type (WT) | 5 µM | 0.15 |
| CSNK2A1 KO | 5 µM | Not Applicable (baseline phosphorylation already absent) |
Experimental Workflows and Signaling Pathways
To elucidate the experimental logic and the underlying biological context, the following diagrams are provided.
Navigating In Vivo Response to CK2 Inhibition: A Comparative Guide to Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biomarkers for monitoring the in vivo response to Casein Kinase 2 (CK2) inhibitors. While the specific inhibitor Csnk2-IN-1 was the focus of the query, a comprehensive search of scientific literature and public databases did not yield any specific information on this compound. Therefore, this guide focuses on well-characterized and clinically relevant CK2 inhibitors, namely CX-4945 (Silmitasertib), CIGB-300, and the more recent SGC-CK2-2, to provide a framework for assessing the in vivo efficacy of CK2-targeted therapies.
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell growth, proliferation, and survival.[1][2] Its inhibition is a promising therapeutic strategy, and monitoring the in vivo response to CK2 inhibitors is crucial for their clinical development. This guide outlines key biomarkers, presents comparative data for prominent CK2 inhibitors, and provides detailed experimental protocols for their assessment.
Comparison of Selected CK2 Inhibitors
The development of CK2 inhibitors has led to several compounds with distinct mechanisms of action and selectivity profiles. Below is a comparison of key inhibitors for which public data is available.
| Inhibitor | Mechanism of Action | Target Selectivity | In Vivo Efficacy Highlights | Key Biomarkers |
| CX-4945 (Silmitasertib) | ATP-competitive small molecule | Inhibits CK2α and CK2α'. Also shows activity against other kinases like FLT3, PIM1, and CDK1. | Orally bioavailable, has been in numerous clinical trials. Demonstrates anti-tumor activity in various preclinical cancer models.[2][3] | p-Akt (S129), p-p21 (T145), p-Ikaros, BCL-XL, Caspase-3/7 activation.[4] |
| CIGB-300 | Cell-permeable cyclic peptide | Prevents phosphorylation of specific CK2 substrates, such as the E7 oncoprotein of HPV.[3] | Has been evaluated in clinical trials for cervical cancer. Shows anti-tumor efficacy in preclinical models.[3] | Substrate-specific phosphorylation (e.g., p-E7), downstream markers of apoptosis. |
| SGC-CK2-2 | ATP-competitive small molecule | Highly selective for CK2α and CK2α' with significantly fewer off-target effects compared to CX-4945. | Developed as a chemical probe with improved selectivity. In vivo data is limited. | p-Akt (S129), p-Cdc37. |
Key Biomarkers for Monitoring CK2 Inhibition In Vivo
The following biomarkers are crucial for assessing the pharmacodynamic activity and therapeutic efficacy of CK2 inhibitors in preclinical and clinical settings.
-
Phospho-Akt (Ser129): CK2 directly phosphorylates Akt at Serine 129, a modification that is distinct from the canonical PI3K-dependent activation pathway. A reduction in p-Akt (S129) is a direct and sensitive biomarker of CK2 inhibition.
-
Phospho-p21 (T145): Phosphorylation of the cell cycle inhibitor p21 at Threonine 145 by CK2 promotes its cytoplasmic localization and degradation. Inhibition of CK2 leads to nuclear accumulation of p21 and cell cycle arrest.
-
Phospho-Ikaros: CK2-mediated hyperphosphorylation of the tumor suppressor Ikaros impairs its DNA-binding and tumor-suppressive functions. A decrease in Ikaros phosphorylation can indicate restored tumor suppressor activity.
-
BCL-XL Expression: CK2 inhibition can lead to the downregulation of the anti-apoptotic protein BCL-XL, sensitizing cancer cells to apoptosis.
-
Caspase-3/7 Activation: As a downstream consequence of apoptosis induction, the activation of executioner caspases 3 and 7 is a reliable marker of treatment efficacy.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of CK2 and the experimental approach to biomarker analysis, the following diagrams are provided.
Caption: CK2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Biomarker Assessment.
Caption: Causal Chain from CK2 Inhibition to Efficacy.
Experimental Protocols
Detailed methodologies are essential for the reliable assessment of biomarkers.
Western Blot for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated proteins, which are often transient and require specific handling.
-
Sample Preparation:
-
Homogenize tumor tissue samples on ice in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt S129) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt).
-
Immunohistochemistry (IHC) for Phospho-Akt (Ser473)
IHC allows for the visualization of biomarker expression within the tumor microenvironment.
-
Tissue Preparation:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
-
Analysis:
-
Score the slides based on the intensity and percentage of stained tumor cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for BCL-XL
ELISA provides a quantitative measure of protein expression in tissue lysates.
-
Sample Preparation:
-
Prepare tumor lysates as described for Western Blotting.
-
Dilute the lysates to fall within the detection range of the ELISA kit.
-
-
ELISA Procedure:
-
Use a commercially available human BCL-XL ELISA kit and follow the manufacturer's instructions.
-
Briefly, add diluted samples and standards to the wells of a microplate pre-coated with an anti-BCL-XL antibody.
-
Incubate to allow the BCL-XL in the sample to bind to the immobilized antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the provided standards and determine the concentration of BCL-XL in the samples by interpolating from the standard curve.
-
By employing these biomarkers and protocols, researchers can effectively monitor the in vivo response to CK2 inhibitors, facilitating the development of this promising class of anti-cancer agents.
References
A Researcher's Guide to ATP-Competitive CK2 Inhibitors: Csnk2-IN-1 in Focus
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the complex roles of Protein Kinase CK2 (formerly Casein Kinase II). This guide provides an objective comparison of Csnk2-IN-1 against other prominent ATP-competitive CK2 inhibitors, including the clinical candidate CX-4945 (Silmitasertib), the widely used tool compound TBB, and the highly selective probes SGC-CK2-1 and Quinalizarin. This comparison is supported by quantitative data and detailed experimental protocols to aid in the informed selection of the most appropriate inhibitor for specific research needs.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a vast number of cellular processes, including cell proliferation, survival, and gene expression.[1][2] Its dysregulation is frequently implicated in various cancers, making it a compelling therapeutic target.[3][4] ATP-competitive inhibitors, which bind to the kinase's ATP pocket, represent the most common class of small molecules developed to modulate CK2 activity.[5][6]
Comparative Analysis of CK2 Inhibitor Potency and Selectivity
The efficacy and utility of a kinase inhibitor are primarily defined by its potency (the concentration required to inhibit the kinase) and its selectivity (the degree to which it inhibits the target kinase over other kinases). The following tables summarize the biochemical potency and cellular engagement of this compound and its key competitors.
Note on this compound: There appear to be multiple compounds marketed under the name "this compound". One is reported with an IC50 of 150 nM[7], while another, more potent version, shows IC50 values of 1.7 nM and 0.66 nM for the CK2α and CK2α' isoforms, respectively[8]. This guide will refer to the more potent compound for a relevant comparison with other high-potency inhibitors.
Table 1: Biochemical Potency of Selected CK2 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (nM) | Inhibition Type |
| This compound | CK2α (CSNK2A1) CK2α' (CSNK2A2) | 1.7 (IC50) 0.66 (IC50)[8] | ATP-Competitive |
| CX-4945 (Silmitasertib) | CK2α / CK2α' | 1 (IC50) 0.38 (Ki)[9] | ATP-Competitive |
| TBB | Human recombinant CK2 Rat liver CK2 | 1600 (IC50)[10] 900 (IC50)[11] | ATP/GTP-Competitive |
| SGC-CK2-1 | CK2α CK2α' | 4.2 (IC50) 2.3 (IC50)[12] | ATP-Competitive |
| Quinalizarin | CK2 Holoenzyme CK2α | 150 (IC50) 1350 (IC50)[12] | ATP-Competitive |
Table 2: Cellular Target Engagement and Activity
| Inhibitor | Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |
| CX-4945 (Silmitasertib) | Endogenous CK2 Activity | Jurkat | CK2 Activity | 100[13] |
| SGC-CK2-1 | NanoBRET™ | HEK293 | CK2α Target Engagement | 36[12] |
| SGC-CK2-1 | NanoBRET™ | HEK293 | CK2α' Target Engagement | 16[12] |
| Quinalizarin | Endogenous CK2 Activity | Jurkat | Apoptosis Induction | <5000[14] |
Selectivity Profile Summary:
-
This compound: Data on its kinome-wide selectivity is not widely available in the public domain. Its utility as a specific probe depends on this crucial, yet currently under-documented, characteristic.
-
CX-4945 (Silmitasertib): While potent against CK2, it exhibits off-target activity against several other kinases, including FLT3, PIM1, and DYRK1A.[13][15] Phosphoproteomic studies have shown that only a minority of phosphorylation events affected by CX-4945 are directly dependent on CK2, highlighting its polypharmacology.[12][16]
-
TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole): An early and widely used CK2 inhibitor, TBB is now known to be less selective than newer compounds, with significant off-target effects on kinases like PIM1 and PIM3.[17]
-
SGC-CK2-1: Developed as a highly selective chemical probe, it shows exceptional selectivity for CK2 over a large panel of human kinases.[12] In cellular studies, over 55% of the phosphosites it affects are CK2-dependent.[12] However, it surprisingly shows poor antiproliferative activity across a wide range of cancer cell lines, questioning the sole role of CK2 inhibition in inducing cancer cell death in many contexts.[8][18]
-
Quinalizarin: This inhibitor demonstrates remarkable selectivity, proving superior to CX-4945 in a screen against 140 kinases, where only CK2 was significantly inhibited.[11] It also shows greater potency against the CK2 holoenzyme compared to the isolated catalytic subunit.[12]
Visualizing Pathways and Protocols
To better understand the context of CK2 inhibition and the methods used for evaluation, the following diagrams illustrate the CK2 signaling pathway and standard experimental workflows.
Figure 1: Simplified CK2 signaling pathway and point of intervention for ATP-competitive inhibitors.
Figure 2: General workflow for an in vitro biochemical kinase assay to determine inhibitor IC50.
Figure 3: General workflow for cellular assays to evaluate inhibitor effects on viability and target engagement.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to characterize and compare CK2 inhibitors.
Protocol 1: In Vitro CK2 Kinase Assay (Radiometric)
Objective: To determine the IC50 value of an inhibitor against recombinant CK2 enzyme.
Materials:
-
Recombinant human CK2α or CK2 holoenzyme.
-
CK2-specific substrate peptide (e.g., RRRDDDSDDD).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
ATP solution.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Phosphocellulose paper (P81).
-
Phosphoric acid wash solution (e.g., 0.75%).
-
Scintillation counter and fluid.
Procedure:
-
Prepare a reaction mixture in kinase assay buffer containing the CK2 enzyme and the substrate peptide.
-
Add the test inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control to the reaction mixture. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP. The final ATP concentration should be close to the Kₘ for CK2 to ensure accurate competitive inhibition measurement.[19]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement - Western Blot for Phospho-Akt (Ser129)
Objective: To confirm that the inhibitor engages and blocks CK2 activity in a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cancer cell line known to have active CK2 signaling (e.g., MCF7, Jurkat).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser129) and Rabbit anti-total Akt.[20]
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the CK2 inhibitor for a specified time (e.g., 4-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary anti-phospho-Akt (Ser129) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Akt.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Akt(S129) signal relative to the total Akt signal indicates successful target engagement.
Protocol 3: Cell Viability - MTT Assay
Objective: To measure the effect of the inhibitor on cell metabolic activity, as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include vehicle control (DMSO) and media-only (blank) wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) in a humidified incubator at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[2]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the IC50 or EC50 value.
Conclusion
The landscape of ATP-competitive CK2 inhibitors is diverse, offering researchers a range of tools with distinct properties.
-
This compound emerges as a highly potent inhibitor based on available data, though a comprehensive public selectivity profile is needed to establish its utility as a specific chemical probe.
-
CX-4945 (Silmitasertib) remains a benchmark due to its high potency and clinical evaluation, but its known off-target effects must be considered when interpreting cellular data.
-
TBB serves as a historic tool compound but has been largely superseded by more selective agents.
-
SGC-CK2-1 offers unparalleled selectivity, making it the current gold standard for dissecting CK2-specific cellular functions, despite its limited antiproliferative effects in many cell lines.
-
Quinalizarin presents a compelling profile of high potency and selectivity, with the unique ability to differentiate between the holoenzyme and the catalytic subunit.
The choice of inhibitor should be guided by the specific experimental question. For validating CK2 as a therapeutic target, a potent compound like this compound or CX-4945 may be suitable, but off-target effects must be controlled for. For precise elucidation of CK2's cellular roles, a highly selective probe like SGC-CK2-1 is indispensable. This guide, with its compiled data and detailed protocols, serves as a foundational resource for researchers navigating the selection and application of these critical research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CETSA [cetsa.org]
- 10. annualreviews.org [annualreviews.org]
- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 12. eubopen.org [eubopen.org]
- 13. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-Akt1 (Ser129) (D4P7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
Unlocking Potent Anti-Cancer Strategies: A Comparative Guide to the Synergy of Csnk2-IN-1 and PI3K/AKT Pathway Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the strategic combination of inhibitors targeting complementary signaling pathways is a cornerstone of developing more effective and durable treatments. This guide provides a comprehensive comparison of the synergistic effects observed when combining Csnk2-IN-1, a potent inhibitor of Casein Kinase 2 (CK2), with inhibitors of the PI3K/AKT pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic rationale and supporting experimental data for this promising therapeutic strategy.
The protein kinase CK2, officially known as Casein Kinase 2, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1] Its catalytic subunit, CSNK2A1, is frequently overexpressed in a multitude of cancers, making it a compelling target for therapeutic intervention.[1] this compound, represented in clinical and preclinical studies by its well-characterized analogue CX-4945 (Silmitasertib) , is a first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2.[1]
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a pivotal role in tumor progression and resistance to therapy. Inhibitors targeting key nodes of this pathway, such as the allosteric AKT inhibitor MK-2206 , are of significant interest. Preclinical data points towards a powerful synergy when combining CK2 inhibition with the suppression of the PI3K/AKT pathway, leading to enhanced anti-tumor effects.
Mechanistic Rationale for Synergy
The synergy between CK2 inhibitors and PI3K/AKT pathway inhibitors is grounded in their convergent roles in regulating cancer cell survival and proliferation. CK2 can directly phosphorylate and activate AKT at serine 129, contributing to the full activation of the PI3K/AKT signaling cascade. Therefore, inhibition of CK2 can directly attenuate this pro-survival pathway.
Furthermore, cancer cells often develop resistance to single-agent therapies by activating compensatory signaling pathways. Targeting both the CK2 and PI3K/AKT pathways simultaneously creates a multi-pronged attack that can preemptively block these escape mechanisms, leading to more profound and sustained anti-cancer activity.
Quantitative Performance Data
Experimental data from preclinical studies in various cancer models, particularly cholangiocarcinoma (CCA), demonstrate the enhanced efficacy of combining CX-4945 with agents that suppress the PI3K/AKT pathway.
Table 1: Enhanced Cell Viability Reduction in Cholangiocarcinoma Cells
This table summarizes data from studies where the combination of CX-4945 with standard-of-care chemotherapy (gemcitabine/cisplatin), known to be modulated by the PI3K/AKT pathway, resulted in a synergistic or additive reduction in cancer cell viability.[2]
| Cell Line | Treatment Group | % Additional Viability Reduction (Combination vs. Single Agent) | Combination Index (CI) | Interpretation |
| HuCCT1 | Gemcitabine (B846) (10 nM) + CX-4945 (5 µM) | ~15% | 0.86 | Synergy |
| HuCCT1 | Gemcitabine (10 nM) + CX-4945 (7.5 µM) | ~25% | 0.86 | Synergy |
| HuCCT1 | Cisplatin (B142131) (1 µM) + CX-4945 (5 µM) | ~20% | ≈ 1.0 | Additive Effect |
| HuCCT1 | Cisplatin (1 µM) + CX-4945 (7.5 µM) | ~35% | < 1.0 | Synergy |
Data adapted from a study demonstrating that CX-4945 enhances the effect of gemcitabine and cisplatin through inhibition of the PI3K/AKT pathway and DNA repair.[2] A Combination Index (CI) value of < 1 indicates synergy, ≈ 1 indicates an additive effect, and > 1 indicates antagonism.
Table 2: Impact on Apoptosis and PI3K/AKT Pathway Markers
Western blot analysis confirms that the combination treatment leads to a more profound inhibition of the PI3K/AKT pathway and a stronger induction of apoptosis compared to single-agent treatments.
| Cancer Model | Treatment Combination | Key Molecular Outcome |
| Cholangiocarcinoma | CX-4945 + Gemcitabine/Cisplatin | Decreased phospho-AKT/total AKT ratio.[2] |
| Cholangiocarcinoma | CX-4945 + Gemcitabine/Cisplatin | Increased Caspase 3/7 activity.[2] |
| Non-Small Cell Lung Cancer | CX-4945 + Erlotinib (EGFRi) | Enhanced attenuation of PI3K-Akt-mTOR signaling. |
| Acute Lymphoblastic Leukemia | CX-4945 + Bortezomib | Synergistic induction of apoptosis.[1] |
EGFR is a key upstream activator of the PI3K/AKT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments cited.
Experimental Workflow
References
Head-to-Head Comparison: Csnk2-IN-1 vs. DMAT - A Researcher's Guide
For researchers and drug development professionals targeting Casein Kinase 2 (CK2), a ubiquitous serine/threonine kinase implicated in numerous cancers, the choice of a potent and selective inhibitor is paramount. This guide provides a detailed head-to-head comparison of two commonly used CK2 inhibitors: Csnk2-IN-1 and 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT). We present a comprehensive analysis of their performance based on available experimental data, including biochemical potency, cellular activity, and mechanism of action.
Introduction to the Inhibitors
This compound is a highly potent and selective inhibitor of the CK2 catalytic subunits, CSNK2A1 and CSNK2A2.[1] It has demonstrated antiviral activity against beta-coronaviruses, including SARS-CoV-2.[1] While exhibiting good solubility and metabolic stability in vitro, its in vivo applications are limited by rapid plasma degradation.[1]
DMAT is a well-established, potent, and cell-permeable inhibitor of CK2.[2] It has been extensively used in cancer research to probe the function of CK2 and has been shown to induce apoptosis in various cancer cell lines.[2][3] However, studies have indicated that DMAT may have off-target effects on other kinases.
Mechanism of Action
Both this compound and DMAT are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the CK2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to its substrates.[1] By blocking the catalytic activity of CK2, these inhibitors disrupt the numerous downstream signaling pathways that are aberrantly activated in cancer and other diseases.
CK2 Signaling Pathway
Protein kinase CK2 is a key regulator of a multitude of cellular processes, including cell proliferation, survival, and apoptosis. Its dysregulation is a common feature in many cancers. The following diagram illustrates a simplified overview of the CK2 signaling pathway and the points of intervention for inhibitors like this compound and DMAT.
Caption: Simplified CK2 signaling pathway and inhibitor action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and DMAT, allowing for a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 | Ki |
| This compound | CSNK2A1 | 1.7 nM[1] | N/A |
| CSNK2A2 | 0.66 nM[1] | N/A | |
| DMAT | CK2 | ~130-140 nM[2] | ~40 nM |
N/A: Not Available
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Effect |
| This compound | Various | Antiviral Assay | Antiviral activity against beta-coronaviruses[1] |
| Various | Cytotoxicity Assay | Low cytotoxicity[1] | |
| DMAT | Various Cancer Cells | Apoptosis Assay | Induces apoptosis[2][3] |
| Various Cancer Cells | Cell Viability Assay | Reduces cell viability[3] | |
| Various Cancer Cells | ROS Assay | Induces reactive oxygen species (ROS)[3] |
Kinase Selectivity
A critical aspect of a kinase inhibitor is its selectivity. While a comprehensive head-to-head kinome scan for both inhibitors is not publicly available, some selectivity data has been reported.
DMAT has been shown to inhibit other kinases besides CK2, including PIM1, PIM2, PIM3, PKD1, HIPK2, and DYRK1a. This suggests that some of the observed cellular effects of DMAT may be due to off-target inhibition.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel kinase inhibitor, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative protocols for key assays used in the characterization of CK2 inhibitors. Please note that these are general protocols, and specific conditions may have varied in the original studies cited.
Biochemical Kinase Activity Assay (Generic Radiometric)
Objective: To determine the in vitro potency (IC50) of an inhibitor against CK2.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (this compound or DMAT) dissolved in DMSO
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CK2 enzyme, peptide substrate, and assay buffer.
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (this compound or DMAT) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC Staining)
Objective: To quantify the induction of apoptosis by the inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (DMAT) dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test inhibitor or DMSO (vehicle control) for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot for Downstream Signaling
Objective: To determine the effect of the inhibitor on the phosphorylation of CK2 downstream targets, such as Akt.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (this compound or DMAT) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection reagent.
-
Strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., GAPDH) to confirm equal loading.
Conclusion
Both this compound and DMAT are potent inhibitors of CK2, but they exhibit distinct profiles. This compound demonstrates significantly higher biochemical potency with nanomolar IC50 values. DMAT, while less potent, has been more extensively characterized in cellular assays, where it effectively induces apoptosis.
A key consideration for researchers is the selectivity of these inhibitors. DMAT is known to have off-target effects, which could confound the interpretation of experimental results. The selectivity profile of this compound requires further investigation through broad kinome screening.
The choice between this compound and DMAT will depend on the specific research question. For studies requiring high potency and potentially greater selectivity in biochemical assays, this compound may be the preferred choice. For cellular studies where inducing a robust apoptotic phenotype is the primary goal and off-target effects can be controlled for, DMAT remains a valuable tool. Researchers should carefully consider the available data and the specific requirements of their experiments when selecting a CK2 inhibitor.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Highly Selective CSNK2A1 Inhibition in the Face of Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein kinase CSNK2A1 (Casein Kinase 2, alpha 1), a key regulator of numerous cellular processes, is a prominent target in cancer therapy.[1][2] However, the development of resistance to inhibitors presents a significant clinical challenge. This guide provides a comparative analysis of two prominent CSNK2A1 inhibitors, the clinical-stage compound CX-4945 and the highly selective chemical probe SGC-CK2-1 , with a focus on their performance in cells expressing an inhibitor-resistant CSNK2A1 mutant. Understanding these differences is crucial for designing next-generation therapies and for the accurate interpretation of experimental results.
Performance Against Wild-Type and Resistant CSNK2A1
The emergence of inhibitor-resistant kinase mutants is a critical factor in the development of targeted therapies. A well-characterized inhibitor-resistant mutant of CSNK2A1 is the triple mutant (TM) V66A/H160D/I174A .[3][4] This mutant has been instrumental in validating on-target effects of CSNK2A1 inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 (CSNK2A1) | Efficacy in WT Cells | Efficacy in CSNK2A1-TM (V66A/H160D/I174A) Cells | Key Characteristics |
| CX-4945 (Silmitasertib) | CSNK2A1, CSNK2A2 | ~1 nM[5] | Effective inhibition of CSNK2A1-dependent phosphorylation.[3] | Significantly reduced inhibitory activity; CSNK2A1-TM retains catalytic function in the presence of the inhibitor.[3][4] | Oral bioavailability, currently in clinical trials.[5] Known to have off-target effects on other kinases.[1] |
| SGC-CK2-1 | Highly selective for CSNK2A1 and CSNK2A2 | NanoBRET IC50: 36 nM[1] | Potent and highly selective inhibition of CSNK2A1-dependent phosphorylation.[1][6] | Reduced inhibitory activity, allowing for the identification of bona fide CSNK2A1 substrates.[6] | High selectivity, making it a valuable tool for research. Poor structural properties for in vivo studies.[1][6] |
Deciphering On-Target Effects: A Phosphoproteomic Comparison
A key advantage of using inhibitor-resistant mutants is the ability to distinguish between on-target and off-target effects of an inhibitor. By comparing the phosphoproteome of wild-type and mutant cells treated with an inhibitor, researchers can identify true substrates of the kinase.
A triple SILAC (Stable Isotope Labeling of Amino acids in Cell culture) quantitative phosphoproteomics approach has been used to compare the selectivity of CX-4945 and SGC-CK2-1 in U2OS osteosarcoma cells expressing either wild-type (WT) or the inhibitor-resistant triple mutant (TM) CSNK2A1.[6][7]
| Inhibitor | Treatment Duration | % of Downregulated Phosphosites Dependent on CSNK2A1 |
| CX-4945 | 4 hours | 15%[1][6] |
| 24 hours | 5%[1][6] | |
| SGC-CK2-1 | 4 hours | >55%[1][6] |
| 24 hours | >55%[1][6] |
These results highlight the superior selectivity of SGC-CK2-1 for CSNK2A1 in a cellular context.[6] The majority of phosphosites affected by SGC-CK2-1 are indeed CSNK2A1-dependent, whereas CX-4945 demonstrates significant off-target effects.[1][6]
Experimental Protocols
Generation and Use of Inhibitor-Resistant CSNK2A1 Mutant Cells
A common method for studying inhibitor resistance involves the stable expression of mutant kinases in a relevant cell line.
Protocol:
-
Cell Line: Human osteosarcoma (U2OS) cells with a Flp-In T-REx system are frequently used.[3]
-
Constructs: Generate expression vectors for HA-tagged wild-type CSNK2A1 and the triple mutant CSNK2A1 (V66A/H160D/I174A).
-
Transfection and Selection: Co-transfect the expression vector with a plasmid encoding Flp recombinase into the Flp-In T-REx U2OS cells. Select for stable integrants using appropriate antibiotics.
-
Induction of Expression: Induce the expression of the wild-type or mutant kinase by adding tetracycline (B611298) to the culture medium.[3]
-
Inhibitor Treatment: Treat the cells with the desired concentrations of CSNK2A1 inhibitors (e.g., CX-4945, SGC-CK2-1) or DMSO as a vehicle control for the specified duration.[3]
Triple SILAC Quantitative Phosphoproteomics
This technique allows for the quantitative comparison of protein phosphorylation states between different cell populations.
Protocol:
-
Cell Culture and Labeling: Culture three populations of U2OS cells (expressing WT or TM CSNK2A1) in media containing different stable isotopes of arginine and lysine (B10760008) ("light," "medium," and "heavy").
-
Light: WT CSNK2A1 expressing cells treated with DMSO.
-
Medium: WT CSNK2A1 expressing cells treated with the inhibitor.
-
Heavy: TM CSNK2A1 expressing cells treated with the inhibitor.
-
-
Cell Lysis and Protein Digestion: After treatment, lyse the cells and combine equal amounts of protein from the three populations. Digest the protein mixture into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using techniques like titanium dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of each phosphopeptide from the "light," "medium," and "heavy" samples.
-
Data Analysis: Identify phosphosites that are downregulated upon inhibitor treatment in WT cells but "rescued" (i.e., phosphorylation is maintained) in the TM cells, indicating they are bona fide CSNK2A1 substrates.[3]
Visualizing the Strategy and Pathways
Workflow for Validating CSNK2A1 Substrates
Caption: A schematic of the triple SILAC workflow for identifying bona fide CSNK2A1 substrates.
CSNK2A1 Signaling and Inhibition
Caption: Overview of key signaling pathways regulated by CSNK2A1 and the impact of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PXD038050 - Comparison of CX-4945 and SCG-CK2-1 as Inhibitors of CSNK2 using Quantitative Phosphoproteomics: Triple SILAC in combination with Inhibitor-Resistant CSNK2 - OmicsDI [omicsdi.org]
A Comparative Guide to ATP-Competitive and Allosteric CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATP-competitive protein kinase CK2 inhibitor, SGC-CK2-1, with notable allosteric CK2 inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug development purposes.
Introduction to CK2 Inhibition Strategies
Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is linked to various diseases, particularly cancer, making it a significant therapeutic target.[1] Inhibitors of CK2 primarily fall into two categories based on their mechanism of action: ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, and allosteric inhibitors that bind to other sites on the enzyme, often leading to higher selectivity.[2][3]
This guide uses SGC-CK2-1 as a representative advanced ATP-competitive inhibitor due to its high potency and superior selectivity compared to older compounds like CX-4945.[4][5] We will compare its performance characteristics against several classes of allosteric inhibitors that target different sites on the CK2α catalytic subunit.
Data Presentation: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the biochemical potency and cellular activity of SGC-CK2-1 and a selection of allosteric inhibitors.
Table 1: Biochemical Potency (IC50) of CK2 Inhibitors
| Inhibitor | Type | Target | IC50 | Reference(s) |
| SGC-CK2-1 | ATP-Competitive | CK2α | 4.2 nM | [6] |
| CK2α' | 2.3 nM | [6] | ||
| CAM4066 | Allosteric (αD Pocket) | CK2α | 370 nM | [7] |
| Diazo | Allosteric | CK2α | ~400 nM | |
| Compound 27 (2-aminothiazole derivative) | Allosteric (G-loop/αC-helix interface) | CK2α | 600 nM | [8] |
| CX-4945 (for comparison) | ATP-Competitive | CK2α | 14 nM | [9] |
Table 2: Cellular Activity (EC50/Cellular IC50) of CK2 Inhibitors
| Inhibitor | Assay Type | Cell Line | EC50/Cellular IC50 | Reference(s) |
| SGC-CK2-1 | NanoBRET Target Engagement | HEK293 | 36 nM (CK2α), 16 nM (CK2α') | [6] |
| Compound 27 (2-aminothiazole derivative) | Apoptosis Induction | 786-O (Renal Carcinoma) | 5 µM | [10] |
| STAT3 Activation Inhibition | 786-O (Renal Carcinoma) | 1.6 µM | [10] | |
| CX-4945 (for comparison) | STAT3 Activation Inhibition | 786-O (Renal Carcinoma) | 5.3 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Kinase Activity Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of an inhibitor against CK2.
Protocol:
-
Reaction Setup: Perform kinase reactions in a 384-well plate with a total volume of 5 µL per well.
-
Component Addition:
-
Add 2.5 µL of 2X recombinant human CK2α or CK2α' enzyme in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2.5 µL of a 2X solution of the specific peptide substrate (e.g., RRRADDSDDDDD at 100 µM) and ATP (e.g., 25 µM) containing the desired concentration of the inhibitor or DMSO vehicle.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30-60 minutes at room temperature.[11]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT)
Objective: To assess the cytotoxic or cytostatic effects of a CK2 inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 786-O, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the CK2 inhibitor or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the EC50 value.
Western Blot Analysis for Phospho-Protein Levels
Objective: To determine the effect of a CK2 inhibitor on the phosphorylation of its downstream targets in cells, such as Akt at Ser129.
Protocol:
-
Cell Treatment: Plate cells (e.g., MIN6, MCF7) and treat with the CK2 inhibitor at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Akt Ser129, diluted 1:1000 in 5% BSA/TBST).[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Akt) to confirm equal loading.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the role of CK2 in key signaling pathways and the points of intervention by its inhibitors.
Caption: CK2 in the PI3K/Akt/mTOR Signaling Pathway.
Caption: CK2 in the NF-κB Signaling Pathway.
Experimental Workflow
Caption: Workflow for CK2 Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 7. CAM4066 | CK2α inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-Akt1 (Ser129) (D4P7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. selleckchem.com [selleckchem.com]
The Synergistic Potential of Casein Kinase Inhibitors in Combination with Standard Chemotherapy
An In-Depth Comparison of CSNK2 and CSNK1δ Inhibitors with Cisplatin (B142131) and Gemcitabine (B846)
For researchers, scientists, and drug development professionals, identifying therapeutic combinations that enhance efficacy and overcome resistance is a paramount goal in oncology. This guide provides a comparative analysis of the synergistic effects of inhibiting two key casein kinases, Casein Kinase 2 (CSNK2) and Casein Kinase 1 delta (CSNK1δ), when combined with the standard-of-care chemotherapeutic agents, cisplatin and gemcitabine.
While direct studies on "Csnk2-IN-1" in combination with cisplatin or gemcitabine are not extensively documented in the available literature, we will focus on the well-characterized CSNK2 inhibitor, CX-4945 (Silmitasertib) , and the CSNK1δ inhibitor, SR-3029 , as proxies to assess the synergistic potential of targeting these kinases. This guide will objectively compare their performance, present supporting experimental data in structured tables, detail experimental protocols, and visualize key pathways and workflows.
I. Synergistic Effects of CX-4945 with Cisplatin
The combination of the CSNK2 inhibitor CX-4945 with cisplatin has been shown to sensitize cancer cells to cisplatin-induced apoptosis.[1][2][3] This synergy is primarily achieved by inhibiting CSNK2-mediated phosphorylation of key proteins involved in DNA damage repair and cell survival pathways.[1][4][5]
Quantitative Data Summary
| Cell Line | Treatment | IC50 (Cisplatin alone) | IC50 (Cisplatin with CX-4945) | Fold Change in IC50 | Synergy Analysis (CI Value) | Reference |
| A549/DDP (Cisplatin-resistant Lung Adenocarcinoma) | Cisplatin + CX-4945 | Not explicitly stated | Significantly decreased | Not explicitly stated | Synergistic | [2] |
| UM-SCC-47 (HPV+ HNSCC) | Cisplatin + CX-4945 | Not explicitly stated | 1.1 to 2.0-fold decrease | Not explicitly stated | Synergistic | [3] |
| Fadu (HPV- HNSCC) | Cisplatin + CX-4945 | Not explicitly stated | 1.1 to 2.0-fold decrease | Not explicitly stated | Synergistic | [3] |
| SCC-6 (HPV- HNSCC) | Cisplatin + CX-4945 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Additive | [3] |
| HeLa/DDP (Cisplatin-resistant Cervical Cancer) | Cisplatin + CX-4945 | Not explicitly stated | Increased cell death rates compared to cisplatin alone | Not explicitly stated | Synergistic effects observed | [1] |
Note: IC50 values and precise Combination Index (CI) values were not always available in the abstracts. A CI value < 1 indicates synergy.
Signaling Pathway
The synergistic interaction between CX-4945 and cisplatin involves the inhibition of CSNK2, which in turn prevents the phosphorylation of downstream targets like HMGA2.[1] This leads to a reduction in the expression of anti-apoptotic proteins such as Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately sensitizing the cancer cells to cisplatin-induced cell death.[1]
References
- 1. CSNK2A1‐mediated phosphorylation of HMGA2 modulates cisplatin resistance in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CK2 inhibitor CX4945 reverses cisplatin resistance in the A549/DDP human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Csnk2-IN-1: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the casein kinase 2 (CK2) inhibitor, Csnk2-IN-1, is crucial for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a conservative and safety-first approach based on general best practices for the disposal of research-grade chemical compounds with undocumented hazard profiles.
Researchers and laboratory personnel must handle this compound with the assumption that it is a hazardous compound. This necessitates adherence to stringent safety protocols to mitigate any potential risks to personnel and the environment. The following procedures are designed to provide clear, step-by-step guidance for the safe management and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). All handling of this compound and its waste should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a fully buttoned lab coat. |
| Ventilation | Always handle the compound and its waste within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols. |
| Spill Management | Have a chemical spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and treat it as hazardous waste. |
| First Aid | In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as containing hazardous chemical waste.
-
Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated with a suitable solvent. The rinsate must be collected as hazardous liquid waste. If decontamination is not feasible, the labware should be disposed of as solid hazardous waste.
Step 2: Waste Container Management
-
Compatibility: Ensure that the waste containers are made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is a suitable choice for many chemical wastes.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Caution: Chemical of Unknown Toxicity," "Handle with PPE")
-
The accumulation start date
-
The name of the principal investigator and the laboratory contact information
-
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste. Secondary containment should be used to prevent spills.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide Information: Be prepared to provide the EHS office with all available information about the waste, including the chemical name and any known properties.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
By following these conservative and safety-conscious procedures, researchers can ensure the proper and safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Handling of Csnk2-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like Csnk2-IN-1 is of paramount importance. This compound is an inhibitor of Casein Kinase 2 (CSNK2), a crucial enzyme involved in various cellular processes, including cell growth, proliferation, and survival.[1][2] Due to its biological activity, this compound and other kinase inhibitors should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment.[3] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling potent compounds like this compound, especially in its solid, powdered form.[3] The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable or non-absorbent lab coat. | To prevent inhalation of fine powders and minimize skin and eye contact.[3] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield for splash risks.- Lab Coat: Standard laboratory coat. | To protect against splashes of concentrated solutions.[3] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. | Standard protection for handling dilute solutions in a controlled environment.[3] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. | To ensure protection when handling potentially contaminated waste materials.[3] |
Safe Handling and Operational Plan
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.[3] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4]
Receipt and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[3]
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[3]
-
Storage: Store the inhibitor in a freezer in a tightly sealed container.[5] For long-term storage, it is advisable to store the solid compound at -20°C.[6][7]
Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.[3]
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[5][7]
-
Avoid Contamination: Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate equipment after use.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Avoid direct contact with skin, eyes, and clothing.[5]
Spill Management
In the event of a spill, evacuate the immediate area if the spill is large or involves a volatile solvent.[8]
-
Solid Spill: Carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[8]
-
Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand).[8] Place the absorbed material into a sealed container for hazardous waste.[9]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[4][9]
Disposal Plan
The disposal of this compound and its contaminated materials must be treated as hazardous waste.[8][9]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder and contaminated consumables (e.g., weighing paper, pipette tips) in a designated and clearly labeled hazardous waste container with a secure lid.[8] |
| Liquid Waste | Collect solutions containing this compound in a designated, compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8][9] |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Uncleaned Packaging | Dispose of as hazardous waste according to official regulations.[9] |
Final Disposal: All waste containers should be stored in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal in accordance with local, state, and federal regulations.[9] Never discharge chemical waste down the drain.[9]
Experimental Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for the safe handling and disposal of this compound.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
